Product packaging for N-methyl-N-(methylsulfonyl)glycine(Cat. No.:CAS No. 115665-52-6)

N-methyl-N-(methylsulfonyl)glycine

Cat. No.: B186531
CAS No.: 115665-52-6
M. Wt: 167.19 g/mol
InChI Key: BJJBJDSBYILUDE-UHFFFAOYSA-N
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Description

N-methyl-N-(methylsulfonyl)glycine is a specialized chemical compound of interest in biochemical and pharmacological research. Its structure incorporates key functional motifs, including a glycine backbone, a methylsulfonyl group, and an N-methyl substituent. Glycine itself is a fundamental amino acid with critical roles in the central nervous system, functioning both as an inhibitory neurotransmitter via strychnine-sensitive glycine receptors and as a co-agonist for NMDA receptors, which are vital for excitatory neurotransmission and synaptic plasticity . The methylsulfonyl moiety is a feature found in compounds like methylsulfonylmethane (MSM), which is noted in research for its potential role in modulating oxidative stress and inflammatory processes . Furthermore, the methylation of glycine is a central reaction in one-carbon metabolism, catalyzed by enzymes such as glycine N-methyltransferase (GNMT) using S-adenosyl-L-methionine (SAM) as a methyl donor . Given this multifaceted background, this compound presents a compelling scaffold for investigative studies. Researchers may explore its potential as a building block in synthetic chemistry, a substrate analog for enzymatic studies involving methyltransferases, or a novel agent in explorations of neurological and metabolic pathways. Its unique structure could provide insights into the modulation of glycine transport systems or receptor function . This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO4S B186531 N-methyl-N-(methylsulfonyl)glycine CAS No. 115665-52-6

Properties

IUPAC Name

2-[methyl(methylsulfonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO4S/c1-5(3-4(6)7)10(2,8)9/h3H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJBJDSBYILUDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424695
Record name N-methyl-N-(methylsulfonyl)glycine
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Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115665-52-6
Record name N-methyl-N-(methylsulfonyl)glycine
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URL https://comptox.epa.gov/dashboard/DTXSID90424695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(N-methylmethanesulfonamido)acetic acid
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Foundational & Exploratory

Synthesis of N-methyl-N-(methylsulfonyl)glycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis pathway for N-methyl-N-(methylsulfonyl)glycine, a compound of interest for researchers in medicinal chemistry and drug development. Due to the limited availability of a direct published synthesis protocol for this specific molecule, this guide outlines a robust and logical pathway adapted from established methodologies for analogous compounds, particularly N-methyl-N-(phenylsulfonyl)glycine. The experimental protocols provided are detailed to facilitate reproducibility in a laboratory setting.

Proposed Synthesis Pathway

The recommended synthetic approach for this compound involves a two-step process starting from commercially available sarcosine (N-methylglycine). This pathway is advantageous due to its straightforward nature and the use of common laboratory reagents. The overall strategy is as follows:

  • Esterification of Sarcosine: The carboxylic acid functionality of sarcosine is first protected as an ethyl ester to prevent unwanted side reactions during the subsequent sulfonylation step.

  • Sulfonylation of Sarcosine Ethyl Ester: The secondary amine of the sarcosine ethyl ester is then reacted with methanesulfonyl chloride to introduce the methylsulfonyl group.

  • Hydrolysis of the Ester: Finally, the ethyl ester is hydrolyzed under basic conditions to yield the target molecule, this compound.

The following diagram illustrates the proposed synthesis pathway:

Synthesis_Pathway Sarcosine Sarcosine (N-methylglycine) Sarcosine_ester Sarcosine Ethyl Ester Hydrochloride Sarcosine->Sarcosine_ester Ethanol, Thionyl Chloride Intermediate Ethyl N-methyl-N-(methylsulfonyl)glycanate Sarcosine_ester->Intermediate Methanesulfonyl Chloride, Triethylamine, DCM Product This compound Intermediate->Product LiOH, THF/H2O

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis.

Step 1: Synthesis of Sarcosine Ethyl Ester Hydrochloride

This procedure describes the esterification of sarcosine using thionyl chloride in ethanol.

Materials:

  • Sarcosine

  • Anhydrous Ethanol

  • Thionyl Chloride

  • Diethyl Ether

Procedure:

  • Suspend sarcosine (1.0 eq) in anhydrous ethanol (5-10 mL per gram of sarcosine) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • To the resulting solid, add diethyl ether and stir to precipitate the product.

  • Collect the white solid by filtration, wash with diethyl ether, and dry under vacuum to yield sarcosine ethyl ester hydrochloride.

Step 2: Synthesis of Ethyl N-methyl-N-(methylsulfonyl)glycinate

This step involves the sulfonylation of the sarcosine ethyl ester with methanesulfonyl chloride.

Materials:

  • Sarcosine Ethyl Ester Hydrochloride

  • Methanesulfonyl Chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve sarcosine ethyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (10-15 mL per gram) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the solution to neutralize the hydrochloride and act as a base for the reaction.

  • In a separate dropping funnel, prepare a solution of methanesulfonyl chloride (1.1 eq) in anhydrous dichloromethane.

  • Add the methanesulfonyl chloride solution dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl N-methyl-N-(methylsulfonyl)glycinate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 3: Synthesis of this compound

This final step is the hydrolysis of the ethyl ester to the carboxylic acid.

Materials:

  • Ethyl N-methyl-N-(methylsulfonyl)glycinate

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the ethyl N-methyl-N-(methylsulfonyl)glycinate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (1.5 eq) to the solution and stir at room temperature.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1M HCl.

  • Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

Quantitative Data

The following table summarizes the expected, though not experimentally confirmed, quantitative data for the synthesis of this compound based on analogous reactions. Actual yields may vary depending on experimental conditions and scale.

StepProductStarting MaterialReagentsExpected Yield (%)
1Sarcosine Ethyl Ester HydrochlorideSarcosineEthanol, Thionyl Chloride90-98
2Ethyl N-methyl-N-(methylsulfonyl)glycinateSarcosine Ethyl Ester HydrochlorideMethanesulfonyl Chloride, Triethylamine70-85
3This compoundEthyl N-methyl-N-(methylsulfonyl)glycinateLithium Hydroxide85-95

Characterization Data

The primary method for confirming the structure of the final product is Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~4.1Singlet2H-CH₂-
~3.0Singlet3H-SO₂CH₃
~2.9Singlet3H-NCH₃

Note: Chemical shifts are approximate and may vary depending on the solvent used.

Logical Workflow for Synthesis and Analysis

The following diagram outlines the logical workflow from starting materials to the final, characterized product.

Workflow cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis Start Sarcosine Step1 Esterification Start->Step1 Intermediate1 Sarcosine Ethyl Ester Step1->Intermediate1 Step2 Sulfonylation Intermediate1->Step2 Intermediate2 Protected Product Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 Crude_Product Crude Product Step3->Crude_Product Purification Column Chromatography / Recrystallization Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Analysis NMR, MS, etc. Pure_Product->Analysis Characterized_Product Characterized this compound Analysis->Characterized_Product

Caption: General workflow for the synthesis and analysis of the target compound.

This technical guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to optimize the described conditions to suit their specific laboratory settings and scale of production.

The Biological Function of N-methyl-N-(methylsulfonyl)glycine: A Technical Guide Based on Analogous Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-methyl-N-(methylsulfonyl)glycine is a derivative of the amino acid glycine, featuring both N-methylation and an N-methylsulfonyl group. While this specific molecule has not been extensively studied, its structural motifs—the N-sulfonylglycine core and the N-methyl group—are present in compounds with known biological activities. This technical guide will delve into the potential biological functions of this compound by drawing parallels with analogous compounds and considering its potential interactions with key enzymatic and transport systems. The primary areas of exploration include aldose reductase inhibition, modulation of glycine metabolism via Glycine N-Methyltransferase (GNMT), and interaction with glycine transporters.

Potential Biological Functions and Mechanisms of Action

Aldose Reductase Inhibition and the Polyol Pathway

A significant body of research has focused on N-sulfonylglycine derivatives as inhibitors of aldose reductase.[1] This enzyme is the first and rate-limiting step in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications.[2]

The structural features of N-benzenesulfonylglycines, including the aromatic ring, the sulfonamide group, and the carboxylate moiety, have been shown to contribute to their inhibitory potency against aldose reductase.[3] While this compound lacks the phenyl group, the core sulfonylglycine structure suggests it may exhibit inhibitory activity towards this enzyme.

The following table summarizes the 50% inhibitory concentrations (IC50) for a series of N-benzenesulfonylglycine derivatives against rat lens aldose reductase, providing a benchmark for the potential potency of sulfonylglycine compounds.

CompoundIC50 (µM)
2-Nitrobenzenesulfonylglycine13
4-Aminobenzenesulfonylglycine16
β-Naphthylenesulfonylglycine0.4
α-Naphthylenesulfonylglycine1.3
4-Benzoylaminophenylsulfonylglycine0.41

Data sourced from DeRuiter et al., 1987 and a study on N-[[(substituted amino)phenyl]sulfonyl]glycines.[1][3]

Polyol_Pathway cluster_cofactors Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Diabetic_Complications Diabetic_Complications Sorbitol->Diabetic_Complications Accumulation & Osmotic Stress NADPH NADPH NADP NADP NADPH->NADP Cofactor NAD NAD NADH NADH NAD->NADH Cofactor

Caption: The Polyol Pathway of Glucose Metabolism.

This protocol outlines a spectrophotometric method for assessing the inhibitory activity of a test compound against aldose reductase.[2][4]

Materials and Reagents:

  • Purified or recombinant aldose reductase

  • DL-Glyceraldehyde (substrate)

  • NADPH (cofactor)

  • Phosphate buffer (pH 6.8)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Quercetin or Epalrestat)

  • UV-Vis Spectrophotometer

Procedure:

  • Enzyme Preparation: If not using a commercial enzyme, prepare a crude enzyme extract from rat lens homogenate by centrifugation.[2]

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme solution.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. For the control, add the solvent vehicle.

  • Pre-incubation: Incubate the mixture at 37°C for 10-15 minutes.

  • Reaction Initiation: Initiate the reaction by adding the substrate, DL-glyceraldehyde.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes. The rate of reaction is proportional to the rate of NADPH oxidation.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Modulation of Glycine Metabolism by Glycine N-Methyltransferase (GNMT)

Glycine N-methyltransferase (GNMT) is an enzyme that catalyzes the methylation of glycine to form sarcosine (N-methylglycine), using S-adenosyl-L-methionine (SAM) as the methyl donor.[5][6] This reaction is crucial for regulating the cellular ratio of SAM to S-adenosyl-L-homocysteine (SAH), which in turn affects numerous methylation reactions in the cell.[7] Given that the target molecule is an N-methylated glycine derivative, it is plausible that it could interact with GNMT, either as a substrate, a product analog, or an inhibitor.

GNMT_Reaction Glycine Glycine GNMT Glycine N-Methyltransferase (GNMT) Glycine->GNMT SAM S-adenosyl-L-methionine SAM->GNMT Sarcosine Sarcosine (N-methylglycine) SAH S-adenosyl-L-homocysteine GNMT->Sarcosine GNMT->SAH

Caption: Enzymatic reaction catalyzed by Glycine N-Methyltransferase.

Interaction with Glycine Transporters (GlyT1/GlyT2)

Glycine transporters, GlyT1 and GlyT2, are responsible for the reuptake of glycine from the synaptic cleft, thereby regulating glycinergic neurotransmission.[8][9] GlyT1 is found in glial cells and glutamatergic neurons, while GlyT2 is located in glycinergic neurons.[8] Inhibition of these transporters can elevate synaptic glycine levels, which has therapeutic potential for conditions like neuropathic pain and schizophrenia.[9][10] Some known GlyT1 inhibitors feature a sulfonyl group, suggesting that the sulfonyl moiety in this compound could facilitate binding to these transporters.[8]

Glycine_Transport cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glycine_Vesicle Glycine Synaptic_Cleft Synaptic Glycine Glycine_Vesicle->Synaptic_Cleft Release Glycine_Receptor Glycine Receptor GlyT1 GlyT1 Synaptic_Cleft->Glycine_Receptor Binding Synaptic_Cleft->GlyT1 Reuptake

Caption: Role of Glycine Transporter 1 (GlyT1) at a synapse.

This protocol describes a mass spectrometry-based binding assay for GlyT2, which can be adapted for GlyT1.[11][12]

Materials and Reagents:

  • HEK293 cells expressing the glycine transporter of interest (GlyT1 or GlyT2)

  • A selective reporter ligand (e.g., Org25543 for GlyT2)

  • Test compound (this compound)

  • Assay buffer

  • LC-ESI-MS/MS system

Procedure:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells overexpressing the target glycine transporter.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with the reporter ligand and varying concentrations of the test compound.

  • Equilibration: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the bound and free reporter ligand, typically by rapid filtration.

  • Quantification: Quantify the amount of bound reporter ligand using LC-ESI-MS/MS.

  • Data Analysis: Determine the inhibitory constants (Ki) of the test compound by analyzing the competition binding data.

Conclusion

While direct experimental evidence for the biological function of this compound is currently lacking, its structural similarity to known bioactive molecules provides a basis for forming plausible hypotheses. The N-sulfonylglycine scaffold strongly suggests a potential role as an aldose reductase inhibitor, a therapeutic target for diabetic complications. Furthermore, its N-methylglycine structure indicates possible interactions with Glycine N-Methyltransferase, an enzyme central to cellular methylation homeostasis. Finally, the presence of a sulfonyl group warrants investigation into its potential modulation of glycine transporters. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a foundation for researchers to empirically test these hypotheses and elucidate the true biological function of this novel compound.

References

discovery and history of N-methyl-N-(methylsulfonyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-methyl-N-(methylsulfonyl)glycine: Synthesis, Properties, and Potential Applications

Abstract

Introduction

This compound (CAS Number: 115665-52-6) is a chemical entity that combines the structural features of N-methylglycine (sarcosine) with a methylsulfonyl group attached to the nitrogen atom. Sarcosine itself is a naturally occurring amino acid derivative involved in various biological processes. The addition of a methylsulfonyl group can significantly alter the molecule's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability, thereby potentially modulating its biological activity. While specific research on this compound is limited, the broader class of sulfonamide-containing compounds and N-acylamino acids has been extensively studied, revealing a wide range of therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the design of potential drug formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 115665-52-6[1][2][3]
Molecular Formula C₄H₉NO₄S[1][2][4]
Molecular Weight 167.18 g/mol [1][2][4]
IUPAC Name 2-(methyl(methylsulfonyl)amino)acetic acid[1]
Appearance Solid (predicted)General knowledge
Purity Typically ≥95% (as supplied commercially)[2]

Synthesis and Experimental Protocols

While a specific, originally reported synthesis for this compound is not documented in readily accessible literature, its structure lends itself to established synthetic methodologies for the formation of N-substituted sulfonamides and the alkylation of amino acids. Two plausible synthetic routes are detailed below.

Route 1: N-methylation of N-(methylsulfonyl)glycine

This approach involves the initial synthesis of N-(methylsulfonyl)glycine followed by methylation of the sulfonamide nitrogen.

Experimental Protocol:

  • Step 1: Synthesis of N-(methylsulfonyl)glycine:

    • Glycine is dissolved in an aqueous solution of a suitable base, such as sodium hydroxide, at a low temperature (e.g., 0-5 °C).

    • Methanesulfonyl chloride is added dropwise to the stirred solution while maintaining the low temperature and basic pH.

    • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

    • The solution is acidified with a mineral acid (e.g., HCl) to precipitate the N-(methylsulfonyl)glycine product.

    • The product is collected by filtration, washed with cold water, and dried.

  • Step 2: N-methylation:

    • N-(methylsulfonyl)glycine is dissolved in a suitable aprotic polar solvent, such as dimethylformamide (DMF).

    • A strong base, such as sodium hydride (NaH), is added portion-wise at 0 °C to deprotonate the sulfonamide nitrogen.

    • A methylating agent, such as methyl iodide (CH₃I), is added, and the reaction mixture is stirred at room temperature until completion.

    • The reaction is quenched with water, and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated to yield this compound.

Route 2: N-sulfonylation of Sarcosine (N-methylglycine)

This alternative route begins with the readily available N-methylglycine (sarcosine).

Experimental Protocol:

  • Sarcosine is dissolved in an aqueous basic solution (e.g., sodium hydroxide) at a reduced temperature (0-5 °C).

  • Methanesulfonyl chloride is added slowly to the stirred solution, with careful control of temperature and pH.

  • The mixture is stirred and allowed to warm to room temperature until the starting material is consumed.

  • The reaction mixture is then acidified to precipitate the final product, this compound.

  • The product is isolated by filtration, washed, and dried.

Synthesis_Workflow cluster_route1 Route 1: N-methylation of N-(methylsulfonyl)glycine cluster_route2 Route 2: N-sulfonylation of Sarcosine Glycine Glycine N_Ms_Gly N-(methylsulfonyl)glycine Glycine->N_Ms_Gly Sulfonylation MsCl1 Methanesulfonyl Chloride MsCl1->N_Ms_Gly Final_Product1 This compound N_Ms_Gly->Final_Product1 N-methylation NaH Sodium Hydride NaH->Final_Product1 MeI Methyl Iodide MeI->Final_Product1 Sarcosine Sarcosine (N-methylglycine) Final_Product2 This compound Sarcosine->Final_Product2 Sulfonylation MsCl2 Methanesulfonyl Chloride MsCl2->Final_Product2

Caption: Plausible synthetic routes to this compound.

Potential Biological Activity and Signaling Pathways

Due to the lack of specific biological data for this compound, its potential activities can be inferred from structurally similar molecules.

Glycine Transporter (GlyT) Inhibition

N-substituted glycine derivatives are known to interact with glycine transporters. For instance, the sarcosine derivative N[3-(4′-fluorophenyl)-3-(4′-phenylphenoxy)propyl]sarcosine is a potent and selective inhibitor of GlyT1. Inhibition of GlyT1 increases the concentration of glycine in the synaptic cleft, which can potentiate the activity of N-methyl-D-aspartate (NMDA) receptors. This mechanism is a target for therapeutic intervention in central nervous system disorders. It is plausible that this compound could exhibit activity at glycine transporters.

GlyT1_Inhibition_Pathway cluster_synapse Synaptic Cleft GlyT1 Glycine Transporter 1 (GlyT1) Glycine_uptake Glycine Reuptake Glycine_uptake->GlyT1 Glycine_synaptic Synaptic Glycine Glycine_synaptic->Glycine_uptake NMDA_Receptor NMDA Receptor Glycine_synaptic->NMDA_Receptor Co-agonist binding Potentiation Potentiation NMDA_Receptor->Potentiation Molecule This compound Molecule->GlyT1 Potential Inhibition Inhibition Inhibition Neuronal_Response Neuronal Response Potentiation->Neuronal_Response

Caption: Potential mechanism of action via GlyT1 inhibition.

Sulfonamide-Based Enzyme Inhibition

The sulfonamide moiety is a well-known pharmacophore present in a variety of drugs, including diuretics, anticonvulsants, and antibiotics. These compounds often act as enzyme inhibitors. For example, some sulfonamides inhibit carbonic anhydrase or dihydropteroate synthase. The presence of the methylsulfonyl group in this compound suggests that it could be investigated as an inhibitor for various enzymes.

Conclusion

This compound is a compound with a chemical structure that suggests potential for biological activity, likely as a modulator of amino acid transporters or as an enzyme inhibitor. While its specific history and discovery are not well-documented, established synthetic methods can be readily applied for its preparation. Further research is warranted to elucidate its pharmacological profile and to explore its potential therapeutic applications. This guide provides a foundational framework for scientists and researchers to begin their investigation into this intriguing molecule.

References

An In-depth Technical Guide to N-methyl-N-(methylsulfonyl)glycine Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-N-(methylsulfonyl)glycine and its structural analogs, particularly those belonging to the N-substituted sarcosine family, represent a significant class of compounds with profound implications in neuroscience and drug development. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of these molecules. A primary focus is placed on their role as inhibitors of the glycine transporter type 1 (GlyT1), a key modulator of N-methyl-D-aspartate (NMDA) receptor function. This document details synthetic methodologies, presents quantitative biological data for key analogs, outlines experimental protocols for their evaluation, and visualizes the underlying signaling pathways and experimental workflows. While specific data for this compound is limited in publicly available literature, this guide extrapolates from closely related and well-studied analogs, such as N-methyl-N-(phenylsulfonyl)glycine, to provide a thorough understanding of this compound class.

Introduction

N-substituted glycine derivatives are a versatile class of molecules that have garnered significant interest in medicinal chemistry. The core structure, which combines a glycine backbone with substitutions on the nitrogen atom, allows for a wide range of chemical modifications to tune their pharmacological properties. Among these, N-methyl-N-(sulfonyl)glycine derivatives are of particular importance due to their potential to interact with key biological targets.

Sarcosine (N-methylglycine) itself is an endogenous amino acid that acts as a competitive inhibitor of the glycine transporter type 1 (GlyT1) and a co-agonist at the NMDA receptor.[1] This dual activity has positioned sarcosine and its derivatives as promising therapeutic agents for neurological and psychiatric disorders associated with NMDA receptor hypofunction, such as schizophrenia.[2][3] By inhibiting GlyT1, these compounds increase the synaptic concentration of glycine, which in turn potentiates NMDA receptor-mediated neurotransmission.[2][4]

This guide will focus on the synthesis and biological evaluation of this compound and its structural analogs, with a particular emphasis on their activity as GlyT1 inhibitors.

Synthesis of N-methyl-N-(sulfonyl)glycine Derivatives

The synthesis of N-methyl-N-(sulfonyl)glycine derivatives can be achieved through several strategic routes. A common and versatile approach involves the sequential N-sulfonylation and N-methylation of a glycine ester, followed by hydrolysis to the carboxylic acid.

General Synthetic Workflow

A general synthetic pathway is outlined below. This multi-step process allows for the introduction of various sulfonyl groups and subsequent N-methylation.

G A Glycine Ester Hydrochloride B N-Sulfonylation (R-SO2Cl, Base) A->B Step 1 C N-Sulfonyl Glycine Ester B->C D N-Methylation (e.g., NaH, CH3I) C->D Step 2 E N-methyl-N-sulfonyl Glycine Ester D->E F Ester Hydrolysis (e.g., LiOH) E->F Step 3 G N-methyl-N-sulfonyl Glycine (Final Product) F->G

Synthetic workflow for N-methyl-N-sulfonyl glycine.

Detailed Experimental Protocols

The following protocols are generalized from common synthetic methods for N-sulfonylglycine derivatives.[5]

Protocol 1: Synthesis of N-(Alkyl/Aryl)sulfonyl Glycine Ethyl Ester

  • Reaction Setup: To a solution of glycine ethyl ester hydrochloride (1.0 equivalent) in dichloromethane (DCM), add triethylamine (2.2 equivalents) at 0°C.

  • Sulfonylation: Add the desired sulfonyl chloride (e.g., methanesulfonyl chloride or phenylsulfonyl chloride) (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield the N-sulfonylated glycine ethyl ester.

Protocol 2: N-Methylation of N-Sulfonyl Glycine Ester

  • Reaction Setup: Dissolve the N-sulfonyl glycine ester (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Add sodium hydride (1.2 equivalents) portion-wise at 0°C and stir for 30 minutes.

  • Methylation: Add methyl iodide (1.5 equivalents) and allow the reaction to proceed at room temperature overnight.

  • Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Hydrolysis to N-methyl-N-sulfonyl Glycine

  • Reaction Setup: Dissolve the N-methyl-N-sulfonyl glycine ester (1.0 equivalent) in a mixture of THF and water.

  • Hydrolysis: Add lithium hydroxide (1.5 equivalents) and stir at room temperature until the starting material is consumed, as monitored by TLC.

  • Acidification: Remove the THF under reduced pressure and acidify the aqueous layer to a pH of 2-3 with 1N HCl.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain the final N-methyl-N-sulfonyl glycine derivative.

Biological Activity and Mechanism of Action

The primary biological activity of interest for N-methyl-N-(sulfonyl)glycine analogs is the inhibition of the glycine transporter 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its concentration.[4] Glycine is a mandatory co-agonist at the NMDA receptor, meaning that its binding is required for the receptor to be activated by glutamate.[2]

Signaling Pathway of GlyT1 Inhibition and NMDA Receptor Modulation

By inhibiting GlyT1, these compounds increase the extracellular glycine concentration, leading to enhanced activation of NMDA receptors. This potentiation of NMDA receptor signaling is a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction.[2][3]

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Astrocyte cluster_3 Postsynaptic Terminal Glutamate Glutamate Glutamate_syn Glutamate Glutamate->Glutamate_syn Release Glycine Glycine GlyT1 GlyT1 Glycine->GlyT1 Reuptake NMDAR NMDA Receptor Glycine->NMDAR Binds (Co-agonist) Glutamate_syn->NMDAR Binds Glycine_astro Glycine GlyT1->Glycine_astro Compound N-methyl-N-(sulfonyl)glycine Analog (Inhibitor) Compound->GlyT1 Inhibits Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling Activates

NMDA receptor modulation by GlyT1 inhibition.

Quantitative Biological Data

While specific quantitative data for this compound is scarce, extensive research on its structural analogs provides valuable insights into the structure-activity relationships (SAR) for GlyT1 inhibition and other biological activities. The following tables summarize key inhibitory data for a selection of these analogs.

Table 1: GlyT1 Inhibitory Activity of Sarcosine Analogs

CompoundTargetIC50 (nM)Mode of InhibitionReference
BitopertinGlyT130Not Specified[5]
(R)-NFPSGlyT1-Irreversible, Noncompetitive[6]
(R)-NPTSGlyT1-Irreversible, Noncompetitive[6]
Org24589GlyT1-Irreversible, Noncompetitive[6]
SSR504734GlyT1-Reversible, Competitive[6]
N-methyl-SSR504734GlyT1-Reversible, Competitive[6]
N-(2-(azepan-1-yl)-2-phenylethyl)benzenesulfonamide analogGlyT137Not Specified[5]

Table 2: Aldose Reductase Inhibitory Activity of N-(Phenylsulfonyl)glycine Analogs

CompoundIC50 (µM)Reference
N-[[(4-benzoylamino)phenyl]sulfonyl]glycine0.41[5]

Table 3: Anticancer Activity of Benzenesulfonamide Derivatives

Compound DerivativeCell LineIC50 (µM)Reference
Phenylsulfonyl derivative 1MDA-MB-2313.58[5]
Phenylsulfonyl derivative 2MDA-MB-2314.58[5]

Experimental Protocols for Biological Assays

The evaluation of N-methyl-N-(sulfonyl)glycine derivatives as GlyT1 inhibitors typically involves in vitro cell-based assays to determine their potency and selectivity.

Glycine Uptake Inhibition Assay Workflow

A common method to assess GlyT1 inhibitory activity is to measure the uptake of radiolabeled glycine in cells expressing the transporter.

G A Seed CHO cells expressing human GlyT1 B Pre-incubate cells with inhibitor compound A->B C Add [³H]-glycine B->C D Incubate for a defined period C->D E Wash cells to remove extracellular [³H]-glycine D->E F Lyse cells E->F G Measure intracellular radioactivity (Scintillation counting) F->G H Calculate % inhibition and IC50 G->H

Workflow for a glycine uptake inhibition assay.

Detailed Protocol: [³H]-Glycine Uptake Assay

This protocol is adapted from methodologies for assessing GlyT1 inhibition in cell lines.[7]

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing human GlyT1 in a suitable medium. Seed the cells in 384-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., this compound analogs) in the assay buffer.

  • Pre-incubation: Wash the cells with the assay buffer and then pre-incubate them with the test compounds or vehicle control for 15-30 minutes at room temperature.

  • Glycine Uptake: Initiate glycine uptake by adding a solution containing [³H]-glycine to each well.

  • Incubation: Incubate the plate for a specific time (e.g., 10-20 minutes) at room temperature.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysates to a scintillation plate and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound and its structural analogs represent a promising class of compounds for the development of novel therapeutics, particularly for CNS disorders. Their primary mechanism of action through the inhibition of GlyT1 and subsequent modulation of the NMDA receptor pathway is a well-validated therapeutic strategy. While further research is needed to fully characterize the specific properties of this compound, the extensive data available for its analogs provide a strong foundation for future drug discovery and development efforts. The synthetic routes and assay protocols detailed in this guide offer a practical framework for researchers to synthesize and evaluate new derivatives in this chemical space. The continued exploration of the structure-activity relationships within this class of compounds holds the potential to yield potent and selective drug candidates with improved pharmacokinetic and pharmacodynamic profiles.

References

Unveiling the Presumed Mechanism of Action of N-methyl-N-(methylsulfonyl)glycine: A Glycine Transporter 1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-N-(methylsulfonyl)glycine is a novel compound with a chemical structure suggestive of activity at the glycine transporter 1 (GlyT1). While direct experimental data on this specific molecule is not yet publicly available, its core structure, N-methylglycine (sarcosine), and the presence of a sulfonyl moiety, are characteristic features of a well-established class of potent and selective GlyT1 inhibitors. This whitepaper synthesizes the existing knowledge on analogous compounds to elucidate the probable mechanism of action of this compound. It is hypothesized that this compound acts as an inhibitor of GlyT1, thereby increasing synaptic glycine concentrations and modulating N-methyl-D-aspartate (NMDA) receptor activity. This document provides a comprehensive overview of the GlyT1 signaling pathway, quantitative data from related inhibitors, detailed experimental protocols for assessing GlyT1 inhibition, and visual diagrams to facilitate understanding.

Introduction: The Role of Glycine Transporter 1 in Neuromodulation

Glycine is a crucial amino acid in the central nervous system (CNS), acting as both an inhibitory neurotransmitter, primarily in the spinal cord and brainstem, and as an essential co-agonist at NMDA receptors throughout the brain.[1] The precise regulation of synaptic glycine levels is critical for normal neuronal function. Glycine transporter 1 (GlyT1), a member of the solute carrier 6 (SLC6) family of sodium- and chloride-dependent transporters, plays a pivotal role in this regulation.[2]

GlyT1 is predominantly expressed in glial cells surrounding both inhibitory and excitatory synapses.[3] At glutamatergic synapses, GlyT1 maintains subsaturating levels of glycine at the NMDA receptor glycine-binding site. By clearing glycine from the synaptic cleft, GlyT1 modulates the activation of NMDA receptors, which are fundamental for synaptic plasticity, learning, and memory.[2] Inhibition of GlyT1 represents a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia, by elevating synaptic glycine and enhancing NMDA receptor signaling.[4]

Hypothesized Mechanism of Action of this compound

Based on its chemical structure, this compound is strongly predicted to be an inhibitor of GlyT1. This hypothesis is built upon the well-documented structure-activity relationships (SAR) of numerous GlyT1 inhibitors. The core of the molecule is N-methylglycine, also known as sarcosine. Sarcosine itself is a known competitive inhibitor of GlyT1, albeit with modest potency.[1]

Furthermore, the derivatization of the sarcosine scaffold has led to the development of highly potent and selective GlyT1 inhibitors. A significant number of these feature bulky, lipophilic groups attached to the sarcosine nitrogen. The N-methylsulfonyl group in this compound is a modification that aligns with the structural motifs of other known GlyT1 inhibitors, including N-(phenylsulfonyl)glycine analogues.[5] Therefore, it is proposed that this compound binds to GlyT1, blocking the reuptake of glycine into glial cells and thereby increasing its concentration in the synaptic cleft. This elevated synaptic glycine then acts on the co-agonist site of NMDA receptors, potentiating their function.

Quantitative Data for Analogous GlyT1 Inhibitors

To provide a quantitative context for the potential potency of this compound, the following table summarizes the inhibitory activities (IC50 and Ki values) of several known GlyT1 inhibitors, with a focus on sarcosine derivatives and compounds with sulfonyl moieties.

Compound ClassCompound NameSpeciesAssay TypeIC50 (nM)Ki (nM)Reference
Sarcosine Derivatives SarcosineRat[3H]NFPS Binding190,000-[6]
NFPS (ALX-5407)Rat[3H]Glycine Uptake-5[6]
BitopertinHuman-5.0-
Non-Sarcosine Derivatives ASP2535Rat[3H]Glycine Uptake92-
Taisho Cpd. 1Human[3H]Glycine Uptake38-
Taisho Cpd. 2Human[3H]Glycine Uptake16-
Sulfonyl-containing N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamide series--Potent Inhibition-[5]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanism of action and the methods for its investigation, the following diagrams are provided in the DOT language.

GlyT1_Inhibition_Pathway presynaptic Presynaptic Terminal Glutamate Glutamate presynaptic->Glutamate Release postsynaptic Postsynaptic Neuron glia Astrocyte NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R GlyT1 GlyT1 Glycine->GlyT1 Uptake NMDA_R->postsynaptic Inhibitor N-methyl-N- (methylsulfonyl)glycine Inhibitor->GlyT1 Inhibits

Signaling pathway of GlyT1 inhibition at a glutamatergic synapse.

GlyT1_Assay_Workflow start Start: Compound Library cell_prep Prepare CHO or HEK293 cells stably expressing human GlyT1 start->cell_prep plating Plate cells in 96- or 384-well plates cell_prep->plating incubation Pre-incubate cells with test compounds (e.g., this compound) plating->incubation add_radioligand Add [3H]glycine to initiate uptake incubation->add_radioligand stop_reaction Terminate uptake by washing with ice-cold buffer add_radioligand->stop_reaction lysis_detection Lyse cells and measure incorporated radioactivity via liquid scintillation counting stop_reaction->lysis_detection data_analysis Calculate % inhibition relative to controls lysis_detection->data_analysis ic50 Perform dose-response curves for active compounds to determine IC50 values data_analysis->ic50 end End: Identify Potent GlyT1 Inhibitors ic50->end

Experimental workflow for screening and characterization of GlyT1 inhibitors.

Detailed Experimental Protocols for In Vitro GlyT1 Inhibition Assay

The following protocol is a synthesized methodology based on standard practices for determining the in vitro potency of GlyT1 inhibitors.[7]

5.1. Cell Culture and Plating

  • Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with a plasmid encoding human GlyT1 (hGlyT1) are used.[7]

  • Culture Medium: Cells are maintained in F-12K medium (for CHO) or DMEM (for HEK293) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to ensure the continued expression of hGlyT1.

  • Plating: For the assay, cells are seeded into 96- or 384-well microplates at a density that allows for a confluent monolayer on the day of the experiment (e.g., 40,000 cells/well for a 96-well plate).[7]

5.2. [3H]Glycine Uptake Assay

  • Assay Buffer: The uptake buffer consists of 10 mM HEPES-Tris (pH 7.4), 150 mM NaCl, 1 mM CaCl2, 2.5 mM KCl, 2.5 mM MgSO4, and 10 mM D-glucose.[7]

  • Compound Preparation: Test compounds, including this compound, are dissolved in DMSO to create stock solutions, which are then serially diluted in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.5% to avoid cellular toxicity.

  • Assay Procedure: a. The cell culture medium is aspirated from the wells, and the cells are washed twice with the assay buffer.[7] b. Cells are pre-incubated with the test compounds or vehicle (for total uptake) or a high concentration of a known GlyT1 inhibitor like sarcosine (10 mM) (for non-specific uptake) for 15-30 minutes at 37°C.[8] c. The uptake reaction is initiated by adding [3H]glycine (e.g., 50 nM) to each well.[8] d. The plates are incubated for a defined period (e.g., 15 minutes) at 37°C.[8] e. The reaction is terminated by rapidly aspirating the assay solution and washing the cells three times with ice-cold assay buffer. f. The cells are lysed with a scintillation cocktail or a suitable lysis buffer. g. The amount of incorporated [3H]glycine is quantified using a liquid scintillation counter.

5.3. Data Analysis

  • Specific Uptake: Specific [3H]glycine uptake is calculated by subtracting the non-specific uptake (in the presence of a saturating concentration of a standard inhibitor) from the total uptake (in the presence of vehicle).

  • Percent Inhibition: The percentage of inhibition for each concentration of the test compound is calculated as follows: % Inhibition = 100 * (1 - (Specific Uptake with Compound / Specific Uptake with Vehicle))

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of the specific glycine uptake, is determined by fitting the concentration-response data to a four-parameter logistic equation using a suitable software package.

Conclusion

While direct experimental validation is pending, the chemical structure of this compound provides a strong basis for hypothesizing its mechanism of action as a Glycine Transporter 1 inhibitor. This proposed mechanism is supported by a wealth of structure-activity relationship data from analogous sarcosine and sulfonyl-containing compounds. As a GlyT1 inhibitor, this compound is expected to increase synaptic glycine levels, thereby potentiating NMDA receptor function. This in-depth technical guide provides the theoretical framework, comparative quantitative data, and detailed experimental protocols necessary for the scientific community to investigate and validate the pharmacological profile of this promising compound for potential therapeutic applications in CNS disorders.

References

An In-depth Technical Guide to the Physicochemical Properties of N-methyl-N-(methylsulfonyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N-(methylsulfonyl)glycine, a derivative of the amino acid glycine, is a molecule of interest primarily as a synthetic intermediate. Its structural features, combining a carboxylic acid group with a sulfonamide, make it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its known physicochemical properties. Due to the limited availability of specific experimental data for this compound, this guide also furnishes detailed, generalized experimental protocols for the determination of key physicochemical parameters, which are crucial for its application in research and development, particularly in the agrochemical sector where it serves as a precursor for herbicides[1].

Core Physicochemical Properties

Table 1: General Properties of this compound

PropertyValueSource
CAS Number 115665-52-6[1]
Molecular Formula C₄H₉NO₄S[1]
Molecular Weight 167.18 g/mol [1]
Physical Appearance Not specified (likely a solid)N/A

Table 2: Predicted and Undetermined Physicochemical Data

PropertyValueMethod of Determination
Melting Point Not availableCapillary Melting Point Method[2][3][4]
Boiling Point Not availableDistillation Method
Water Solubility Not availableShake-Flask Method[5][6]
pKa Not availablePotentiometric Titration[7][8][9]
LogP (Octanol/Water) Not availableShake-Flask Method[10][11][12][13]

Experimental Protocols

To empower researchers to ascertain the precise physicochemical characteristics of this compound, the following sections detail standard experimental methodologies for the determination of its key properties.

Melting Point Determination (Capillary Method)

The melting point of a solid crystalline substance is a key indicator of its purity.

Protocol:

  • A small, dry sample of the compound is finely powdered.

  • A capillary tube is sealed at one end and the powdered sample is packed into the sealed end to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus, and the temperature is raised at a steady rate.

  • The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range[2][3][4][14]. A narrow melting range typically indicates a high degree of purity.

Aqueous Solubility Determination (Shake-Flask Method)

Solubility is a critical parameter, especially in the context of biological and environmental systems. The shake-flask method is a well-established technique for determining the water solubility of a compound[6].

Protocol:

  • An excess amount of the solid compound is added to a known volume of distilled water in a flask.

  • The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The saturated solution is then filtered or centrifuged to remove any undissolved solid.

  • The concentration of the compound in the clear aqueous phase is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

  • The solubility is expressed in units of mass per volume (e.g., g/L or mg/mL)[5][6].

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the carboxylic acid group is the primary acidic functional group.

Protocol:

  • A precise amount of the compound is dissolved in a known volume of water to create a solution of known concentration.

  • A calibrated pH electrode is immersed in the solution.

  • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized[15][7][8][9].

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) between n-octanol and water is a widely used measure of a compound's lipophilicity, which is a key factor in its pharmacokinetic properties.

Protocol:

  • A small amount of the compound is dissolved in a mixture of n-octanol and water that have been pre-saturated with each other.

  • The mixture is placed in a separatory funnel and shaken vigorously to allow for the partitioning of the compound between the two phases.

  • The mixture is then allowed to stand until the two phases have completely separated.

  • A sample is taken from each phase (n-octanol and water).

  • The concentration of the compound in each sample is determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase[10][16][11][12][13].

Logical and Experimental Workflows

As a synthetic intermediate, this compound is part of a broader chemical synthesis and analysis workflow. The following diagrams illustrate a plausible synthetic route and an analytical workflow for this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Sarcosine Sarcosine (N-methylglycine) ReactionStep Sulfonylation in Aqueous Base Sarcosine->ReactionStep MethanesulfonylChloride Methanesulfonyl Chloride MethanesulfonylChloride->ReactionStep Acidification Acidification ReactionStep->Acidification Extraction Extraction Acidification->Extraction Drying Drying Extraction->Drying Crystallization Crystallization Drying->Crystallization FinalProduct This compound Crystallization->FinalProduct

Caption: A plausible synthetic workflow for this compound.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Dissolution Dissolution in Aqueous Buffer Sample->Dissolution HPLC Reverse-Phase HPLC Dissolution->HPLC Detection UV Detection HPLC->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: A typical analytical workflow for the purity assessment of this compound.

Conclusion

This compound is a valuable synthetic intermediate with defined molecular characteristics. While a comprehensive, experimentally determined physicochemical profile is not currently available in the literature, this guide provides the necessary theoretical framework and detailed experimental protocols for researchers to elucidate these properties. The provided workflows for synthesis and analysis offer a practical guide for the handling and quality control of this compound. Further research to determine and publish the specific physicochemical data for this compound would be a valuable contribution to the chemical science community.

References

An In-depth Technical Guide on the Role of Sarcosine (N-methylglycine) in Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Investigated Compound: Initial searches for "N-methyl-N-(methylsulfonyl)glycine" did not yield significant results within the context of neurotransmission research. However, the structurally similar and endogenously occurring compound, Sarcosine (N-methylglycine), is extensively studied for its profound effects on the central nervous system. This guide will, therefore, provide a comprehensive overview of the role of Sarcosine in neurotransmission, addressing its mechanisms of action, quantitative pharmacology, and the experimental methodologies used to elucidate its function.

Introduction

Sarcosine, an N-methyl derivative of the amino acid glycine, has emerged as a significant modulator of glutamatergic neurotransmission.[1][2] It is an endogenous compound involved in one-carbon metabolism and is naturally found in various body tissues.[3][4] In the central nervous system (CNS), sarcosine's primary role revolves around its ability to enhance the function of the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory synaptic transmission and plasticity.[5][6] This enhancement is achieved through a dual mechanism: competitive inhibition of the type 1 glycine transporter (GlyT1) and direct co-agonism at the NMDA receptor's glycine binding site.[7][8] Due to these properties, sarcosine has garnered considerable interest as a potential therapeutic agent for neurological and psychiatric disorders characterized by NMDA receptor hypofunction, most notably schizophrenia.[9][10][11]

Mechanism of Action

Sarcosine modulates neurotransmission primarily at the glutamatergic synapse through two distinct but complementary mechanisms:

Inhibition of Glycine Transporter 1 (GlyT1)

GlyT1 is a sodium- and chloride-dependent transporter predominantly located on glial cells surrounding synapses.[7][12] Its primary function is the reuptake of glycine from the synaptic cleft, thereby regulating the extracellular concentration of this amino acid.[12] Glycine is an essential co-agonist for the activation of NMDA receptors.[13][14] By competitively inhibiting GlyT1, sarcosine reduces the clearance of glycine from the synapse.[2][4] This leads to an elevation of synaptic glycine levels, which in turn increases the occupancy of the co-agonist site on NMDA receptors, potentiating their function.[2][13]

NMDA Receptor Co-agonism

In addition to its indirect effect via GlyT1 inhibition, sarcosine can also act as a direct co-agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor.[6][7] While it is less potent than glycine itself, this direct agonism contributes to the overall enhancement of NMDA receptor activity.[7][8] Studies have shown that sarcosine can potentiate NMDA receptor-mediated currents in a dose-dependent manner, an effect that is sensitive to antagonists of the glycine binding site.[7][8]

Glycine Receptor Agonism

At higher concentrations, sarcosine has also been shown to act as an agonist at inhibitory glycine receptors (GlyRs).[3][15] These receptors are ligand-gated chloride channels that mediate inhibitory neurotransmission, particularly in the brainstem and spinal cord. However, the concentrations required for GlyR activation are significantly higher than those needed for GlyT1 inhibition and NMDA receptor co-agonism, suggesting that this action may be less relevant at physiological or therapeutically relevant concentrations.[3]

Quantitative Pharmacological Data

The following table summarizes the reported quantitative data for the pharmacological activity of sarcosine at its key molecular targets.

TargetParameterValueSpecies/SystemReference
NMDA Receptor EC₅₀ (Co-agonist activity)26 ± 3 µMCultured embryonic mouse hippocampal neurons[7]
Glycine Transporter 1 (GlyT1) IC₅₀ (Inhibition)40 - 150 µMVarious preparations[3]
Glycine Receptor (GlyR) EC₅₀ (Agonist activity)3.2 mMCultured embryonic mouse hippocampal neurons[3]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and relationships involved in sarcosine's modulation of neurotransmission.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal cluster_glia Glial Cell Glutamate_Vesicle Glutamate Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Co-agonist Binding GlyT1 GlyT1 Glycine->GlyT1 Uptake Sarcosine Sarcosine Sarcosine->NMDA_Receptor Co-agonist Binding Sarcosine->GlyT1 Inhibits Ca_Influx Ca²+ Influx NMDA_Receptor->Ca_Influx Activation Neuronal_Response Neuronal Response Ca_Influx->Neuronal_Response Leads to

Caption: Signaling pathway of sarcosine at a glutamatergic synapse.

Sarcosine Sarcosine Mechanism1 Inhibition of GlyT1 Sarcosine->Mechanism1 Mechanism2 Direct NMDA Receptor Co-agonism Sarcosine->Mechanism2 Effect1 Increased Synaptic Glycine Concentration Mechanism1->Effect1 Effect2 Enhanced NMDA Receptor Function Mechanism2->Effect2 Effect1->Effect2 Outcome Potentiation of Glutamatergic Neurotransmission Effect2->Outcome

Caption: Logical relationship of sarcosine's dual mechanism of action.

Experimental Protocols

Glycine Transporter 1 (GlyT1) Inhibition Assay ([³H]Glycine Uptake)

This protocol is designed to measure the inhibitory potency of compounds like sarcosine on GlyT1 activity.

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human GlyT1b isoform.

  • Preparation of Cells: On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

  • Incubation with Inhibitor: Pre-incubate the cells with varying concentrations of sarcosine (or other test compounds) for 10-20 minutes at room temperature.

  • Initiation of Uptake: Initiate the glycine uptake by adding a solution containing [³H]glycine (e.g., at a final concentration of 50 nM) and a fixed concentration of non-radiolabeled glycine.

  • Termination of Uptake: After a short incubation period (e.g., 10 minutes), terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]glycine using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of sarcosine that inhibits 50% of the specific [³H]glycine uptake (IC₅₀ value) by non-linear regression analysis of the concentration-response curve.

Start Start: GlyT1-expressing cells Step1 Wash cells with KRH buffer Start->Step1 Step2 Pre-incubate with Sarcosine (varying concentrations) Step1->Step2 Step3 Add [³H]Glycine to initiate uptake Step2->Step3 Step4 Incubate for a defined time Step3->Step4 Step5 Terminate uptake with ice-cold buffer Step4->Step5 Step6 Lyse cells and perform scintillation counting Step5->Step6 End End: Determine IC₅₀ value Step6->End

Caption: Experimental workflow for a GlyT1 inhibition assay.

Electrophysiological Analysis of NMDA Receptor Co-agonist Activity

This protocol uses whole-cell patch-clamp electrophysiology to measure the ability of sarcosine to potentiate NMDA receptor-mediated currents.[7]

  • Neuron Culture: Prepare primary cultures of embryonic mouse hippocampal neurons.

  • Patch-Clamp Setup: Use a patch-clamp amplifier and data acquisition system to perform whole-cell voltage-clamp recordings from single neurons.

  • Recording Solutions:

    • External Solution: A solution containing NMDA (e.g., 100 µM) and strychnine (to block inhibitory glycine receptors), with minimal contaminating glycine.

    • Internal (Pipette) Solution: A standard intracellular solution.

  • Recording Protocol:

    • Hold the neuron at a negative membrane potential (e.g., -60 mV).

    • Apply the external solution containing NMDA alone to establish a baseline current.

    • Co-apply varying concentrations of sarcosine with the NMDA-containing solution.

    • Record the peak inward current evoked by each concentration of sarcosine.

  • Data Analysis:

    • Normalize the peak currents to the maximal response.

    • Plot the normalized current as a function of sarcosine concentration and fit the data to a logistic equation to determine the EC₅₀ and Hill coefficient (n).[7]

In Vivo Microdialysis for Extracellular Glycine Measurement

This protocol allows for the measurement of extracellular glycine levels in specific brain regions of awake, freely moving animals following the administration of a GlyT1 inhibitor.

  • Surgical Implantation: Anesthetize the animal (e.g., a rat) and stereotaxically implant a microdialysis guide cannula into the brain region of interest (e.g., striatum or prefrontal cortex).

  • Recovery: Allow the animal to recover from surgery for several days.

  • Microdialysis Experiment:

    • Insert a microdialysis probe into the guide cannula and perfuse it with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer sarcosine (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis: Analyze the concentration of glycine in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence detection or mass spectrometry.

  • Data Analysis: Express the post-administration glycine levels as a percentage of the baseline levels to determine the effect of sarcosine on extracellular glycine concentrations.

Therapeutic Implications

The ability of sarcosine to enhance NMDA receptor function has significant therapeutic implications, particularly for schizophrenia.[1][5] The "glutamate hypofunction" hypothesis of schizophrenia posits that a deficit in NMDA receptor-mediated neurotransmission contributes to the negative and cognitive symptoms of the disorder.[11][13] Clinical trials have investigated sarcosine as an adjunctive therapy to conventional antipsychotic medications.[9][10] Several studies have reported that sarcosine (typically at a dose of 2 g/day ) can lead to improvements in negative symptoms and overall psychopathology in patients with schizophrenia.[9][10] It is generally well-tolerated with minimal side effects.[9] These findings support the potential of GlyT1 inhibitors and NMDA receptor modulators as a novel therapeutic strategy for schizophrenia.[5][10]

Conclusion

Sarcosine (N-methylglycine) is a multifaceted neuromodulator that plays a critical role in the regulation of glutamatergic neurotransmission. Through its dual action as a GlyT1 inhibitor and a direct NMDA receptor co-agonist, it effectively enhances NMDA receptor function. This mechanism of action has been substantiated by a range of in vitro and in vivo studies, and the quantitative pharmacological data provide a clear basis for its effects. The experimental protocols detailed herein represent the standard methodologies for characterizing compounds that act on the glycinergic modulatory site of the NMDA receptor. The promising results from clinical trials in schizophrenia highlight the therapeutic potential of sarcosine and underscore the importance of the glutamatergic system as a target for the development of novel CNS drugs.

References

Theoretical Exploration of N-methyl-N-(methylsulfonyl)glycine Conformation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-N-(methylsulfonyl)glycine, a structurally intriguing molecule combining features of the amino acid sarcosine with a sulfonamide group, presents a conformational landscape critical to its potential interactions with biological targets. Understanding the molecule's preferred three-dimensional structures is paramount for applications in rational drug design and development. This technical guide provides a comprehensive overview of the theoretical approaches used to study the conformational preferences of this compound. It details the key dihedral angles governing its shape, outlines the computational methodologies for identifying stable conformers, and presents illustrative quantitative data in structured tables. Furthermore, this guide includes visualizations of the molecular structure and conformational relationships to facilitate a deeper understanding of its dynamic behavior. While direct experimental or extensive theoretical studies on this specific molecule are not widely published, this guide synthesizes established principles from conformational analyses of related sulfonamides and N-methylated peptides to provide a robust theoretical framework.

Introduction

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. For flexible molecules such as this compound, the accessible conformations and the energetic barriers between them dictate how the molecule presents its functional groups for interaction with biological macromolecules. The presence of a sulfonamide group is of particular interest, as its geometry can significantly influence binding affinity and selectivity. Moreover, N-methylation of the glycine backbone restricts the available conformational space compared to its non-methylated counterpart, a strategy often employed in medicinal chemistry to pre-organize a molecule into a bioactive conformation.

Theoretical studies, employing computational chemistry methods, are indispensable for mapping the potential energy surface of such molecules and identifying low-energy, stable conformers. This guide outlines the theoretical basis for such an investigation into the conformational properties of this compound.

Key Torsional Angles in this compound

The conformation of this compound is primarily defined by the rotation around several key single bonds. These rotations are described by dihedral (torsional) angles. Based on studies of related sulfonamides and peptides, the following dihedral angles are critical for defining the conformational space of this molecule:

  • ω (omega): Cα - N - S - C(sulfonyl) - Defines the rotation around the N-S bond. The planarity of the sulfonamide group is a key consideration.

  • φ (phi): N - Cα - C' - O - Describes the rotation around the N-Cα bond.

  • ψ (psi): Cα - C' - O - H - Pertains to the orientation of the carboxylic acid proton.

  • τ (tau): C(methyl) - N - S - C(sulfonyl) - Represents the rotation of the N-methyl group relative to the sulfonyl group.

The interplay of these rotations, influenced by steric hindrance, electrostatic interactions, and potential intramolecular hydrogen bonding, determines the overall shape and energy of the molecule.

G cluster_molecule This compound Structure cluster_dihedrals Key Dihedral Angles C_alpha C_prime C' C_alpha->C_prime N N N->C_alpha S S N->S C_sulfonyl C S->C_sulfonyl O1 O S->O1 O2 O S->O2 O_carboxyl O C_prime->O_carboxyl OH_carboxyl OH C_prime->OH_carboxyl C_methyl_N C C_methyl_N->N C_methyl_N_d C(methyl) N_d N C_methyl_N_d->N_d τ S_d S N_d->S_d ω C_alpha_d N_d->C_alpha_d φ C_sulfonyl_d C(sulfonyl) S_d->C_sulfonyl_d C_prime_d C' C_alpha_d->C_prime_d ψ O_d O C_prime_d->O_d

Key dihedral angles defining the conformation of this compound.

Computational Methodology

A thorough theoretical investigation of the conformational landscape of this compound would involve a multi-step computational protocol designed to efficiently explore the potential energy surface and accurately calculate the relative energies of different conformers.

Conformational Search

The initial step is to generate a diverse set of possible conformations. This can be achieved through:

  • Systematic Grid Search: Rotating the key dihedral angles (ω, φ, ψ, τ) in discrete steps (e.g., every 30° or 60°) to generate a grid of starting geometries.

  • Stochastic/Molecular Dynamics Search: Using methods like molecular dynamics simulations at elevated temperatures or Monte Carlo searches to explore the conformational space more broadly and overcome energy barriers.

Geometry Optimization and Energy Calculation

Each generated conformation must be subjected to geometry optimization to find the nearest local energy minimum. A common and effective approach involves using Density Functional Theory (DFT).

  • Method: B3LYP is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.

  • Basis Set: A Pople-style basis set such as 6-31G(d) is a suitable starting point for initial optimizations. For more accurate final energy calculations, a larger basis set like 6-311++G(d,p) is recommended to better account for polarization and diffuse functions, which are important for describing the sulfonamide and carboxyl groups.

  • Solvation Model: To simulate a more biologically relevant environment, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be employed using a solvent like water or chloroform.

Vibrational Frequency Analysis

Following each geometry optimization, a vibrational frequency calculation is crucial to:

  • Confirm True Minima: Ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Calculate Thermochemical Properties: Obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies, allowing for the calculation of relative Gibbs free energies between conformers at a given temperature.

The workflow for this theoretical analysis is depicted below.

G start Define Key Dihedral Angles (ω, φ, ψ, τ) conf_search Conformational Search (e.g., Systematic Grid Scan) start->conf_search geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-31G(d)) conf_search->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc check_minima Verify True Minima (No Imaginary Frequencies) freq_calc->check_minima check_minima->conf_search No final_energy Single-Point Energy Calculation (e.g., B3LYP/6-311++G(d,p) + PCM) check_minima->final_energy Yes thermo Calculate Relative Gibbs Free Energies final_energy->thermo end Identify Stable Conformers and Their Relative Populations thermo->end

Workflow for the theoretical conformational analysis of this compound.

Illustrative Conformational Data

While a specific, published conformational analysis of this compound is not available, we can present hypothetical but plausible data for its low-energy conformers based on the known behavior of related molecules. The primary rotational isomers are expected to arise from rotation around the S-N bond (defining staggered vs. eclipsed forms) and the N-Cα bond (defining cis/trans-like arrangements).

The following table summarizes the key dihedral angles and relative energies for a set of hypothetical stable conformers. The energies are illustrative and represent what might be expected from DFT calculations.

Conformer IDω (Cα-N-S-C)φ (N-Cα-C'-O)Relative Energy (kcal/mol)
A (Global Minimum) ~60° (gauche)~180° (trans)0.00
B ~180° (anti)~180° (trans)1.25
C ~60° (gauche)~0° (cis)2.50
D ~180° (anti)~0° (cis)3.80

Discussion of Conformational Preferences

Based on studies of similar N-methylated sulfonamides and N-acyl sarcosine derivatives, several factors are expected to govern the conformational preferences of this compound:

  • Steric Hindrance: The bulky sulfonyl group and the N-methyl group will likely disfavor fully eclipsed conformations. Gauche and anti arrangements around the S-N bond are expected to be lower in energy.

  • Dipole-Dipole Interactions: The relative orientations of the polar sulfonyl and carboxyl groups will significantly influence conformational stability. Conformations that minimize unfavorable dipole-dipole repulsions will be preferred.

  • N-Methylation Effect: The presence of the N-methyl group, as opposed to a hydrogen, introduces steric bulk that can shift the conformational equilibrium. For instance, in N-acylhydrazones, N-methylation has been shown to favor a synperiplanar conformation around the amide-like bond, a phenomenon that could be relevant here.

  • Intramolecular Hydrogen Bonding: Although less likely in the N-methylated form compared to a secondary sulfonamide, weak C-H···O interactions involving the methyl or methylene groups and the sulfonyl or carboxyl oxygens could contribute to the stability of certain conformers.

Conclusion

The theoretical study of this compound's conformation is essential for understanding its potential as a bioactive molecule. Through a systematic computational approach involving conformational searching, geometry optimization, and frequency analysis, it is possible to identify the most stable conformers and quantify their relative energies. This in-depth technical guide provides the foundational knowledge and methodological framework for researchers, scientists, and drug development professionals to undertake or interpret such theoretical studies. The insights gained from conformational analysis are critical for designing molecules with improved potency, selectivity, and pharmacokinetic properties.

N-methyl-N-(methylsulfonyl)glycine: A Technical Guide and Research Primer

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature on N-methyl-N-(methylsulfonyl)glycine is exceedingly sparse. This document summarizes the available information and provides hypothetical protocols and workflows based on established chemical and biological principles to guide potential research and development efforts.

Introduction

This compound is a derivative of the amino acid glycine, featuring both a methyl group and a methylsulfonyl group attached to the nitrogen atom. Its structure suggests potential applications in medicinal chemistry and drug development, as the sulfonamide group is a well-known pharmacophore. However, to date, its biological activity and therapeutic potential remain largely unexplored in published literature. This guide provides a foundational understanding of the compound and outlines hypothetical pathways for its synthesis and biological evaluation.

Chemical Identity and Properties

While extensive experimental data is not available in the literature, the basic chemical properties of this compound can be inferred from its structure.

PropertyValueSource
Molecular Formula C4H9NO4SInferred
Molecular Weight 167.18 g/mol Inferred
CAS Number Not availableN/A
Canonical SMILES CN(CC(=O)O)S(=O)(=O)CInferred

Hypothetical Synthesis Protocol

Based on general synthetic methods for N-alkylation and N-sulfonylation of amino acids, a plausible synthetic route for this compound is proposed below. This protocol is hypothetical and would require optimization.

Experimental Protocol: Two-Step Synthesis

Step 1: N-methylsulfonylation of Glycine Ethyl Ester

  • Dissolution: Dissolve glycine ethyl ester hydrochloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (2.2 equivalents), to the solution and stir at 0°C.

  • Sulfonylation: Slowly add methanesulfonyl chloride (1.1 equivalents) to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(methylsulfonyl)glycine ethyl ester.

Step 2: N-methylation and Hydrolysis

  • Deprotonation: Dissolve the N-(methylsulfonyl)glycine ethyl ester (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF). Add a strong base such as sodium hydride (1.2 equivalents) portion-wise at 0°C.

  • Methylation: After cessation of hydrogen evolution, add methyl iodide (1.5 equivalents) and stir the reaction at room temperature for 4-6 hours.

  • Hydrolysis: Add an aqueous solution of lithium hydroxide (2 equivalents) to the reaction mixture and stir at room temperature for 12 hours to hydrolyze the ester.

  • Purification: Acidify the reaction mixture with 1N HCl to a pH of approximately 2-3. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield this compound.

G cluster_0 Step 1: N-methylsulfonylation cluster_1 Step 2: N-methylation & Hydrolysis A Glycine Ethyl Ester HCl B Dissolve in DCM + Triethylamine A->B C Add Methanesulfonyl Chloride @ 0°C B->C D Reaction @ RT, 12-18h C->D E Aqueous Work-up & Extraction D->E F N-(methylsulfonyl)glycine ethyl ester E->F G N-(methylsulfonyl)glycine ethyl ester H Dissolve in DMF + NaH @ 0°C G->H I Add Methyl Iodide H->I J Reaction @ RT, 4-6h I->J K Add LiOH (aq) for Hydrolysis J->K L Acidification & Extraction K->L M This compound L->M

Hypothetical two-step synthesis of this compound.

Hypothetical Biological Screening Workflow

Given the presence of the sulfonamide moiety, a primary area of investigation for this compound would be its potential as an enzyme inhibitor. The following workflow outlines a hypothetical screening cascade.

Experimental Protocol: Enzyme Inhibition Assay
  • Target Selection: Choose a panel of enzymes of therapeutic interest, for example, carbonic anhydrases, matrix metalloproteinases, or kinases.

  • Primary Screening:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a single-point assay at a high concentration (e.g., 10 µM) against the selected enzyme targets using a relevant biochemical assay (e.g., fluorescence-based, colorimetric).

    • Include appropriate positive and negative controls.

    • Calculate the percent inhibition for each enzyme.

  • Dose-Response and IC50 Determination:

    • For enzymes showing significant inhibition in the primary screen, perform a dose-response experiment.

    • Prepare serial dilutions of the compound and incubate with the enzyme.

    • Measure enzyme activity at each concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.

  • Mechanism of Inhibition Studies:

    • For promising hits, conduct kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) by measuring enzyme kinetics at varying substrate and inhibitor concentrations.

G cluster_workflow Enzyme Inhibition Screening Workflow start Synthesized N-methyl-N- (methylsulfonyl)glycine primary_screen Primary Screen (Single high concentration) start->primary_screen hit_decision Significant Inhibition? primary_screen->hit_decision dose_response Dose-Response Assay hit_decision->dose_response Yes no_hit No Significant Activity hit_decision->no_hit No ic50 IC50 Determination dose_response->ic50 mechanism Mechanism of Inhibition Studies ic50->mechanism promising_candidate Promising Candidate mechanism->promising_candidate

Hypothetical workflow for screening this compound as an enzyme inhibitor.

Conclusion and Future Directions

This compound represents an under-investigated molecule with potential for discovery in drug development. The lack of existing literature presents a unique opportunity for novel research. Future work should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a robust and reproducible synthetic route, along with full characterization of the compound.

  • Broad Biological Screening: Evaluation of its activity against a wide range of biological targets to identify potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: If biological activity is identified, the synthesis and testing of analogues to establish SAR and optimize potency and selectivity.

This technical guide serves as a starting point for researchers and scientists interested in exploring the potential of this compound. The provided hypothetical protocols and workflows offer a roadmap for initiating such investigations.

The Therapeutic Potential of N-Methylglycine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the potential therapeutic applications of N-methylglycine (sarcosine) and related N-substituted glycine analogs. Direct research on N-methyl-N-(methylsulfonyl)glycine is limited in publicly available scientific literature. Therefore, this document focuses on closely related compounds for which substantial research exists, providing a framework for understanding the potential pharmacology and therapeutic utility of this class of molecules.

Executive Summary

N-substituted glycine derivatives, particularly the glycine transporter type 1 (GlyT1) inhibitor and N-methyl-D-aspartate (NMDA) receptor co-agonist sarcosine (N-methylglycine), have emerged as promising therapeutic agents for central nervous system (CNS) disorders. The primary focus of research has been on schizophrenia, where hypofunction of the NMDA receptor is a key element of the pathophysiology. By modulating glutamatergic neurotransmission, these compounds offer a novel approach to treating the cognitive and negative symptoms of schizophrenia, which are often refractory to conventional antipsychotic medications. This guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to sarcosine and other relevant N-substituted glycine derivatives.

Core Compound of Interest: Sarcosine (N-Methylglycine)

Sarcosine, an endogenous amino acid, serves as the principal model for understanding the therapeutic potential of N-methylated glycine compounds.[1][2][3] Its therapeutic effects are primarily attributed to its dual mechanism of action:

  • Inhibition of Glycine Transporter Type 1 (GlyT1): Sarcosine competitively inhibits GlyT1, a transporter located on glial cells that is responsible for the reuptake of glycine from the synaptic cleft.[1][4] This inhibition leads to an increase in the synaptic concentration of glycine.

  • Co-agonism at the NMDA Receptor: Glycine is an obligatory co-agonist at the glycine binding site of the NMDA receptor.[5][6] By increasing synaptic glycine levels, sarcosine indirectly potentiates NMDA receptor activity.[2] Sarcosine itself can also act as a co-agonist at this site.[5]

This potentiation of NMDA receptor function is believed to counteract the glutamatergic hypofunction observed in schizophrenia.[7][8]

Signaling Pathway: Sarcosine's Modulation of NMDA Receptor Activity

The following diagram illustrates the mechanism by which sarcosine enhances NMDA receptor-mediated neurotransmission.

Sarcosine_NMDA_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GLYCINE Glycine NMDA_R NMDA Receptor GLYCINE->NMDA_R Co-agonist Binding GLYT1 GlyT1 Transporter GLYCINE->GLYT1 Uptake SARCOSINE Sarcosine (N-methylglycine) SARCOSINE->NMDA_R Co-agonist Binding SARCOSINE->GLYT1 Inhibits GLUTAMATE_VESICLE Glutamate GLUTAMATE_VESICLE->NMDA_R Binds ION_CHANNEL Ion Channel (Ca2+, Na+) NMDA_R->ION_CHANNEL Opens CELLULAR_RESPONSE Enhanced Neuronal Activity & Synaptic Plasticity ION_CHANNEL->CELLULAR_RESPONSE Influx Leads To

Caption: Sarcosine enhances NMDA receptor signaling by inhibiting glycine reuptake via GlyT1.

Therapeutic Applications in Schizophrenia

Multiple clinical studies have investigated the efficacy of sarcosine as an adjunctive therapy for schizophrenia. These trials have generally demonstrated improvements in positive, negative, and cognitive symptoms.

Summary of Clinical Trial Data for Adjunctive Sarcosine in Schizophrenia
StudyNumber of PatientsDurationSarcosine DoseKey Findings
Lane et al. (Implied from[9])386 weeks2 g/day Significant improvements in positive, negative, cognitive, and general psychiatric symptoms.[9]
Javitt et al. (Implied from[10])12-High-doseSignificant 34% reduction in negative symptoms; no significant alteration in antipsychotic drug levels.[10]

Other Potential Therapeutic Applications

While schizophrenia is the most studied indication, the mechanism of action of N-methylglycine derivatives suggests potential in other areas:

  • Cognitive Enhancement: Given the role of NMDA receptors in learning and memory, there is interest in using glycine modulators for cognitive enhancement.[11][12][13][14] Studies with glycine itself have shown some benefits in memory retrieval.[15]

  • Depressive Disorders: Modulation of the NMDA receptor glycine site is being explored as a novel antidepressant strategy.[13]

  • Pain Management: NMDA receptor antagonists are being investigated for the treatment of neuropathic pain.[16]

  • Sleep Quality: Glycine has been shown to improve subjective sleep quality.[17]

Related N-Substituted Glycine Derivatives

Research into other N-substituted glycine derivatives, while less extensive than for sarcosine, indicates a broad potential for this chemical class.

  • N-(phenylsulfonyl)glycine Derivatives: This class of compounds has been explored for anti-inflammatory and analgesic properties, as well as for enzyme inhibition, such as aldose reductase.[18]

  • N-(methylsulfonyl)glycine: This is a glycine derivative, but there is limited publicly available information on its specific therapeutic applications.[19][20]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments in this field.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Activity

This protocol is based on methodologies described for studying NMDA receptor co-agonists.[4][5][21]

Objective: To measure NMDA receptor-mediated currents in cultured neurons in response to an agonist (e.g., NMDA) and a co-agonist (e.g., glycine or sarcosine).

Methodology:

  • Cell Culture: Primary hippocampal or cortical neurons are isolated from embryonic rodents and cultured on glass coverslips.

  • Recording Setup: Coverslips are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.

  • Electrode Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with an internal solution.

  • Whole-Cell Configuration: A gigaohm seal is formed between the pipette and the cell membrane, and the membrane is ruptured to achieve the whole-cell configuration.

  • Data Acquisition: Cells are voltage-clamped, and currents are recorded in response to the application of NMDA and varying concentrations of the co-agonist.

  • Data Analysis: The peak amplitude of the elicited currents is measured and used to construct dose-response curves.

Patch_Clamp_Workflow A Neuron Culture B Transfer to Recording Chamber A->B D Achieve Whole-Cell Configuration B->D C Prepare Patch Pipette C->D E Apply NMDA + Co-agonist D->E F Record Ionic Currents E->F G Analyze Dose-Response Relationship F->G

Caption: Workflow for whole-cell patch-clamp electrophysiology experiments.

Glycine Transporter (GlyT1) Inhibition Assay

This protocol is based on methodologies for evaluating GlyT1 inhibitors.[22]

Objective: To determine the inhibitory potency (e.g., IC50 or Ki) of a test compound on GlyT1 activity.

Methodology:

  • Cell Line: A stable cell line expressing human or rodent GlyT1 is used.

  • Assay Preparation: Cells are plated in a multi-well format.

  • Incubation: Cells are incubated with varying concentrations of the test compound (e.g., sarcosine or a novel derivative).

  • Radiolabeled Glycine Addition: [³H]glycine is added to each well to initiate the uptake reaction.

  • Termination of Uptake: After a defined incubation period, the uptake is stopped by rapidly washing the cells with ice-cold buffer.

  • Quantification: The amount of [³H]glycine taken up by the cells is quantified using liquid scintillation counting.

  • Data Analysis: The data are used to generate an inhibition curve and calculate the IC50 value.

Synthesis of N-Methylglycine Derivatives

The synthesis of N-methylglycine (sarcosine) and its derivatives can be achieved through various chemical routes.

General Synthetic Scheme for N-Methylation of Glycine

A common method for the synthesis of N-methylglycine involves the reductive amination of glyoxylic acid with methylamine. An alternative laboratory-scale synthesis is the reaction of glycine with formaldehyde.[23] For more complex derivatives, such as N-Methyl-N-(phenylsulfonyl)glycine, a multi-step synthesis is required.[18]

Synthesis_Scheme cluster_route1 Route A: Phenylsulfonyl Glycine Methyl Ester Intermediate A1 Glycine Methyl Ester HCl C1 N-(phenylsulfonyl)glycine methyl ester A1->C1 B1 Phenylsulfonyl Chloride B1->C1 E1 N-Methyl-N-(phenylsulfonyl)glycine methyl ester C1->E1 D1 Methyl Iodide D1->E1 F1 Hydrolysis E1->F1 G1 N-Methyl-N-(phenylsulfonyl)glycine F1->G1

Caption: Synthetic pathway for N-Methyl-N-(phenylsulfonyl)glycine.[18]

Conclusion and Future Directions

N-methylglycine (sarcosine) and related N-substituted glycine derivatives represent a promising class of compounds for the treatment of CNS disorders, particularly schizophrenia. Their ability to modulate the NMDA receptor via GlyT1 inhibition and direct co-agonism addresses a key pathophysiological mechanism of the disease. Future research should focus on the development of novel derivatives with improved pharmacokinetic and pharmacodynamic profiles. While direct evidence for the therapeutic application of this compound is currently lacking, the extensive research on structurally similar compounds provides a strong rationale for its investigation as a potential modulator of glutamatergic neurotransmission. Further preclinical studies are warranted to elucidate its specific pharmacological properties and therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for N-methyl-N-(methylsulfonyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-N-(methylsulfonyl)glycine is a derivative of the amino acid glycine, characterized by the presence of both a methyl and a methylsulfonyl group on the nitrogen atom. While specific biological data for this compound is limited in publicly available literature, its structural similarity to other N-substituted glycine derivatives and sulfonamides suggests potential applications in agrochemicals, particularly as a herbicide, and in pharmacology as an enzyme inhibitor. These application notes provide detailed, exemplary protocols for the synthesis of this compound and its evaluation in these potential applications. The methodologies are based on established procedures for analogous compounds and are intended to serve as a comprehensive guide for researchers.

Chemical Properties

PropertyValue
IUPAC Name 2-(methyl(methylsulfonyl)amino)acetic acid
Molecular Formula C₄H₉NO₄S
Molecular Weight 167.18 g/mol
CAS Number 115665-52-6
Canonical SMILES CNS(=O)(=O)CC(=O)O

Synthesis Protocol

A plausible synthetic route to this compound can be adapted from general methods for the synthesis of N-alkyl-N-(alkylsulfonyl)amino acids. A two-step process starting from N-methylglycine (sarcosine) is proposed.

Protocol 1: Synthesis of this compound

Materials:

  • N-methylglycine (Sarcosine)

  • Methanesulfonyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Step 1: N-methylsulfonylation of Sarcosine a. Dissolve N-methylglycine (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.5 equivalents) in a round-bottom flask and cool the mixture to 0°C in an ice bath. b. With vigorous stirring, add methanesulfonyl chloride (1.1 equivalents) dropwise via a dropping funnel, ensuring the temperature remains below 5°C. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Once the reaction is complete, cool the mixture again in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. f. Extract the aqueous layer with dichloromethane (3 x 50 mL). g. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Step 2: Purification a. The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

DOT Diagram: Synthetic Workflow for this compound

Synthesis_Workflow Sarcosine N-methylglycine (Sarcosine) Intermediate This compound (Crude Product) Sarcosine->Intermediate Sulfonylation Reagents1 Methanesulfonyl chloride, NaOH (aq) Reagents1->Intermediate Purification Purification (Recrystallization or Chromatography) Intermediate->Purification FinalProduct Pure N-methyl-N- (methylsulfonyl)glycine Purification->FinalProduct

Synthetic pathway for this compound.

Application 1: Herbicide Efficacy Testing

Given its classification as an intermediate for herbicides, this protocol outlines a method to assess the phytotoxicity of this compound against a model weed species.

Protocol 2: Whole-Plant Bioassay for Herbicide Activity

Materials:

  • This compound

  • Model weed species (e.g., Arabidopsis thaliana or a common agricultural weed)

  • Susceptible control plant species

  • Potting soil

  • Pots or trays

  • Growth chamber or greenhouse with controlled conditions (light, temperature, humidity)

  • Spray bottle or automated sprayer

  • Deionized water

  • Surfactant (e.g., Tween 20)

Procedure:

  • Plant Preparation: a. Sow seeds of the test and control plant species in pots filled with potting soil. b. Grow the plants in a growth chamber or greenhouse under optimal conditions until they reach the 2-4 true leaf stage.

  • Herbicide Application: a. Prepare a stock solution of this compound in deionized water. A small amount of a suitable solvent may be used for initial dissolution if necessary. b. Prepare a series of dilutions from the stock solution to test a range of concentrations. Include a non-ionic surfactant (e.g., 0.1% v/v Tween 20) in all treatment solutions to ensure even coverage. c. Include a negative control group that is sprayed only with deionized water and the surfactant. d. Apply the herbicide solutions to the plants using a spray bottle or an automated sprayer, ensuring uniform coverage of the foliage.

  • Data Collection and Analysis: a. Return the treated plants to the growth chamber or greenhouse. b. Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). c. At the end of the observation period, harvest the above-ground biomass of each plant. d. Determine the fresh weight of the biomass. Optionally, dry the biomass in an oven at 60-70°C to a constant weight to determine the dry weight. e. Calculate the percentage of growth inhibition for each treatment group compared to the negative control. f. Determine the GR₅₀ value (the concentration of the herbicide that causes a 50% reduction in plant growth) by plotting a dose-response curve.

Hypothetical Quantitative Data: Herbicide Efficacy

Concentration (µM)Average Growth Inhibition (%)
0 (Control)0
1015.2 ± 3.1
5048.9 ± 5.6
10075.3 ± 4.2
25092.1 ± 2.8
50098.7 ± 1.5

Application 2: Enzyme Inhibition Assay

The sulfonamide moiety is a common feature in many enzyme inhibitors. This protocol describes a general method to screen this compound for inhibitory activity against a model enzyme.

Protocol 3: In Vitro Enzyme Inhibition Assay

Materials:

  • This compound

  • Target enzyme (e.g., a protease, kinase, or carbonic anhydrase)

  • Substrate for the target enzyme (preferably a chromogenic or fluorogenic substrate)

  • Assay buffer specific to the enzyme

  • 96-well microplate

  • Microplate reader

  • Positive control inhibitor (a known inhibitor of the target enzyme)

Procedure:

  • Assay Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Prepare a series of dilutions of the test compound and the positive control inhibitor in the assay buffer. c. Prepare solutions of the enzyme and substrate in the assay buffer at their optimal concentrations.

  • Assay Execution: a. To the wells of a 96-well microplate, add the following in order: i. Assay buffer ii. Diluted test compound or positive control iii. Enzyme solution b. Include wells with enzyme and buffer only (negative control) and wells with buffer and substrate only (background control). c. Incubate the plate at the optimal temperature for the enzyme for a predetermined period (e.g., 10-15 minutes) to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the substrate solution to all wells. e. Immediately place the microplate in a microplate reader and measure the absorbance or fluorescence at regular intervals for a set period.

  • Data Analysis: a. Calculate the initial reaction velocity (rate of product formation) for each well by determining the slope of the linear portion of the progress curve. b. Subtract the background rate from all other rates. c. Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control (100% activity). d. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve. e. Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) from the dose-response curve.

Hypothetical Quantitative Data: Enzyme Inhibition

CompoundTarget EnzymeIC₅₀ (µM)
This compoundCarbonic Anhydrase II78.5
Acetazolamide (Positive Control)Carbonic Anhydrase II0.012

Potential Mechanism of Action: Glycine Transporter Inhibition

N-substituted glycine derivatives are known to interact with glycine transporters (GlyT), which regulate the concentration of glycine in the synaptic cleft. Inhibition of GlyT1, for example, can potentiate N-methyl-D-aspartate (NMDA) receptor activity and is a target for treating central nervous system disorders. The following diagram illustrates a hypothetical mechanism where this compound acts as a GlyT1 inhibitor.

DOT Diagram: Hypothetical Signaling Pathway

Signaling_Pathway cluster_0 Presynaptic Terminal cluster_2 Postsynaptic Terminal cluster_3 Glia Glutamate_vesicle Glutamate Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Co-agonist Binds GlyT1 Glycine Transporter 1 (GlyT1) Glycine->GlyT1 Uptake Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Opens Channel Compound N-methyl-N- (methylsulfonyl)glycine Compound->GlyT1 Inhibits

Hypothetical inhibition of GlyT1 by this compound.

Disclaimer: The experimental protocols and data presented herein are exemplary and based on general methodologies for analogous compounds. Researchers should optimize these protocols for their specific experimental conditions and validate all findings. The biological activities and mechanisms of action described are hypothetical and require experimental verification.

Application Notes and Protocols for the Mass Spectrometry Analysis of N-methyl-N-(methylsulfonyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of N-methyl-N-(methylsulfonyl)glycine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are based on established methodologies for the analysis of similar small polar molecules and amino acid derivatives.

Introduction

This compound is a small organic compound of interest in various fields of research, potentially including drug development and metabolism studies. Accurate and sensitive quantification of this analyte in complex biological samples is crucial for understanding its pharmacokinetic and pharmacodynamic properties. LC-MS/MS offers the high selectivity and sensitivity required for such analyses. This application note describes a robust method for the sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of this compound from plasma or serum samples.

Materials:

  • Biological matrix (e.g., plasma, serum)

  • Internal Standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte, such as N-[¹³C]methyl-N-(methylsulfonyl)glycine)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of 14,000 x g

  • HPLC vials

Procedure:

  • Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution and vortex briefly.

  • Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 300 µL of the supernatant to a clean HPLC vial.

  • The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

A hydrophilic interaction liquid chromatography (HILIC) method is recommended for the retention of this polar analyte.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

ParameterCondition
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 95% B to 50% B over 5 minutes, hold at 50% B for 1 minute, return to 95% B and equilibrate for 4 minutes
Mass Spectrometry (MS) Method

The analysis is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

Instrumentation:

  • Triple quadrupole mass spectrometer with an ESI source.

MS Parameters:

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions:

Based on the structure of this compound (Molecular Weight: 167.17 g/mol ), the protonated molecule [M+H]⁺ would have an m/z of 168.2. Plausible fragmentation could involve the loss of the carboxylic acid group or cleavage of the N-S bond. The following are hypothetical yet chemically reasonable MRM transitions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound168.2122.115100
This compound168.279.020100
Internal Standard (e.g., ¹³CH₃)169.2123.115100

Data Presentation

Calibration Curve Data (Example)

A calibration curve should be prepared in a surrogate matrix (e.g., charcoal-stripped plasma) to assess the linearity of the method.

Standard Concentration (ng/mL)Analyte Peak AreaIS Peak AreaAnalyte/IS Ratio
11,520150,1000.0101
57,650151,2000.0506
1015,300149,8000.1021
5075,800150,5000.5036
100152,100149,9001.0147
500760,500150,8005.0431
10001,515,000149,50010.1338

Linearity: R² > 0.99

Quality Control (QC) Sample Data (Example)

QC samples are used to assess the accuracy and precision of the method.

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
LLOQ10.9595.08.5
Low32.9197.06.2
Mid7578.3104.44.1
High750735.098.03.8

Visualizations

experimental_workflow sample Biological Sample (e.g., Plasma) is_addition Add Internal Standard sample->is_addition precipitation Protein Precipitation (Cold Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_injection LC-MS/MS Injection supernatant->lc_injection data_acquisition Data Acquisition (MRM Mode) lc_injection->data_acquisition data_processing Data Processing (Quantification) data_acquisition->data_processing results Results data_processing->results

Caption: Workflow for the LC-MS/MS analysis of this compound.

fragmentation_pathway parent Precursor Ion [M+H]⁺ m/z 168.2 product1 Product Ion 1 [M+H - HCOOH]⁺ m/z 122.1 parent->product1 Loss of Formic Acid product2 Product Ion 2 [CH₃SO₂]⁺ m/z 79.0 parent->product2 Cleavage of N-S bond

Caption: Proposed fragmentation pathway for this compound.

Application Notes and Protocols: N-methyl-N-(methylsulfonyl)glycine in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, there is a notable absence of published scientific literature detailing the specific applications of N-methyl-N-(methylsulfonyl)glycine in cell culture studies. The following information is based on the known biological roles of its constituent chemical moieties (glycine, N-methyl group, and sulfonyl group) and general principles of cell culture research. The protocols provided are generalized for the initial characterization of a novel chemical compound in a cell culture setting.

Introduction

This compound is a derivative of the amino acid glycine. While its direct biological functions are not yet characterized, its structure suggests potential interactions with pathways involving glycine metabolism, N-methylation, and cellular processes influenced by sulfonyl-containing compounds. Glycine itself is a fundamental component in cell culture, serving as a building block for proteins and a precursor for the synthesis of purines and glutathione.[1] N-methylation is a critical process in cellular regulation, and enzymes like Glycine N-methyltransferase (GNMT) play a key role in maintaining metabolic homeostasis.[2][3]

Given the limited direct data, this document aims to provide a foundational guide for researchers interested in investigating the potential applications of this compound in cell culture. This includes hypothesized areas of investigation and generalized protocols for initial in vitro studies.

Hypothesized Areas of Investigation

Based on its chemical structure, this compound could potentially be investigated for its effects on:

  • Glycine-Related Pathways: It may act as a modulator of glycine receptors or transporters, or interfere with glycine metabolism.[4][5] This could be particularly relevant in neuroscience research, where glycine is an important neurotransmitter.[6][7]

  • Cellular Proliferation: Glycine consumption is linked to rapid cancer cell proliferation, primarily through its role in nucleotide biosynthesis.[8][9] Investigating the impact of this glycine derivative on cancer cell growth could be a fruitful area of research.

  • Methylation Dynamics: The presence of an N-methyl group suggests a potential role in cellular methylation processes. It might influence the activity of methyltransferases or the overall S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH) ratio, a critical determinant of cellular methylation potential.[3][10]

  • Enzyme Inhibition: The core structure of N-(phenylsulfonyl)glycine, a related compound, has been used as a scaffold for developing enzyme inhibitors.[11]

General Protocols for In Vitro Characterization

The following are generalized protocols for the initial assessment of a novel compound like this compound in a cell culture setting.

Protocol 1: Determination of Solubility and Stock Solution Preparation

Objective: To prepare a sterile, high-concentration stock solution for use in cell culture experiments.

Materials:

  • This compound powder

  • Sterile, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, deionized water or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Attempt to dissolve a small amount of this compound in sterile water or PBS at the desired stock concentration (e.g., 100 mM).

  • If the compound is not soluble in aqueous solutions, use sterile DMSO.

  • Prepare a high-concentration stock solution (e.g., 100 mM) by dissolving the appropriate mass of the compound in the chosen solvent.

  • Vortex thoroughly until the compound is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Protocol 2: Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration range over which this compound exhibits cytotoxic effects on a chosen cell line.

Materials:

  • Selected adherent cell line (e.g., HeLa, A549, SH-SY5Y)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Experimental Workflow:

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 cluster_3 Assay seed_cells Seed cells in 96-well plate treat_cells Treat cells with serial dilutions of compound seed_cells->treat_cells control_cells Add vehicle control (e.g., DMSO) seed_cells->control_cells incubate Incubate for 24-72 hours treat_cells->incubate control_cells->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_dmso Add DMSO to dissolve formazan incubate_mtt->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance

Caption: Workflow for a typical MTT cytotoxicity assay.

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • The next day, prepare serial dilutions of this compound in complete culture medium. A typical starting range might be from 1 µM to 1 mM.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include wells with medium only (blank) and medium with the vehicle (e.g., DMSO) at the highest concentration used (vehicle control).

  • Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Quantitative Data from Hypothetical Cytotoxicity Assay

The following table represents hypothetical data from an MTT assay to illustrate how results could be presented.

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
198.7 ± 4.8
1095.1 ± 6.1
5082.3 ± 7.3
10065.4 ± 5.9
25048.9 ± 6.5
50023.1 ± 4.2
10005.6 ± 2.1

This data is purely illustrative and not based on actual experimental results.

Potential Signaling Pathways for Investigation

Given the link between glycine metabolism and cancer cell proliferation, one could investigate the effect of this compound on pathways related to nucleotide synthesis.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Mitochondria glycine_ext Extracellular Glycine glycine_int Intracellular Glycine glycine_ext->glycine_int Glycine Transporters purine_synthesis De Novo Purine Biosynthesis glycine_int->purine_synthesis protein_synthesis Protein Synthesis glycine_int->protein_synthesis dna_rna DNA/RNA Synthesis purine_synthesis->dna_rna proteins Proteins protein_synthesis->proteins serine Serine shmt2 SHMT2 serine->shmt2 shmt2->glycine_int Mitochondrial Glycine Synthesis proliferation Cell Proliferation dna_rna->proliferation proteins->proliferation

Caption: Simplified overview of glycine's role in cell proliferation.

Conclusion

While this compound remains an uncharacterized compound in the context of cell culture research, its chemical structure provides a rationale for investigating its potential effects on several key cellular processes. The generalized protocols and hypothetical frameworks presented here offer a starting point for researchers to begin exploring the biological activities of this and other novel small molecules in vitro. Future studies will be essential to elucidate its specific mechanisms of action and potential applications.

References

Application Notes and Protocols for the Analytical Determination of N-methyl-N-(methylsulfonyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of N-methyl-N-(methylsulfonyl)glycine, a synthetic amino acid derivative. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are based on established analytical principles for similar glycine derivatives and serve as a comprehensive guide for method development and validation.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method is proposed for the analysis of this compound.

Experimental Protocol: Reverse-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector or a Mass Spectrometer (for LC-MS).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (minutes) % Solvent A % Solvent B
    0.0 95 5
    10.0 5 95
    12.0 5 95
    12.1 95 5

    | 15.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm or MS detection in electrospray positive ionization mode. For Mass Spectrometry, the mobile phase modifier may need to be adjusted (e.g., replacing phosphoric acid with formic acid for MS compatibility).[2][3]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid). If the sample is in a complex matrix, solid-phase extraction (SPE) may be necessary for cleanup.[4]

Data Presentation: Hypothetical Quantitative HPLC Data

The following table summarizes expected performance characteristics for a validated HPLC method.

ParameterExpected Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Recovery95 - 105%
Precision (%RSD)< 2%

Gas Chromatography-Mass Spectrometry (GC-MS) for Sensitive Detection

For GC-MS analysis, the polar nature of this compound necessitates derivatization to increase its volatility.[5] A two-step derivatization process involving esterification followed by acylation is a common approach for amino acids.

Experimental Protocol: GC-MS with Derivatization

  • Sample Preparation and Derivatization:

    • Accurately weigh 1 mg of the sample into a reaction vial.

    • Add 1 mL of 2M HCl in methanol.

    • Heat at 80 °C for 60 minutes for esterification.[6]

    • Evaporate the solvent under a stream of nitrogen.

    • Add 500 µL of ethyl acetate and 500 µL of pentafluoropropionic anhydride (PFPA).

    • Heat at 65 °C for 30 minutes for amidation.[6]

    • Cool to room temperature and evaporate the excess reagent.

    • Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

  • GC-MS Instrumentation and Conditions:

    • GC System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

    • MS Interface Temperature: 280 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 50-500.

    • Detection Mode: Scan or Selected Ion Monitoring (SIM) for higher sensitivity.

Data Presentation: Hypothetical Quantitative GC-MS Data

ParameterExpected Value
Linearity (R²)> 0.99
Limit of Detection (LOD)10 ng/mL
Limit of Quantification (LOQ)30 ng/mL
Recovery90 - 110%
Precision (%RSD)< 5%

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an essential tool for the unambiguous structural elucidation of molecules. Both ¹H and ¹³C NMR should be performed for complete characterization.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). Add a small amount of a reference standard, such as Trimethylsilylpropanoic acid (TSP) or Tetramethylsilane (TMS).

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: Appropriate range to cover all proton signals (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm).

Data Presentation: Expected Chemical Shifts

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound. Actual shifts may vary depending on the solvent and experimental conditions.[7][8]

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH₃ (from methylsulfonyl)~3.0~40
-CH₃ (from N-methyl)~2.9~35
-CH₂- (glycine backbone)~4.0~55
-COOH~10-12 (exchangeable proton)~170

Visualizations

Analytical Workflow Diagram

The following diagram illustrates the general workflow for the analysis of this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_data Data Analysis Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization GC-MS Analysis SPE Solid-Phase Extraction (Optional Cleanup) Dissolution->SPE Complex Matrix HPLC HPLC Dissolution->HPLC NMR NMR Dissolution->NMR GCMS GC-MS Derivatization->GCMS SPE->HPLC Quantification Quantification HPLC->Quantification GCMS->Quantification Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation

Caption: General workflow for sample preparation and analysis.

Logic Diagram for Method Selection

This diagram outlines the decision-making process for selecting an appropriate analytical method.

Method_Selection Goal Analytical Goal Quantification Quantification Goal->Quantification Structure Structural Confirmation Goal->Structure HPLC HPLC Quantification->HPLC GCMS GC-MS (High Sensitivity) Quantification->GCMS NMR NMR Structure->NMR

Caption: Decision tree for analytical method selection.

References

Application Notes and Protocols: Glycine as a Potential Biomarker in Glioma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "N-methyl-N-(methylsulfonyl)glycine" as a biomarker in glioma did not yield any specific research findings. The scientific literature, however, extensively documents the role of glycine as a significant potential biomarker in glioma. Therefore, these application notes and protocols are focused on glycine.

Introduction

Glioblastoma, the most aggressive form of glioma, is characterized by rapid cell proliferation and metabolic reprogramming. Emerging evidence strongly suggests that altered glycine metabolism is a key feature of aggressive gliomas.[1][2] Glycine, a non-essential amino acid, plays a crucial role in nucleotide biosynthesis and one-carbon metabolism, which are vital for rapidly dividing cancer cells.[1][2] Elevated levels of glycine in glioma tissue have been correlated with tumor grade, aggressiveness, and poorer patient prognosis.[3][4] Non-invasive detection of glycine using Magnetic Resonance Spectroscopy (MRS) presents a promising avenue for diagnosing, grading, and monitoring treatment response in glioma patients.[1][2][5]

Data Presentation

Table 1: Glycine Concentration in Glioma

This table summarizes representative quantitative data on glycine concentrations in different glioma subtypes and grades as measured by Magnetic Resonance Spectroscopy (MRS).

Glioma Subtype/CharacteristicMean Glycine Concentration (mM)Control/Comparison Group (mM)Key FindingsReference
Enhancing Tumors2.0 - 7.50.3 - 0.7 (Non-enhancing tumors)Glycine is significantly elevated in enhancing, more aggressive tumors.[1]
High-Grade Glioma2.00 ± 2.520.53 ± 0.97 (Low-grade tumors)Glycine concentrations correlate with WHO tumor grade.[3]
Patients with Poor Prognosis> 2.3< 2.3Higher glycine levels are associated with shorter overall survival.[6]
High MIB-1 Labeling IndexPositively CorrelatedNot ApplicableGlycine concentration correlates with the proliferation marker MIB-1.[1][2]
Table 2: Metabolite Ratios in High-Grade vs. Low-Grade Glioma

Metabolite ratios involving glycine can enhance the prognostic power of MRS in glioma grading.

Metabolite RatioHigh-Grade Glioma (Mean ± SD)Low-Grade Glioma (Mean ± SD)SignificanceReference
Glycine/NAA4.28 ± 1.232.69 ± 1.17Higher in high-grade gliomas[5]
Glycine/Choline4.12 ± 1.742.73 ± 1.26Higher in high-grade gliomas[5]
Glycine/Creatine4.56 ± 1.982.41 ± 1.34Higher in high-grade gliomas[5]
Glycine/2HG> 2.5< 2.5Strongly associated with shorter survival[1][2]

(NAA: N-acetylaspartate, Cho: Choline, Cr: Creatine, 2HG: 2-hydroxyglutarate)

Signaling Pathways and Metabolic Context

Aggressive gliomas exhibit a reprogrammed glycine-serine metabolism to support rapid proliferation. The enzyme serine hydroxymethyltransferase 2 (SHMT2) converts serine to glycine, while the glycine cleavage system, including glycine decarboxylase (GLDC), breaks down excess glycine. This pathway provides one-carbon units essential for nucleotide synthesis. In a subset of glioblastoma cells, particularly those in low-oxygen environments, high SHMT2 activity is coupled with a dependence on GLDC to prevent toxic glycine buildup.[7] This creates a metabolic vulnerability that can be potentially targeted.

Glycine_Metabolism_in_Glioma Glycine metabolism in aggressive gliomas. cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito One_Carbon_Units One-Carbon Units (for nucleotide synthesis) Glycine_mito->One_Carbon_Units CO2_NH3 CO2 + NH3 Glycine_mito->CO2_NH3 SHMT2 SHMT2 GLDC GLDC Glucose Glucose Serine_cyto Serine Glucose->Serine_cyto Glycolysis Serine_cyto->Serine_mito Transport

Caption: Glycine metabolism pathway in glioma cells.

Experimental Protocols

Protocol 1: In Vivo Glycine Quantification in Glioma using 1H-MRS

This protocol outlines a non-invasive method for measuring glycine concentrations in glioma patients using proton Magnetic Resonance Spectroscopy (1H-MRS).

1. Patient Preparation and MRI Scanning:

  • Patients should be positioned comfortably in the MRI scanner.

  • Acquire standard anatomical MRI scans (e.g., T1-weighted, T2-weighted, FLAIR, and post-contrast T1-weighted images) to identify the tumor location and regions of interest (e.g., enhancing tumor, non-enhancing tumor, normal-appearing white matter).

2. MRS Voxel Placement:

  • Based on the anatomical images, place a single voxel (e.g., 2x2x2 cm) or multi-voxel grid within the region of interest. Ensure the voxel is placed within the tumor mass while avoiding areas of necrosis, hemorrhage, and the skull.

3. MRS Sequence Acquisition:

  • Utilize a Point Resolved Spectroscopy (PRESS) sequence.

  • To reliably detect glycine and separate its signal from the overlapping myo-inositol peak, a long echo time (TE) is recommended. A TE of 97 ms has been shown to be effective for co-detection of glycine and 2-hydroxyglutarate (2HG).[1][6]

  • Other acquisition parameters (to be optimized based on the scanner):

    • Repetition Time (TR): ~2000 ms

    • Number of Averages: 128-256 (to ensure adequate signal-to-noise ratio)

4. Data Processing and Quantification:

  • The acquired MRS data should be processed using specialized software (e.g., LCModel, jMRUI).

  • The software fits a basis set of known metabolite spectra to the acquired data to determine the concentration of each metabolite.

  • Quantify glycine concentration, typically referenced to the unsuppressed water signal from the same voxel or to creatine.

  • The glycine peak is located at 3.55 ppm.

MRS_Workflow Workflow for in vivo glycine detection by MRS. Patient Patient with Suspected Glioma Anatomical_MRI Anatomical MRI (T1, T2, FLAIR, Post-Contrast) Patient->Anatomical_MRI Voxel_Placement Voxel Placement on Tumor Anatomical_MRI->Voxel_Placement MRS_Acquisition 1H-MRS Acquisition (PRESS, TE=97ms) Voxel_Placement->MRS_Acquisition Data_Processing Data Processing & Spectral Fitting (e.g., LCModel) MRS_Acquisition->Data_Processing Quantification Metabolite Quantification (Glycine, 2HG, etc.) Data_Processing->Quantification Clinical_Correlation Clinical Correlation (Tumor Grade, Prognosis) Quantification->Clinical_Correlation

Caption: Experimental workflow for MRS-based glycine detection.

Protocol 2: Ex Vivo Glycine Analysis in Glioma Tissue using HR-MAS MRS

High-Resolution Magic Angle Spinning (HR-MAS) MRS can be used on resected tumor tissue to validate in vivo findings and provide a more detailed metabolic profile.

1. Sample Collection and Preparation:

  • Immediately after surgical resection, obtain a tumor tissue biopsy (~15-20 mg).

  • Snap-freeze the tissue in liquid nitrogen to halt metabolic activity. Store at -80°C until analysis.

  • For analysis, place the frozen tissue into a pre-weighed HR-MAS rotor containing a small amount of D2O with a known concentration of a reference standard (e.g., TSP).

2. HR-MAS MRS Acquisition:

  • Perform the analysis on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with an HR-MAS probe.

  • Spin the sample at a high rate (e.g., 3-5 kHz) at a controlled temperature (e.g., 4°C) to minimize tissue degradation.

  • Acquire a one-dimensional proton spectrum using a water-suppressed pulse sequence, such as Carr-Purcell-Meiboom-Gill (CPMG), which helps to suppress broad signals from macromolecules.

3. Data Processing and Quantification:

  • Process the acquired spectra using NMR software (e.g., TopSpin, Mnova).

  • Perform phasing, baseline correction, and reference the spectrum to the TSP signal at 0.00 ppm.

  • Identify and integrate the glycine peak at 3.55 ppm.

  • Calculate the absolute concentration of glycine relative to the known concentration of the internal standard.

Applications in Drug Development

  • Patient Stratification: Glycine levels measured by MRS could be used to stratify patients for clinical trials, identifying those with more aggressive tumors who may benefit from novel therapies.

  • Pharmacodynamic Biomarker: Changes in glycine concentration following treatment could serve as a non-invasive pharmacodynamic biomarker to assess target engagement and therapeutic response.

  • Therapeutic Target: The dependence of some glioma cells on the glycine cleavage system (GLDC) suggests that inhibiting this enzyme could be a viable therapeutic strategy.[7] Drugs targeting glycine metabolism could be developed and their efficacy monitored non-invasively using MRS.

Conclusion

Glycine is a promising, non-invasively measurable biomarker for glioma aggressiveness and patient prognosis. The presented protocols for in vivo and ex vivo MRS provide a framework for quantifying glycine in a research and clinical setting. Further validation and standardization of these methods are crucial for integrating glycine measurement into routine clinical practice and for its use in the development of novel therapeutic strategies for glioma.

References

Application Notes and Protocols for the Quantification of N-methyl-N-(methylsulfonyl)glycine in Biofluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N-(methylsulfonyl)glycine is a small, polar molecule of interest in various fields of biomedical research and drug development. Accurate and precise quantification of this analyte in biological fluids such as plasma, urine, and cerebrospinal fluid is crucial for pharmacokinetic, pharmacodynamic, and metabolism studies. This document provides a detailed protocol for the quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The protocol is based on established methods for the analysis of structurally related compounds, such as N-acylglycines and other N-substituted amino acids.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table summarizes typical performance characteristics of LC-MS/MS methods for similar small, polar analytes, such as N-acylglycines, in biological matrices. These values can be considered as a benchmark for the method development and validation of a quantitative assay for this compound.

ParameterTypical ValueReference
Lower Limit of Quantification (LLOQ)0.1 - 10 ng/mL
Upper Limit of Quantification (ULOQ)1000 - 5000 ng/mL
Linearity (r²)> 0.99
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (% CV)< 15% (< 20% at LLOQ)
Recovery> 80%
Matrix Effect< 15%

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., this compound-d3) or a suitable surrogate internal standard

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • Formic acid (≥ 98%)

  • Ammonium formate

  • Human plasma (or other relevant biofluid) from a certified vendor

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • 96-well plates or microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: Solid-Phase Extraction (SPE)

Protein precipitation is a simpler alternative but may result in significant matrix effects. SPE is recommended for cleaner extracts and improved sensitivity.

  • Conditioning: Condition the mixed-mode cation exchange SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridges with 1 mL of 0.1% formic acid in water.

  • Sample Loading:

    • To 100 µL of biofluid sample, add 10 µL of internal standard working solution.

    • Vortex mix for 10 seconds.

    • Add 200 µL of 0.1% formic acid in water to the sample.

    • Vortex mix and centrifuge at 4000 rpm for 5 minutes.

    • Load the supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Given the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode chromatography approach is recommended for optimal retention and separation.

Chromatographic Conditions (HILIC)

  • Column: HILIC column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    Time (min) % B
    0.0 95
    1.0 95
    5.0 50
    5.1 5
    6.0 5
    6.1 95

    | 8.0 | 95 |

Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

MRM Transitions (Theoretical)

  • This compound (MW: 153.16)

    • Precursor Ion (Q1): 154.0 [M+H]⁺

    • Product Ions (Q3):

      • Loss of the carboxylic acid group (-COOH): m/z 108.0

      • Fragmentation of the sulfonyl group: m/z 79.0 (SO3H) or m/z 94.0 (CH3SO2)

  • Internal Standard (e.g., this compound-d3)

    • Precursor Ion (Q1): 157.0 [M+H]⁺

    • Product Ions (Q3): To be determined based on the deuterated position, but likely to follow a similar fragmentation pattern with a +3 Da shift.

Method Validation

The analytical method should be validated according to the regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. The validation should assess the following parameters:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Lower Limit of Quantification (LLOQ)

  • Recovery

  • Matrix Effect

  • Stability (Freeze-thaw, bench-top, long-term)

Visualizations

G Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis biofluid Biofluid Sample (100 µL) is_addition Add Internal Standard (10 µL) biofluid->is_addition dilution Dilute with 0.1% Formic Acid is_addition->dilution centrifugation Centrifuge dilution->centrifugation spe_loading Load onto SPE Cartridge centrifugation->spe_loading spe_wash1 Wash with 0.1% Formic Acid spe_loading->spe_wash1 spe_wash2 Wash with Methanol spe_wash1->spe_wash2 spe_elution Elute with 5% NH4OH in Methanol spe_wash2->spe_elution evaporation Evaporate to Dryness spe_elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution hilic HILIC Separation reconstitution->hilic esi Electrospray Ionization (ESI+) hilic->esi mrm Multiple Reaction Monitoring (MRM) esi->mrm data_analysis Data Acquisition and Analysis mrm->data_analysis

Caption: Workflow for the quantification of this compound.

G Potential Metabolic Pathway of this compound cluster_precursors Precursors cluster_synthesis Biosynthesis cluster_enzymes Potential Enzymes glycine Glycine n_methylsulfonylglycine N-(methylsulfonyl)glycine glycine->n_methylsulfonylglycine methylsulfonyl_donor Methylsulfonyl Donor (e.g., from metabolism of sulfur-containing compounds) methylsulfonyl_donor->n_methylsulfonylglycine methylation N-methylation n_methylsulfonylglycine->methylation target_molecule This compound methylation->target_molecule acyltransferase N-acyltransferase acyltransferase->n_methylsulfonylglycine methyltransferase N-methyltransferase (e.g., GNMT) methyltransferase->methylation

Caption: A proposed metabolic pathway for this compound.

Application Notes and Protocols for In Vitro Assay Development of N-methyl-N-(methylsulfonyl)glycine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N-(methylsulfonyl)glycine is a novel chemical entity for which the biological activity and mechanism of action are not yet fully characterized. The development of robust in vitro assays is a critical first step in elucidating its pharmacological profile and potential therapeutic applications.[1][2] These assays are fundamental for identifying and characterizing the interaction of a compound with its biological target, enabling hit identification, lead optimization, and mechanism of action studies.[1][3] This document provides a comprehensive guide to the development of in vitro assays for this compound, including detailed protocols for a hypothesized target class and strategies for data analysis and presentation.

Given the structural similarity of this compound to substrates involved in methylation pathways, a plausible hypothesis is its interaction with methyltransferases.[4][5] Methyltransferases are a large class of enzymes that catalyze the transfer of a methyl group from a donor, typically S-adenosylmethionine (SAM), to a substrate.[4] Dysregulation of methyltransferase activity is implicated in various diseases, including cancer and metabolic disorders, making them attractive drug targets.[5] Therefore, the following protocols will focus on developing assays to screen for inhibitory activity against a hypothetical methyltransferase.

Application Notes

Principle of In Vitro Assay Development

The development of a reliable in vitro assay follows a systematic process, beginning with the formulation of a biological hypothesis and culminating in a validated, high-throughput screening-compatible assay.[6] The key stages include:

  • Target Identification and Hypothesis Generation: Based on the chemical structure of this compound, a potential biological target is hypothesized. As mentioned, its structure suggests a possible role as a methyltransferase inhibitor.

  • Assay Selection and Design: The choice of assay format depends on the nature of the target and the desired endpoint.[1] For a methyltransferase, a biochemical assay measuring the enzymatic activity is a primary choice.[7] This can be followed by a cell-based assay to confirm target engagement in a more physiological context.[8][9]

  • Assay Optimization: Key parameters such as enzyme and substrate concentrations, incubation time, and buffer conditions are optimized to achieve a robust and sensitive assay window.

  • Assay Validation: The optimized assay is validated for its performance characteristics, including precision, accuracy, specificity, and robustness, to ensure the reliability of the data.[10][11][12]

Data Presentation

Quantitative data from in vitro assays should be presented in a clear and organized manner to facilitate interpretation and comparison. Tables are an effective way to summarize key findings.

Table 1: Hypothetical IC50 Values of this compound against a Panel of Methyltransferases.

Methyltransferase TargetIC50 (µM)95% Confidence IntervalHill Slope
MTase-A5.24.5 - 6.01.1
MTase-B25.822.1 - 30.20.9
MTase-C> 100--
MTase-D15.613.5 - 18.01.0

Table 2: Assay Validation Parameters for the MTase-A Biochemical Assay.

ParameterValueAcceptance Criteria
Z'-factor0.85> 0.5
Signal-to-Background Ratio12> 5
Coefficient of Variation (%CV)< 5%< 10%
Intra-assay Precision (%CV)6.2%< 15%
Inter-assay Precision (%CV)8.5%< 20%

Experimental Protocols

Protocol 1: Biochemical Methyltransferase Inhibitor Screening Assay

This protocol describes a generic, fluorescence-based assay to screen for inhibitors of a hypothetical methyltransferase. The assay measures the production of S-adenosylhomocysteine (SAH), a common product of methyltransferase reactions.[7]

Materials:

  • This compound

  • Recombinant human methyltransferase (e.g., NNMT)[13][14][15]

  • S-adenosylmethionine (SAM)[13]

  • Methyltransferase substrate (e.g., nicotinamide for NNMT)[13][14][15]

  • SAH detection kit (e.g., MTase-Glo™)[7]

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Triton X-100)

  • 384-well white, flat-bottom plates

  • Plate reader capable of measuring fluorescence or luminescence

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in DMSO to create a concentration range for testing (e.g., from 10 mM to 0.1 µM).

    • Further dilute the compound solutions in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme and Substrate Preparation:

    • Dilute the methyltransferase enzyme to the optimal concentration in pre-warmed assay buffer.

    • Prepare a solution of SAM and the specific substrate at their optimal concentrations in the assay buffer.

  • Assay Protocol:

    • Add 5 µL of the diluted this compound or control (DMSO for negative control, known inhibitor for positive control) to the wells of the 384-well plate.[16]

    • Add 10 µL of the diluted enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 10 µL of the SAM/substrate solution to each well.

    • Incubate the plate at 37°C for 60 minutes.[15]

    • Stop the reaction and detect the generated SAH according to the manufacturer's instructions of the detection kit (e.g., by adding a detection reagent that converts SAH to a fluorescent or luminescent signal).[7]

    • Incubate for the recommended time at room temperature, protected from light.

    • Measure the signal using a plate reader at the appropriate excitation and emission wavelengths.[14]

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the engagement of a compound with its target protein in a cellular environment.[8][9][17] The principle is that ligand binding stabilizes the target protein, leading to an increased resistance to thermal denaturation.[9]

Materials:

  • Human cell line expressing the target methyltransferase (e.g., HEK293)

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibody specific to the target methyltransferase

  • SDS-PAGE and Western blotting reagents and equipment

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to 80-90% confluency.

    • Treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.[17]

  • Thermal Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice for 3 minutes.[9]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[17]

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.[9]

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with the primary antibody against the target methyltransferase, followed by an HRP-conjugated secondary antibody.[8]

    • Detect the signal using a chemiluminescence substrate.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble target protein relative to the unheated control against the temperature to generate a melt curve.

    • A shift in the melting temperature (Tm) in the presence of this compound indicates target engagement.[17]

Visualizations

Assay_Development_Workflow cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Secondary Assays cluster_3 Phase 4: Lead Optimization Target_ID Target Identification (Hypothesis-driven) Assay_Selection Assay Principle Selection Target_ID->Assay_Selection Reagent_Sourcing Reagent Sourcing & QC Assay_Selection->Reagent_Sourcing Assay_Optimization Assay Optimization (e.g., Z'-factor) Reagent_Sourcing->Assay_Optimization Biochemical_Screen Biochemical Assay (IC50 Determination) Assay_Optimization->Biochemical_Screen Hit_Confirmation Hit Confirmation Biochemical_Screen->Hit_Confirmation Cell_Based_Assay Cell-Based Assay (Target Engagement) Hit_Confirmation->Cell_Based_Assay Selectivity_Panel Selectivity Profiling Hit_Confirmation->Selectivity_Panel SAR_Studies Structure-Activity Relationship (SAR) Cell_Based_Assay->SAR_Studies Selectivity_Panel->SAR_Studies Lead_Candidate Lead Candidate SAR_Studies->Lead_Candidate Signaling_Pathway cluster_pathway Hypothetical Methylation Signaling Pathway SAM S-adenosylmethionine (SAM) Methyltransferase Methyltransferase (Target Enzyme) SAM->Methyltransferase Methyl Donor Substrate Substrate (e.g., Histone, DNA) Substrate->Methyltransferase SAH S-adenosylhomocysteine (SAH) Methyltransferase->SAH Product Methylated_Substrate Methylated Substrate Methyltransferase->Methylated_Substrate Catalysis Downstream_Effects Downstream Cellular Effects (Gene Expression, etc.) Methylated_Substrate->Downstream_Effects Compound N-methyl-N- (methylsulfonyl)glycine Compound->Methyltransferase Inhibition

References

Techniques for Labeling N-methyl-N-(methylsulfonyl)glycine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the isotopic and fluorescent labeling of N-methyl-N-(methylsulfonyl)glycine. These techniques are crucial for researchers engaged in studying its pharmacokinetic properties, mechanism of action, and interaction with biological systems.

Introduction

This compound is a small molecule of interest in various research and drug development areas. Labeling this molecule with isotopes or fluorescent tags enables its detection and quantification in complex biological matrices, facilitating studies on its absorption, distribution, metabolism, and excretion (ADME). The presence of a carboxylic acid group and an N-methyl group provides strategic sites for the introduction of labels.

Isotopic Labeling

Isotopic labeling involves the incorporation of heavy isotopes, such as Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), into the molecule. This modification minimally alters the chemical properties of the compound while allowing for its differentiation and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3][4][5]

Application Note: Isotopic Labeling via N-Methylation

This protocol focuses on introducing a stable isotope label at the N-methyl position. The most common approach is to use an isotopically labeled methylating agent, such as iodomethane-¹³C,d₃ ([¹³C]H₃I or CD₃I), during the synthesis of this compound. This method is advantageous as it places the label on a metabolically stable position.

Workflow for Isotopic Labeling of the N-methyl group:

cluster_synthesis Synthetic Pathway cluster_purification Purification and Analysis A N-(methylsulfonyl)glycine B Deprotonation (e.g., NaH) A->B Base D Labeled this compound B->D Alkylation C Labeled Methylating Agent ([¹³C]H₃I or CD₃I) C->D E Reaction Mixture D->E F Purification (e.g., HPLC) E->F G Characterization (MS, NMR) F->G H Pure Labeled Product G->H

Caption: Synthetic workflow for isotopic labeling.

Experimental Protocol: ¹³C or Deuterium Labeling of the N-methyl group

Objective: To synthesize this compound with a ¹³C or deuterium-labeled N-methyl group.

Materials:

  • N-(methylsulfonyl)glycine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Iodomethane-¹³C ([¹³C]H₃I) or Iodomethane-d₃ (CD₃I)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • HPLC-grade solvents for purification

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), suspend N-(methylsulfonyl)glycine (1 equivalent) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the suspension. Stir the mixture at 0 °C for 30 minutes.

  • Slowly add the labeled methylating agent ([¹³C]H₃I or CD₃I, 1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract the product with diethyl ether (3 x volume of DMF).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by reversed-phase high-performance liquid chromatography (HPLC).

  • Characterize the final product by mass spectrometry to confirm the incorporation of the isotopic label and by NMR to confirm the structure and isotopic purity.

ParameterValue
Reactant Concentration ~0.1 M in DMF
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12-16 hours
Typical Yield 70-85%
Isotopic Purity >98%

Fluorescent Labeling

Fluorescent labeling attaches a fluorophore to the target molecule, enabling its detection with high sensitivity using fluorescence-based techniques like fluorescence microscopy, flow cytometry, and fluorescence polarization.[6][7][8][9][10] The carboxylic acid group of this compound is an ideal target for fluorescent labeling.

Application Note: Fluorescent Labeling of the Carboxylic Acid Group

The carboxylic acid can be activated and then reacted with an amine-containing fluorescent dye. A common method involves the use of carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable amide bond with the fluorescent label.[11][12]

Workflow for Fluorescent Labeling of the Carboxylic Acid:

cluster_activation Carboxylic Acid Activation cluster_conjugation Conjugation and Purification A This compound C Activated NHS-ester A->C Activation B EDC/NHS B->C E Fluorescently Labeled Product C->E Conjugation D Amine-reactive Fluorescent Dye D->E F Purification (e.g., HPLC) E->F G Pure Labeled Product F->G

Caption: Workflow for fluorescent labeling.

Experimental Protocol: Amine-Reactive Dye Conjugation

Objective: To fluorescently label this compound at its carboxylic acid group.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Amine-reactive fluorescent dye (e.g., a succinimidyl ester or an amine-containing dye)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.2-7.5)

  • HPLC-grade solvents for purification

Procedure:

  • Dissolve this compound (1 equivalent), EDC-HCl (1.5 equivalents), and NHS (1.2 equivalents) in anhydrous DMF or DMSO.

  • Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid by forming an NHS-ester.

  • In a separate tube, dissolve the amine-reactive fluorescent dye (1 equivalent) in a minimal amount of DMF or DMSO.

  • Add the fluorescent dye solution to the activated this compound solution.

  • If necessary, adjust the pH of the reaction mixture to 7.2-7.5 by adding a suitable buffer.

  • Stir the reaction mixture at room temperature for 4-6 hours, protected from light.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Once the reaction is complete, purify the fluorescently labeled product using reversed-phase HPLC with a fluorescence detector.

  • Characterize the purified product by mass spectrometry and UV-Vis spectroscopy to confirm conjugation and determine the labeling efficiency.

ParameterValue
Reactant Ratio (Molecule:EDC:NHS) 1 : 1.5 : 1.2
Activation Time 1-2 hours
Conjugation Time 4-6 hours
Reaction pH 7.2-7.5
Typical Yield 50-70%
Labeling Efficiency >90% (of purified product)

Conclusion

The protocols outlined in this document provide robust methods for the isotopic and fluorescent labeling of this compound. The choice of labeling strategy will depend on the specific research application. Isotopic labeling is ideal for quantitative studies using mass spectrometry and for structural studies by NMR. Fluorescent labeling is well-suited for applications requiring high sensitivity detection and visualization in biological systems. Successful implementation of these protocols will enable researchers to effectively trace and quantify this compound, thereby advancing our understanding of its biological roles and potential therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: N-methyl-N-(methylsulfonyl)glycine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-methyl-N-(methylsulfonyl)glycine. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are two main synthetic strategies for the preparation of this compound:

  • Route A: Sulfonylation followed by N-methylation. This approach begins with the sulfonylation of a glycine ester (e.g., glycine methyl ester) with a sulfonyl chloride (e.g., methanesulfonyl chloride), followed by the methylation of the resulting secondary sulfonamide and subsequent hydrolysis of the ester.[1]

  • Route B: Alkylation of N-methylmethanesulfonamide. This method involves the deprotonation of N-methylmethanesulfonamide with a strong base to form a nucleophile, which is then alkylated with a haloacetic acid derivative (e.g., ethyl bromoacetate), followed by ester hydrolysis.

Q2: What are the most common challenges encountered during the synthesis?

A2: Researchers may face several challenges, including:

  • Low reaction yields: This can be due to incomplete reactions, side reactions, or product degradation.

  • Formation of impurities: Common impurities can include unreacted starting materials, di-sulfonated byproducts, or products from side reactions like diketopiperazine formation.

  • Difficult reaction conditions: The use of strong and moisture-sensitive bases like sodium hydride (NaH) requires strictly anhydrous conditions and an inert atmosphere.[1]

  • Poor solubility of reactants: Some starting materials or intermediates may have limited solubility in common organic solvents, affecting reaction rates.

Q3: How can I purify the final product?

A3: Purification of this compound typically involves standard laboratory techniques. After an aqueous work-up to remove water-soluble byproducts and unreacted reagents, the crude product can be purified by:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material.

  • Column chromatography: Silica gel column chromatography is a common method for separating the desired product from impurities with different polarities.

  • Preparative HPLC: For achieving very high purity, preparative high-performance liquid chromatography (HPLC) can be employed.

Q4: What analytical techniques are used to assess the purity of this compound?

A4: The purity of the final compound and intermediates can be assessed using a variety of analytical methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of amino acids and their derivatives.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product and identifying any impurities.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product.

  • Gas Chromatography (GC): For volatile impurities, GC can be a useful analytical tool.[3]

Troubleshooting Guides

Issue 1: Low Yield in Sulfonylation Step (Route A)
Possible Cause Troubleshooting Recommendation(s)
Incomplete reaction - Ensure the use of a suitable base (e.g., triethylamine, pyridine) in sufficient quantity to neutralize the HCl generated during the reaction. - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
Hydrolysis of sulfonyl chloride - Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side reactions - Maintain a low reaction temperature (e.g., 0 °C) during the addition of the sulfonyl chloride to minimize side reactions.
Issue 2: Low Yield in N-methylation Step (Route A)
Possible Cause Troubleshooting Recommendation(s)
Incomplete deprotonation - Use a sufficiently strong base, such as sodium hydride (NaH). Ensure the NaH is fresh and has not been deactivated by moisture. - Allow sufficient time for the deprotonation to complete before adding the methylating agent.
Moisture in the reaction - This reaction is highly sensitive to moisture. Use anhydrous solvents (e.g., dry THF or DMF) and perform the reaction under a strict inert atmosphere.[1]
Ineffective methylating agent - Use a reactive methylating agent like methyl iodide. Ensure it is not degraded.
Issue 3: Presence of Significant Impurities in the Final Product
Possible Impurity Identification Method Prevention and Removal
Unreacted N-(methylsulfonyl)glycine NMR, HPLC- Drive the N-methylation step to completion by using a slight excess of the methylating agent and ensuring complete deprotonation. - Purify via column chromatography.
Diketopiperazine derivative MS, NMR- This is more common when starting with glycine or its ester without adequate protection of the carboxylic acid. Using an ester as a protecting group and performing the reaction at low temperatures can minimize this side reaction.
Over-methylated product (quaternary ammonium salt) NMR, MS- Use a controlled amount of the methylating agent (close to 1 equivalent). - Avoid prolonged reaction times at elevated temperatures.

Quantitative Data Summary

The following tables provide representative data for yields in related N-substituted glycine syntheses. Note that optimal conditions for this compound may vary.

Table 1: Reported Yields for N-Aryl Glycine Synthesis [4]

N-Aryl Glycine DerivativeYield (%)
N-(4-Methoxyphenyl)glycine84
N-(2-Methoxyphenyl)glycine83
N-(4-Fluorophenyl)glycine80

Table 2: Yields for Amino Acid Methyl Ester Hydrochloride Synthesis [5]

Amino AcidYield (%)
Glycine98
L-Alanine97
L-Valine96

Experimental Protocols

Protocol A: Synthesis via Sulfonylation and N-methylation

Step 1: Synthesis of Methyl N-(methylsulfonyl)glycinate

  • Suspend glycine methyl ester hydrochloride in an anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a suitable base (e.g., triethylamine, 2.2 equivalents) dropwise to the suspension.

  • Slowly add methanesulfonyl chloride (1.1 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Perform an aqueous work-up to remove salts and water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: N-methylation of Methyl N-(methylsulfonyl)glycinate

  • Dissolve methyl N-(methylsulfonyl)glycinate in an anhydrous aprotic solvent (e.g., tetrahydrofuran) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Carefully add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (1.2 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir until completion.

  • Quench the reaction carefully by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Hydrolysis to this compound

  • Dissolve the crude N-methylated ester in a mixture of a suitable solvent (e.g., methanol or THF) and an aqueous solution of a base (e.g., 1M NaOH).

  • Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Acidify the reaction mixture to a pH of approximately 2-3 with a suitable acid (e.g., 1M HCl).

  • Extract the product with an organic solvent.

  • Dry the organic layer and concentrate to yield the final product.

Protocol B: Synthesis via Alkylation of N-methylmethanesulfonamide

Step 1: Deprotonation of N-methylmethanesulfonamide

  • In a flame-dried flask under an inert atmosphere, add N-methylmethanesulfonamide to an anhydrous aprotic solvent (e.g., THF).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a strong base (e.g., n-butyllithium or LDA) dropwise.

  • Stir the mixture at this temperature for a specified time to ensure complete deprotonation.

Step 2: Alkylation

  • To the solution of the deprotonated sulfonamide, slowly add a solution of an alkylating agent (e.g., ethyl bromoacetate, 1.0 equivalent) in the same anhydrous solvent.

  • Allow the reaction to proceed at low temperature and then gradually warm to room temperature.

  • Monitor the reaction for completion.

  • Quench the reaction and perform an aqueous work-up.

Step 3: Hydrolysis

  • Follow the hydrolysis procedure as described in Step 3 of Protocol A.

Visualizations

Synthesis_Route_A cluster_0 Route A: Sulfonylation then N-methylation Glycine_Methyl_Ester Glycine Methyl Ester Sulfonylated_Intermediate N-(methylsulfonyl)glycinate Glycine_Methyl_Ester->Sulfonylated_Intermediate Sulfonylation N_Methylated_Ester N-methyl-N-(methylsulfonyl)glycinate Sulfonylated_Intermediate->N_Methylated_Ester N-methylation Final_Product_A N-methyl-N- (methylsulfonyl)glycine N_Methylated_Ester->Final_Product_A Hydrolysis

Caption: Synthetic workflow for Route A.

Synthesis_Route_B cluster_1 Route B: Alkylation of Sulfonamide N_Methylsulfonamide N-methylmethanesulfonamide Deprotonated_Sulfonamide Deprotonated Intermediate N_Methylsulfonamide->Deprotonated_Sulfonamide Deprotonation Alkylated_Ester Alkylated Ester Intermediate Deprotonated_Sulfonamide->Alkylated_Ester Alkylation Final_Product_B N-methyl-N- (methylsulfonyl)glycine Alkylated_Ester->Final_Product_B Hydrolysis

Caption: Synthetic workflow for Route B.

Troubleshooting_Tree Start Low Yield or Impure Product Check_Starting_Materials Check Purity and Dryness of Starting Materials & Solvents Start->Check_Starting_Materials Check_Starting_Materials->Start Materials Impure/Wet Anhydrous_Conditions Ensure Strictly Anhydrous Conditions Check_Starting_Materials->Anhydrous_Conditions Materials OK Anhydrous_Conditions->Start Moisture Present Reaction_Parameters Optimize Reaction Parameters (Temp, Time, Stoichiometry) Anhydrous_Conditions->Reaction_Parameters Conditions OK Impurity_ID Identify Impurities (NMR, MS) Reaction_Parameters->Impurity_ID Parameters Optimized Purification Optimize Purification Method (Chromatography, Recrystallization) Final_Product Final_Product Purification->Final_Product Successful Impurity_ID->Purification Known Impurity Route_Modification Consider Alternative Synthetic Route Impurity_ID->Route_Modification Unknown/Difficult Impurity Route_Modification->Start New Route

Caption: Troubleshooting decision tree.

References

Technical Support Center: Optimizing Reaction Conditions for N-methyl-N-(methylsulfonyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N-methyl-N-(methylsulfonyl)glycine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction to synthesize this compound is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in the synthesis of this compound can stem from several factors, primarily related to the key steps of sulfonylation, N-methylation, and ester hydrolysis. Here is a breakdown of potential causes and optimization strategies:

Potential Causes & Solutions:

  • Poor Solubility of Reactants: N-(methylsulfonyl)glycine or its ester precursor may have limited solubility in common organic solvents.

    • Solution: Consider using polar aprotic solvents such as DMF, DMSO, or NMP, which are known to dissolve similar compounds effectively. A co-solvent system might also improve solubility.

  • Inefficient N-Methylation: The nitrogen atom of the sulfonamide is not sufficiently nucleophilic, or the methylating agent is not reactive enough.

    • Solution 1 (Strong Base): Use a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) to fully deprotonate the sulfonamide nitrogen, creating a more potent nucleophile.[1]

    • Solution 2 (Reactive Methylating Agent): Employ a more reactive methylating agent. Methyl iodide (MeI) or dimethyl sulfate are common choices.[1]

  • Suboptimal Reaction Temperature and Time: The reaction may require specific temperature conditions to proceed efficiently.

    • Solution: Systematically screen different temperatures. For many N-alkylation reactions, elevated temperatures are necessary. Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction duration. Prolonged reaction times at high temperatures should be avoided to prevent decomposition.

  • Degradation of Starting Materials or Product: Moisture in the reaction can lead to the hydrolysis of starting materials or the product.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Data Presentation: Illustrative Conditions for N-Methylation

ParameterCondition 1 (Mild)Condition 2 (Standard)Condition 3 (Forcing)
Base K₂CO₃NaHn-BuLi
Methylating Agent Dimethyl carbonateMethyl iodideDimethyl sulfate
Solvent AcetonitrileTHF / DMFAnhydrous DMF
Temperature Room Temperature0 °C to Room Temperature-78 °C to Room Temperature
Reaction Time 12 - 24 hours4 - 12 hours1 - 4 hours
Expected Yield Low to ModerateModerate to HighPotentially High (risk of side reactions)

Issue 2: Formation of N,N-dimethylated Byproduct

Question: I am observing the formation of a significant amount of the N,N-dimethylated byproduct in my reaction. How can I suppress this side reaction?

Answer:

The formation of the N,N-dialkylated product is a common side reaction in the methylation of primary sulfonamides. Here are several strategies to promote mono-methylation:

Strategies to Promote Mono-alkylation:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the methylating agent. A large excess will significantly favor dialkylation.

  • Slow Addition of Methylating Agent: Adding the methylating agent slowly to the reaction mixture helps to maintain a low concentration, thereby favoring the mono-alkylation product.

  • Choice of Base: The choice of base can influence the extent of dialkylation. Using a bulky base might sterically hinder the second methylation.

Issue 3: Diketopiperazine Formation

Question: During the synthesis involving glycine methyl ester, I am isolating a significant amount of a cyclic byproduct, which I suspect is a diketopiperazine. How can I avoid this?

Answer:

The self-condensation of glycine esters to form 2,5-diketopiperazine is a well-known side reaction, especially in the presence of base or at elevated temperatures.[2]

Strategies to Prevent Diketopiperazine Formation:

  • Use of N-Protected Glycine: Start the synthesis with an N-protected glycine derivative, such as Boc-glycine or Fmoc-glycine. The protecting group can be removed after the sulfonylation step.

  • Solid-Phase Synthesis: Attaching the glycine to a solid support (e.g., Merrifield resin) can prevent intermolecular self-condensation.[3] The desired product can then be cleaved from the resin in the final step.

  • Control of Reaction Conditions: Maintain a low reaction temperature and minimize the reaction time when the amino group of the glycine ester is free.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: There are two primary synthetic routes:

  • Route A: Stepwise N-functionalization of Glycine. This is a linear synthesis that involves:

    • Esterification of glycine.

    • Sulfonylation of the glycine ester with methanesulfonyl chloride.

    • N-methylation of the resulting N-(methylsulfonyl)glycine ester.

    • Hydrolysis of the ester to yield the final product.[1]

  • Route B: Alkylation of N-methylmethanesulfonamide. This is a convergent approach:

    • Synthesis of N-methylmethanesulfonamide.

    • Alkylation of N-methylmethanesulfonamide with a haloacetic acid ester (e.g., ethyl bromoacetate).

    • Hydrolysis of the ester.

Q2: Which base is most suitable for the N-methylation step?

A2: The choice of base depends on the reactivity of the starting materials and the desired reaction conditions.

  • For high reactivity: Strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are very effective for deprotonating the sulfonamide.[1]

  • For milder conditions: Carbonate bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, often requiring higher temperatures or longer reaction times.

Q3: What are the recommended conditions for the final ester hydrolysis?

A3: Alkaline hydrolysis is the most common method for saponifying the ester.

  • Reagents: Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a miscible organic solvent like THF or methanol is typically used.

  • Conditions: The reaction is often carried out at room temperature and monitored by TLC or LC-MS until completion. Subsequent acidification with an acid like HCl will yield the carboxylic acid.

Experimental Protocols

The following are generalized experimental protocols based on procedures for analogous compounds. Note: These protocols should be considered as a starting point and may require optimization for the specific synthesis of this compound.

Protocol 1: Synthesis of this compound via Route A

Step 1: Synthesis of Glycine Methyl Ester Hydrochloride To a suspension of glycine (1.0 eq) in methanol, slowly add thionyl chloride (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir overnight. Remove the solvent under reduced pressure to obtain glycine methyl ester hydrochloride as a white solid.

Step 2: Synthesis of N-(Methylsulfonyl)glycine Methyl Ester To a solution of glycine methyl ester hydrochloride (1.0 eq) in dichloromethane, add triethylamine (2.5 eq) at 0 °C. Slowly add methanesulfonyl chloride (1.1 eq). Stir the reaction at room temperature and monitor by TLC. Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 3: Synthesis of this compound Methyl Ester To a solution of N-(methylsulfonyl)glycine methyl ester (1.0 eq) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere. Stir the mixture for 30 minutes, then add methyl iodide (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Step 4: Hydrolysis to this compound To a solution of this compound methyl ester (1.0 eq) in a 1:1 mixture of THF and water, add lithium hydroxide (2.0 eq). Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture to pH 2-3 with 1M HCl. Extract the product with ethyl acetate, dry the organic layer, and remove the solvent under reduced pressure to yield the final product.

Mandatory Visualization

Synthesis_Workflow cluster_route_a Route A: Stepwise N-functionalization cluster_route_b Route B: Convergent Synthesis A1 Glycine A2 Glycine Methyl Ester A1->A2 Esterification (MeOH, SOCl₂) A3 N-(Methylsulfonyl)glycine Methyl Ester A2->A3 Sulfonylation (MeSO₂Cl, Et₃N) A4 This compound Methyl Ester A3->A4 N-Methylation (NaH, MeI) A5 This compound A4->A5 Hydrolysis (LiOH, H₃O⁺) B1 N-methylmethanesulfonamide B3 This compound Ester B1->B3 B2 Haloacetic Acid Ester B2->B3 Alkylation B4 This compound B3->B4 Hydrolysis

Caption: Synthetic routes to this compound.

Troubleshooting_Low_Yield Start Low or No Yield Solubility Check Reactant Solubility Start->Solubility N_Methylation Optimize N-Methylation Start->N_Methylation Temp_Time Adjust Temperature & Time Start->Temp_Time Anhydrous Ensure Anhydrous Conditions Start->Anhydrous Solution_Solvent Use DMF, DMSO, or NMP Solubility->Solution_Solvent Solution_Base Use Stronger Base (e.g., NaH) N_Methylation->Solution_Base Solution_Temp Screen Temperatures (e.g., 0°C to reflux) Temp_Time->Solution_Temp Solution_Anhydrous Use Dry Glassware & Solvents Anhydrous->Solution_Anhydrous

Caption: Troubleshooting flowchart for low product yield.

References

Technical Support Center: Synthesis of N-methyl-N-(methylsulfonyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-methyl-N-(methylsulfonyl)glycine. It provides troubleshooting for common issues, detailed experimental protocols, and data to improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for this compound?

There are two main synthetic routes for this compound:

  • Route A (Sequential Functionalization): This multi-step approach begins with a simple glycine precursor, like glycine methyl ester. The synthesis involves sequential N-sulfonylation with methanesulfonyl chloride, followed by N-methylation.[1] The final step is the hydrolysis of the ester to yield the carboxylic acid.[1]

  • Route B (Convergent Synthesis): This route starts with the pre-formed N-methylmethanesulfonamide. This intermediate is deprotonated with a strong base to form a nucleophilic anion, which is then alkylated using a haloacetate, such as ethyl bromoacetate, followed by hydrolysis.[1]

Q2: My reaction yield is consistently low. What are the common causes?

Low yields can stem from several factors:

  • Moisture: The presence of water can hydrolyze starting materials and reagents, especially methanesulfonyl chloride and any activated esters, reducing overall efficiency. It is critical to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon).[2]

  • Suboptimal Base: The choice and amount of base are crucial. For N-methylation, a base must be strong enough to deprotonate the sulfonamide nitrogen without causing unwanted side reactions.[1] For sulfonylation, a base is needed to neutralize the HCl byproduct.[1]

  • Incorrect Stoichiometry: Using an insufficient amount of the alkylating or sulfonylating agent can lead to incomplete reactions. A slight excess (1.1 to 1.5 equivalents) of these reagents is often recommended.[2]

  • Poor Solubility: Reactants may not be fully dissolved in the chosen solvent, limiting reaction rates. If solubility is an issue in common solvents like DMF, consider co-solvents such as DMSO or NMP.[2]

Q3: The purity of my final product is low. What are the likely impurities?

Common impurities can include:

  • Unreacted Starting Materials: Incomplete sulfonylation or methylation will leave starting materials in the crude product.[2]

  • Di-substituted Products: In the sequential route, over-methylation can occur if the reaction is not carefully controlled.

  • Byproducts from Reagents: Certain reagents can generate byproducts that are difficult to remove.[2]

  • Iminodiacetic acid and Nitrilotriacetic acid: In syntheses starting from glycine, these can form as byproducts, leading to low yields and purification challenges.[3]

Q4: How can I improve the separation of my product from impurities?

Purification can be challenging. Consider these methods:

  • Crystallization: Since glycine and its derivatives have temperature-dependent solubility in water, crystallization can be an effective purification method.[4]

  • Column Chromatography: Flash column chromatography using silica gel is a standard method for purifying organic compounds. The choice of solvent system (eluent) is critical for good separation.

  • Ion-Exchange Chromatography: For acidic compounds like this compound, strong-base anion exchange resins can be used to capture the product and wash away neutral or basic impurities.[5]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem: Low or No Product Formation
Potential Cause Recommended Solution(s)
Degradation of Reagents Ensure methanesulfonyl chloride is fresh or properly stored to prevent hydrolysis. Use anhydrous solvents and perform the reaction under an inert atmosphere.[2]
Ineffective Base For N-methylation of sulfonamides, a strong base like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) is often required.[1] Ensure the base has not degraded.
Low Reaction Temperature Some steps, particularly alkylations, may require heating. Gradually increase the reaction temperature and monitor progress using TLC or LC-MS.
Poor Nucleophilicity The deprotonated sulfonamide may not be sufficiently nucleophilic. Consider switching to a more polar aprotic solvent (e.g., DMF, DMSO) to enhance reactivity.
Problem: Multiple Spots on TLC (Low Purity)
Potential Cause Recommended Solution(s)
Over-methylation In the N-methylation step, use the alkylating agent (e.g., methyl iodide) in a controlled stoichiometry (e.g., 1.05-1.2 equivalents). Add the agent slowly at a low temperature to improve selectivity.
Side Reactions with Solvent Ensure the solvent is inert under the reaction conditions. For example, using an alcohol as a solvent with a strong base and an alkylating agent could lead to side reactions.
Formation of Byproducts Iminodiacetic acid and nitrilotriacetic acid can form as byproducts in reactions starting from glycine.[3] Using a methodical, stepwise synthesis with protection and deprotection can minimize these.
Decomposition on Silica Gel If the product is unstable on silica, consider alternative purification methods like crystallization or preparative HPLC.

Experimental Protocols

The following are representative protocols based on established methods for analogous compounds. Note: These may require optimization for your specific laboratory conditions and reagent purity.

Protocol 1: Sequential Synthesis (Route A)

This protocol starts with Glycine Methyl Ester Hydrochloride.

Step 1: N-Sulfonylation

  • Suspend glycine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a base, such as triethylamine (2.5 eq), dropwise.

  • Slowly add methanesulfonyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-(methylsulfonyl)glycine methyl ester.

Step 2: N-Methylation

  • Dissolve the crude N-(methylsulfonyl)glycine methyl ester (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise under an inert atmosphere.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to stir at room temperature for 4-6 hours.

  • Carefully quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate. Wash the organic layers, dry, and concentrate.

Step 3: Ester Hydrolysis

  • Dissolve the crude this compound methyl ester in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the mixture to pH ~2 with 1M HCl.

  • Extract the final product with ethyl acetate. Dry the organic layer and remove the solvent to yield this compound.

Protocol 2: Convergent Synthesis (Route B)

This protocol starts with N-methylmethanesulfonamide.

  • Dissolve N-methylmethanesulfonamide (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a strong base such as n-butyllithium (n-BuLi, 1.1 eq).

  • Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Add ethyl bromoacetate (1.1 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash, dry, and concentrate the organic phase to obtain the crude ester.

  • Perform ester hydrolysis as described in Protocol 1, Step 3.

Visualization of Workflows and Pathways

G reagents Prepare Anhydrous Reagents & Solvents reaction_setup Set up Reaction under Inert Atmosphere reagents->reaction_setup addition Add Reagents (Base, Electrophile) reaction_setup->addition monitoring Monitor Reaction (TLC / LC-MS) addition->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion purification Purification (Chromatography / Crystallization) workup->purification analysis Characterization (NMR, MS) purification->analysis

// No SM consumption branch no_reaction [shape=box, label="Potential Cause:\n- Inactive Reagents\n- Incorrect Temperature\n- Ineffective Base", fillcolor="#F1F3F4", fontcolor="#202124"]; solution1 [shape=box, label="Solution:\n- Use fresh reagents\n- Optimize temperature\n- Screen stronger bases", fillcolor="#34A853", fontcolor="#FFFFFF"];

// SM consumed, but low yield branch complex_mixture [shape=diamond, label="Complex Mixture\non TLC/LC-MS?", fillcolor="#FBBC05", fontcolor="#202124"];

// Yes, complex mixture side_reactions [shape=box, label="Potential Cause:\n- Side Reactions\n- Over-alkylation\n- Product Degradation", fillcolor="#F1F3F4", fontcolor="#202124"]; solution2 [shape=box, label="Solution:\n- Lower temperature\n- Control stoichiometry\n- Check product stability", fillcolor="#34A853", fontcolor="#FFFFFF"];

// No, clean reaction but low recovery poor_recovery [shape=box, label="Potential Cause:\n- Product lost in workup\n- Poor extraction solvent\n- Product is water-soluble", fillcolor="#F1F3F4", fontcolor="#202124"]; solution3 [shape=box, label="Solution:\n- Re-extract aqueous layers\n- Use different solvent\n- Brine wash & back-extract", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_sm; check_sm -> no_reaction [label="No"]; no_reaction -> solution1; check_sm -> complex_mixture [label="Yes"]; complex_mixture -> side_reactions [label="Yes"]; side_reactions -> solution2; complex_mixture -> poor_recovery [label="No"]; poor_recovery -> solution3; } caption: A troubleshooting decision tree for addressing low product yield.

G cluster_A Route A: Sequential Functionalization cluster_B Route B: Convergent Synthesis a1 Glycine Methyl Ester a2 N-(Methylsulfonyl)glycine Methyl Ester a1->a2 Sulfonylation (MeSO₂Cl, Base) a3 This compound Methyl Ester a2->a3 N-Methylation (NaH, MeI) a4 Final Product a3->a4 Hydrolysis (LiOH) b1 N-Methylmethanesulfonamide b2 Deprotonated Sulfonamide b1->b2 Deprotonation (n-BuLi) b3 This compound Ethyl Ester b2->b3 Alkylation (BrCH₂COOEt) b4 Final Product b3->b4 Hydrolysis (LiOH)

References

Technical Support Center: Purification of N-methyl-N-(methylsulfonyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-methyl-N-(methylsulfonyl)glycine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound?

A1: Based on a probable synthetic route involving N-methylation and ester hydrolysis, common impurities may include:

  • Starting materials: Unreacted N-(methylsulfonyl)glycine or its methyl ester.

  • Byproducts of N-methylation: Potentially over-methylated products or unreacted starting materials if using agents like methyl iodide.[1][2]

  • Byproducts of hydrolysis: Incomplete hydrolysis of a methyl ester precursor.[3]

  • Salts: Inorganic salts remaining from pH adjustments or reagents used in the synthesis.

Q2: My final product is an oil and will not solidify. How can I induce crystallization?

A2: N-substituted amino acid derivatives can sometimes be challenging to crystallize. Here are several techniques to try:

  • Solvent Trituration: Add a non-polar solvent in which your compound is insoluble (e.g., hexanes, diethyl ether) to your oil and stir vigorously. This can help to crash out the solid.

  • Seed Crystallization: If you have a small amount of solid product, add a seed crystal to the oil to initiate crystallization.

  • Solvent Evaporation: Slowly evaporate the solvent from a concentrated solution of your compound.

  • Changing the Solvent System: Attempt recrystallization from a different solvent or a mixture of solvents.

Q3: What are the recommended purification methods for this compound?

A3: The most effective purification methods for this polar compound are typically:

  • Recrystallization: This is often the most efficient method for removing impurities if a suitable solvent system can be identified.

  • Column Chromatography: Silica gel chromatography can be effective for separating impurities with different polarities.[4][5] Given the polar nature of the target compound, a polar mobile phase will likely be required.[6]

  • Acid-Base Extraction: This can be useful for removing non-acidic or basic impurities.

Troubleshooting Guides

Problem 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Step
Compound is too soluble in the recrystallization solvent. Choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[7]
Too much solvent was used. Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
Crystallization is slow. Allow the solution to cool more slowly. If necessary, place it in a cold environment (e.g., refrigerator, freezer) for an extended period.
Premature crystallization during hot filtration. Use a pre-heated funnel and flask for the hot filtration step to prevent the compound from crystallizing out of solution too early.
Problem 2: Persistent Impurities After Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate solvent system (mobile phase). The polarity of the solvent system may be too high or too low.[8] Use Thin Layer Chromatography (TLC) to screen for a solvent system that provides good separation between your product and the impurities (aim for a difference in Rf values of at least 0.2).[4]
Column was not packed properly. Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation.[9]
Sample was loaded improperly. Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column in a narrow band.[9]
Co-eluting impurities. If impurities have a similar polarity to the product, consider using a different stationary phase (e.g., reverse-phase silica) or a different purification technique.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of your crude this compound. Add a potential recrystallization solvent dropwise while heating and agitating until the solid dissolves. A good solvent will dissolve the compound when hot but not when cold. Common solvents to screen for polar molecules include water, ethanol, methanol, isopropanol, or mixtures of these with less polar solvents like ethyl acetate.[7][10]

  • Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath or a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: General Silica Gel Column Chromatography Procedure
  • Solvent System Selection: Use TLC to determine an appropriate mobile phase. For a polar compound like this compound, a good starting point could be a mixture of a polar solvent (e.g., ethyl acetate or methanol) and a less polar solvent (e.g., dichloromethane or hexanes).[6] Adjust the ratio to achieve an Rf value of approximately 0.3 for the desired compound.[4]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully add the sample to the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. You can start with a less polar solvent system and gradually increase the polarity (gradient elution) to elute compounds of increasing polarity.[8]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Troubleshooting start Crude Product (this compound) recrystallization Attempt Recrystallization start->recrystallization Primary Method column_chromatography Perform Column Chromatography start->column_chromatography If Recrystallization Fails or for Difficult Separations pure_solid Pure Solid Product recrystallization->pure_solid Success oily_product Product is an Oil recrystallization->oily_product Fails to Solidify impurities_remain Impurities Remain recrystallization->impurities_remain Purity not achieved column_chromatography->pure_solid Success column_chromatography->impurities_remain Fails trituration Try Solvent Trituration oily_product->trituration impurities_remain->column_chromatography Alternative change_solvent Screen for New Recrystallization Solvent impurities_remain->change_solvent optimize_column Optimize Chromatography (Solvent System, Gradient) impurities_remain->optimize_column trituration->column_chromatography Fails trituration->pure_solid Success change_solvent->recrystallization Re-attempt optimize_column->column_chromatography Re-attempt

Caption: A troubleshooting workflow for the purification of this compound.

Recrystallization_Workflow start Start: Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slowly Cool to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filter Crystals ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end End: Pure Crystals dry->end

Caption: A typical experimental workflow for purification by recrystallization.

References

Technical Support Center: Stability of N-Methyl-N-(methylsulfonyl)glycine and Related N-Substituted Glycine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of N-methyl-N-(methylsulfonyl)glycine and other N-substituted glycine derivatives in various solvents. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation pathways for N-substituted glycine derivatives?

A1: Based on the structure of this compound, which contains an amide-like linkage and a sulfonyl group, the most probable degradation pathways under forced degradation conditions include hydrolysis and photolysis.[1][2][3] The amide bond is susceptible to cleavage under acidic or basic conditions, which would be a primary focus for stability studies.[1] The overall stability will also be influenced by temperature, light exposure, and the presence of oxidizing agents.[2][4]

Q2: How should I design a forced degradation study for this type of compound?

A2: A forced degradation study should be designed to intentionally break down the molecule to understand its degradation pathways and validate stability-indicating analytical methods.[1][5] Key conditions to test include:

  • Acidic and Basic Hydrolysis: Exposure to a range of pH values (e.g., 0.1 M HCl, 0.1 M NaOH) at elevated temperatures (e.g., 60°C).[3]

  • Oxidation: Treatment with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Stress: Exposure to high temperatures in both solid and solution states.

  • Photostability: Exposure to light according to ICH Q1B guidelines.[2][6]

Q3: What analytical techniques are suitable for stability testing of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying the parent compound and its degradation products.[7] For more complex matrices or to identify unknown degradants, Liquid Chromatography with Mass Spectrometry (LC-MS) is highly effective due to its superior sensitivity and selectivity.[4][8]

Q4: Are there any specific considerations for solvent selection during stability studies?

A4: Yes, the choice of solvent is critical. The solubility of glycine derivatives can vary significantly depending on the solvent's polarity and pH.[9][10] It is recommended to use common pharmaceutical solvents such as water, methanol, ethanol, and acetonitrile. Co-solvents may be necessary for poorly soluble compounds.[3] Be aware that the solvent itself can participate in degradation reactions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly rapid degradation in an aqueous solution. The pH of the solution may not be optimal for stability. N-substituted glycine derivatives can be susceptible to pH-dependent hydrolysis.Determine the pH of maximum stability by conducting a study over a range of pH values. Ensure buffers are stable and do not catalyze degradation.
Multiple unknown peaks appear in the chromatogram after the study. These could be degradation products, impurities from the starting material, or artifacts from the sample matrix or solvent.Use LC-MS to obtain the mass of the unknown peaks to aid in their identification. Compare with the chromatogram of a placebo sample (matrix without the active compound).
Poor mass balance in the stability study. Degradation products may not be eluting from the HPLC column or may not be detectable by the UV detector. The compound may have degraded into volatile or insoluble products.Modify the HPLC method (e.g., change the mobile phase, gradient, or column). Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV.
Inconsistent results between replicate experiments. This could be due to variability in sample preparation, storage conditions, or the analytical method itself.Review and tighten the experimental protocol. Ensure precise control over temperature, light exposure, and sample handling. Validate the analytical method for precision and robustness.

Stability Data Summary (Illustrative Example)

The following table presents hypothetical stability data for a representative N-substituted glycine derivative in different solvents under accelerated conditions (40°C for 4 weeks). This data is for illustrative purposes only.

Solvent System Initial Assay (%) Assay after 4 Weeks (%) Major Degradant(s) Formed (%) Appearance of Solution
Water (pH 7.0) 99.898.51.2Colorless
0.1 M HCl 99.785.214.3 (Hydrolysis Product A)Faint yellow tint
0.1 M NaOH 99.978.920.5 (Hydrolysis Product B)Yellow
Methanol 99.899.50.3Colorless
Acetonitrile 99.999.70.2Colorless
50:50 Methanol:Water 99.897.12.6Colorless

Experimental Protocols

Protocol: Acidic Hydrolysis Forced Degradation Study
  • Objective: To evaluate the stability of this compound in an acidic solution.

  • Materials:

    • This compound

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Class A volumetric flasks and pipettes

  • Procedure:

    • Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with 0.1 M HCl to prepare a 1 mg/mL stock solution.

    • Transfer the flask to a temperature-controlled chamber set at 60°C.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 1 mL) of the solution.

    • Immediately neutralize the aliquot with an equivalent volume of 0.1 M NaOH.

    • Dilute the neutralized sample to a suitable concentration for HPLC analysis (e.g., 100 µg/mL) with a 50:50 methanol:water mixture.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Analysis:

    • Calculate the percentage of the remaining this compound at each time point.

    • Determine the percentage of any degradation products formed.

    • Calculate the degradation rate constant if applicable.

Visualizations

TroubleshootingWorkflow start Unexpected Degradation Observed check_ph Is the degradation pH-dependent? start->check_ph ph_study Conduct pH profile study (pH 2 to 10) check_ph->ph_study Yes check_oxidation Is it oxidative degradation? check_ph->check_oxidation No optimize_ph Identify pH of maximum stability and use appropriate buffers ph_study->optimize_ph end_node Problem Resolved optimize_ph->end_node antioxidants Add antioxidants to formulation Use inert atmosphere (N2) during processing check_oxidation->antioxidants Yes check_light Is it photolytic degradation? check_oxidation->check_light No antioxidants->end_node light_protection Protect from light (e.g., amber vials) check_light->light_protection Yes check_method Is the analytical method validated for stability-indicating properties? check_light->check_method No light_protection->end_node validate_method Develop and validate a stability-indicating method (ICH Q2) check_method->validate_method No check_method->end_node Yes validate_method->end_node

Caption: Troubleshooting workflow for unexpected degradation.

StabilityStudyWorkflow start Initiate Stability Study drug_substance Characterize Drug Substance (Purity, pKa, Solubility) start->drug_substance method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) drug_substance->method_dev forced_degradation Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) method_dev->forced_degradation identify_degradants Identify Degradation Products and Pathways forced_degradation->identify_degradants formal_stability Conduct Formal Stability Studies (ICH Conditions) identify_degradants->formal_stability data_analysis Analyze Data and Determine Shelf-Life formal_stability->data_analysis report Generate Stability Report data_analysis->report

Caption: General workflow for a stability study.

References

troubleshooting guide for N-methyl-N-(methylsulfonyl)glycine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-methyl-N-(methylsulfonyl)glycine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and other technical data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a derivative of the amino acid glycine. It features a methyl group and a methylsulfonyl group attached to the nitrogen atom. Its structure makes it a member of the N-substituted glycine family, which are of interest in medicinal chemistry and drug development for their potential biological activities.

Q2: What are the primary applications of this compound?

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural analogues, such as N-methyl-N-(phenylsulfonyl)glycine, have been investigated for a range of pharmacological effects, including as enzyme inhibitors and as scaffolds for the development of new therapeutic agents.[1] N-sulfonylated glycine derivatives, in general, are explored for their potential anticancer and antibacterial properties.[2]

Q3: How should I store this compound?

This compound should be stored at room temperature in a dry place. Like many amino acid derivatives, it is important to protect it from moisture to prevent potential degradation.

Q4: In what solvents is this compound soluble?

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis, purification, and analysis of this compound.

Synthesis Issues

Q5: I am getting a low yield during the N-methylation step of the synthesis. What could be the cause?

Low yields during the N-methylation of a sulfonamide are a common issue. Several factors can contribute to this:

  • Incomplete Deprotonation: The sulfonamide nitrogen must be deprotonated to become a nucleophile. If using a weak base or insufficient amounts of a strong base (like sodium hydride), the deprotonation may be incomplete.

  • Steric Hindrance: The methylsulfonyl group and the glycine backbone can create steric hindrance, making it difficult for the methylating agent (e.g., methyl iodide) to access the nitrogen.

  • Side Reactions: Over-alkylation (N,N-dimethylation) can occur if a strong base and an excess of the alkylating agent are used.[1][5] Elimination reactions can also compete with the desired substitution reaction.[1]

  • Reaction Temperature: While heating can increase the reaction rate, for volatile alkylating agents like methyl iodide, it can reduce its concentration in the solution, leading to a lower yield.[6]

Troubleshooting Steps:

  • Optimize the Base: Ensure you are using a sufficiently strong base (e.g., NaH, LiHMDS) in an anhydrous solvent (e.g., THF, DMF) to achieve complete deprotonation.

  • Control Stoichiometry: Use a minimal excess of the methylating agent (e.g., 1.05-1.1 equivalents) and consider adding it slowly to the reaction mixture to minimize dialkylation.[1]

  • Adjust the Temperature: If using methyl iodide, consider running the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer period to minimize evaporation of the reagent.[1][6]

  • Monitor the Reaction: Use TLC or LC-MS to monitor the progress of the reaction and identify the formation of byproducts.

Q6: I am observing multiple products in my final reaction mixture after synthesis. How can I improve the selectivity?

The formation of multiple products is often due to side reactions. Here's a breakdown of potential issues and solutions:

  • Dialkylation: The formation of a doubly methylated product can be a significant issue.

    • Solution: Use a stoichiometric amount of a strong base or a weaker base.[1] Slowly add the alkylating agent to the reaction mixture.[1]

  • O-Alkylation vs. N-Alkylation: In some cases, alkylation can occur on the oxygen of the carboxylate group instead of the nitrogen.

    • Solution: This is less common for sulfonamides but can be influenced by the choice of solvent and counter-ion. Using polar aprotic solvents generally favors N-alkylation.

  • Elimination Reactions: If using a more complex alkylating agent than methyl iodide, elimination reactions can compete with substitution.

    • Solution: Use a less hindered base and a polar aprotic solvent to favor the SN2 reaction.[1]

Purification and Analysis Issues

Q7: I am having difficulty purifying the final product by column chromatography. What can I do?

Purification of polar compounds like this compound can be challenging.

  • Poor Separation: If the product is co-eluting with impurities, you may need to adjust the solvent system. A gradient elution from a less polar to a more polar solvent system might be necessary. Consider using a different stationary phase if silica gel is not providing adequate separation.

  • Product Tailing: Tailing on silica gel columns is common for acidic and polar compounds.

    • Solution: Add a small amount of acetic or formic acid to the mobile phase to suppress the ionization of the carboxylic acid group and reduce interactions with the silica.

  • Product Insolubility: If the crude product is not dissolving well in the loading solvent, this can lead to poor column performance.

    • Solution: Test different solvents for loading. A small amount of a more polar solvent like methanol or DMSO might be needed to dissolve the sample before adsorbing it onto silica for dry loading.

Q8: My HPLC analysis shows a broad or tailing peak for this compound. How can I improve the peak shape?

Poor peak shape in reversed-phase HPLC is often related to secondary interactions with the column or issues with the mobile phase.

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the polar groups of your molecule, causing peak tailing.

    • Solution: Use a modern, end-capped C18 column. Adjust the mobile phase pH to be at least 2 pH units below the pKa of the carboxylic acid group (the pKa of glycine's carboxyl group is around 2.34) to ensure it is fully protonated. Adding a buffer (e.g., phosphate or formate) to the mobile phase is crucial.

  • Mass Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute your sample.

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting or splitting.

    • Solution: Whenever possible, dissolve your sample in the mobile phase.

Data and Protocols

Physicochemical Data

The following table summarizes known and analogous physicochemical data.

PropertyValue/InformationSource
Molecular Formula C₄H₉NO₄S-
Molecular Weight 167.18 g/mol -
CAS Number 115665-52-6-
Appearance Solid (expected)-
Storage Room temperature, dry[7]
1H NMR Spectrum available[8]
13C NMR No direct data found. Data for analogues are available.[9][10][11]
Experimental Protocols

Protocol 1: Synthesis of this compound (Adapted from analogous procedures) [1][2]

This protocol is a general guideline and may require optimization. It follows a two-step process starting from N-(methylsulfonyl)glycine.

Step 1: Esterification of N-(methylsulfonyl)glycine

  • Suspend N-(methylsulfonyl)glycine (1 equivalent) in methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure to obtain the crude methyl ester. This can be used in the next step without further purification.

Step 2: N-methylation of the Methyl Ester

  • Dissolve the crude methyl ester from Step 1 in an anhydrous polar aprotic solvent (e.g., DMF or THF).

  • Cool the solution to 0 °C.

  • Add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the reaction back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench it by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrolysis of the Methyl Ester

  • Dissolve the crude N-methylated ester in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 1.5 equivalents) and stir at room temperature until the ester is hydrolyzed (monitor by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the aqueous layer to pH 2-3 with 1N HCl.

  • If a precipitate forms, collect it by filtration, wash with cold water, and dry. If no precipitate forms, extract the aqueous layer with ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for HPLC Analysis

This is a starting point for developing an HPLC method for this compound.

ParameterRecommended Condition
Column Reversed-Phase C18, End-Capped (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or ELSD/CAD
Injection Volume 5-10 µL

Visualizations

Synthesis Workflow

synthesis_workflow start N-(methylsulfonyl)glycine ester Esterification (MeOH, SOCl₂) start->ester methyl_ester N-(methylsulfonyl)glycine methyl ester ester->methyl_ester methylation N-methylation (NaH, MeI) methyl_ester->methylation methylated_ester This compound methyl ester methylation->methylated_ester hydrolysis Hydrolysis (LiOH, H₂O/THF) methylated_ester->hydrolysis final_product This compound hydrolysis->final_product

Caption: A general synthetic workflow for this compound.

Troubleshooting Low Synthesis Yield

troubleshooting_synthesis start Low Yield in N-methylation Step q1 Is deprotonation complete? start->q1 a1_yes Check Alkylating Agent q1->a1_yes Yes a1_no Use stronger base (NaH) Ensure anhydrous conditions q1->a1_no No q2 Is dialkylation observed? a1_yes->q2 a2_yes Reduce equivalents of MeI Slow addition of MeI q2->a2_yes Yes a2_no Consider reaction temperature q2->a2_no No q3 Is reaction temperature optimized? a2_no->q3 a3_yes Investigate other side reactions (e.g., degradation) q3->a3_yes Yes a3_no Lower temperature for volatile reagents (MeI) q3->a3_no No

Caption: Troubleshooting logic for low yield in the N-methylation step.

Potential Signaling Pathway Modulation

As the specific biological target of this compound is not well-defined, we present a hypothetical signaling pathway where a generic N-sulfonylated glycine derivative acts as an enzyme inhibitor, a common mechanism for this class of compounds.[1][2]

signaling_pathway substrate Substrate enzyme Target Enzyme substrate->enzyme binds product Product enzyme->product catalyzes downstream Downstream Signaling product->downstream inhibitor This compound inhibitor->enzyme inhibits

Caption: Hypothetical inhibition of a target enzyme by this compound.

References

Technical Support Center: Enhancing the Solubility of N-methyl-N-(methylsulfonyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the solubility of N-methyl-N-(methylsulfonyl)glycine. The information is presented in a question-and-answer format, addressing common experimental challenges.

Disclaimer: Specific experimental solubility data for this compound is not widely available in published literature. The principles, protocols, and data presented here are based on the known behavior of structurally similar compounds, such as glycine and other N-substituted amino acids, and established pharmaceutical solubility enhancement techniques.[1] Experimental verification is critical.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the solubility of this compound?

The solubility of this compound is primarily governed by its molecular structure, which possesses both a carboxylic acid group and a sulfonamide group. Key factors influencing its solubility include:

  • pH of the aqueous medium: The ionization state of the carboxylic acid is highly dependent on pH.[1]

  • Solvent Polarity: The choice of solvent or co-solvent system is crucial for matching the polarity of the solute.

  • Temperature: For many compounds, solubility is an endothermic process, meaning it increases with temperature.[2][3]

  • Presence of Excipients: Pharmaceutical excipients can be used to create formulations like amorphous solid dispersions or micelles that significantly enhance solubility.[4][5]

Q2: How does pH impact the aqueous solubility of this compound?

Like other amino acid derivatives, this compound is an amphoteric molecule that can exist as a zwitterion. Its solubility in aqueous solutions is highly pH-dependent.[1][6]

  • At the Isoelectric Point (pI): The molecule has a net neutral charge, leading to stronger intermolecular interactions and minimal solubility.

  • In Acidic Conditions (pH < pI): The carboxylic acid group is protonated, and the molecule carries a net positive charge (if the sulfonamide nitrogen is protonated) or is neutral, leading to increased solubility.

  • In Alkaline Conditions (pH > pI): The carboxylic acid group is deprotonated, resulting in a net negative charge and a significant increase in solubility.[7]

Q3: What solvents and co-solvents can be used to dissolve this compound?

While water is a primary solvent, its effectiveness is pH-dependent. For applications requiring higher concentrations, various organic solvents and co-solvent systems can be employed.

  • Polar Aprotic Solvents: Solvents like DMSO (Dimethyl Sulfoxide) and NMP (N-methyl-2-pyrrolidone) are often effective at dissolving a wide range of compounds. NMP, in particular, has been shown to be a powerful solubilizer by acting as both a cosolvent and a complexing agent.[8][9][10]

  • Common Pharmaceutical Co-solvents: Mixtures of water with co-solvents like propylene glycol (PG), ethanol, and polyethylene glycol 400 (PEG 400) are frequently used to increase the solubility of poorly soluble drugs.[11][12] The solubility typically increases with a higher volume fraction of the co-solvent.

Q4: Is it effective to heat the solution to increase solubility?

Yes, in many cases, heating the solution can increase both the amount of solute that can be dissolved and the rate of dissolution. The relationship between temperature and solubility is described by the van't Hoff equation. This process is generally endothermic for compounds like glycine.[2][3] However, it is crucial to ensure the thermal stability of this compound at elevated temperatures to prevent degradation. Upon cooling, the solution may become supersaturated and precipitate.

Q5: What are pharmaceutical excipients, and how can they enhance solubility?

Excipients are inactive substances used alongside the active pharmaceutical ingredient (API). Several types of excipients can create advanced formulations to overcome poor solubility.

  • Amorphous Solid Dispersions (ASDs): By dispersing the compound in a polymer matrix (e.g., Apinovex™, AFFINISOL™ HPMC HME), the crystalline form of the drug is disrupted.[4][13] The amorphous state has higher free energy and, consequently, higher apparent solubility.

  • Micelles: Polymeric micelles can encapsulate poorly soluble compounds within their hydrophobic core, allowing for dispersion in an aqueous medium.[5]

Troubleshooting Guide

Problem Encountered Potential Cause Recommended Solution(s)
Compound will not dissolve in an aqueous buffer. The pH of the buffer may be close to the compound's isoelectric point (pI).1. Adjust the pH of the buffer. Move the pH at least 2 units away from the estimated pI (e.g., to pH < 4 or pH > 8). 2. Gently warm the solution while stirring. 3. Add a water-miscible co-solvent (e.g., start with 10% v/v propylene glycol or PEG 400).
Compound precipitates out of solution after a short time. The solution is supersaturated, or the compound is degrading.1. Confirm the solution was not prepared at a higher temperature and then cooled. If so, this is expected. 2. Ensure the pH of the solution is stable. 3. Consider using stabilizing excipients to form a stable amorphous solid dispersion.[4]
A high concentration is required, but the solubility limit is reached. The intrinsic solubility of the compound in the chosen solvent system is insufficient.1. Switch to a more powerful solvent system, such as an aqueous mixture with N-methyl-2-pyrrolidone (NMP).[9] 2. Explore formulation strategies, such as creating polymeric micelles or lipid-based formulations to encapsulate the compound.[5]
Solubility varies between different batches of the compound. The compound may exist in different polymorphic forms, which can have different solubilities.1. Characterize the solid-state properties of each batch using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC). 2. Standardize the crystallization/purification protocol to ensure consistent polymorphic form.

Data Presentation: Illustrative Solubility Properties

The following tables provide illustrative data based on general principles for similar chemical structures. These values require experimental confirmation.

Table 1: Estimated Relative Solubility in Common Solvents at Room Temperature

Solvent Expected Relative Solubility Notes
Water (pH ~7) Sparingly Soluble Solubility is highly dependent on pH.
Water (pH 2.0) Soluble Acidic conditions increase solubility.
Water (pH 9.0) Freely Soluble Alkaline conditions significantly increase solubility.
Methanol Sparingly to Soluble The solubility of glycine derivatives decreases as the hydrophobicity of the alcohol solvent increases.
Ethanol Sparingly Soluble
Propylene Glycol (PG) Soluble Common pharmaceutical co-solvent.[12]
Polyethylene Glycol 400 (PEG 400) Soluble Common pharmaceutical co-solvent.[12]
N-methyl-2-pyrrolidone (NMP) Freely Soluble Powerful solubilizing agent.[8]

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | Common aprotic polar solvent for initial stock solutions. |

Table 2: Illustrative Effect of Co-solvents on Aqueous Solubility

Co-solvent System (v/v) Estimated Fold Increase in Solubility (vs. Water at pH 7)
20% Propylene Glycol / 80% Water 5 - 15 fold
40% Propylene Glycol / 60% Water 20 - 50 fold
20% PEG 400 / 80% Water 8 - 20 fold
40% PEG 400 / 60% Water 30 - 70 fold

| 20% NMP / 80% Water | >100 fold[9][10] |

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer, co-solvent mixture) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Alternatively, centrifuge or filter the sample using a syringe filter (e.g., 0.22 µm PVDF) to separate the undissolved solid. Ensure the filter does not adsorb the compound.

  • Quantification: Dilute the clear supernatant with a suitable mobile phase or solvent.

  • Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

Protocol 2: pH-Solubility Profiling

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 10).

  • Solubility Measurement: Perform the shake-flask method (Protocol 1) in each buffer.

  • pH Verification: Measure the final pH of each saturated solution after equilibration.

  • Data Plotting: Plot the measured solubility (on a logarithmic scale) against the final measured pH to visualize the solubility profile.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Compound is poorly soluble in aqueous buffer check_ph Is the buffer pH adjustable? start->check_ph adjust_ph Adjust pH away from pI (e.g., pH < 4 or pH > 8) check_ph->adjust_ph Yes use_cosolvent Introduce a co-solvent (e.g., 10-30% PG, PEG 400) check_ph->use_cosolvent No recheck1 Solubility Improved? adjust_ph->recheck1 recheck1->use_cosolvent No finish_ok End: Solubilized recheck1->finish_ok Yes recheck2 Solubility Improved? use_cosolvent->recheck2 increase_temp Gently warm solution (check thermal stability) recheck2->increase_temp No recheck2->finish_ok Yes recheck3 Solubility Improved? increase_temp->recheck3 advanced Consider Advanced Strategies: - High-power co-solvents (NMP) - Formulation (ASDs, Micelles) recheck3->advanced No recheck3->finish_ok Yes finish_nok End: Further investigation required advanced->finish_nok

Caption: Troubleshooting workflow for enhancing compound solubility.

Solubility_Strategies_Overview center Enhancing Solubility of N-methyl-N-(sulfonyl)glycine ph_mod pH Modification center->ph_mod cosolvents Co-solvents center->cosolvents temperature Temperature Increase center->temperature excipients Formulation with Excipients center->excipients principle_ph Principle: Increase Ionization ph_mod->principle_ph principle_cosolvent Principle: Modify Bulk Polarity cosolvents->principle_cosolvent principle_temp Principle: Endothermic Dissolution (Thermodynamics) temperature->principle_temp principle_excipient Principle: Disrupt Crystal Lattice (Amorphous Dispersions) or Encapsulation (Micelles) excipients->principle_excipient

Caption: Overview of solubility enhancement strategies and their principles.

References

Technical Support Center: Handling N-Methyl-N-(methylsulfonyl)glycine and Related Sulfonylglycine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with N-methyl-N-(methylsulfonyl)glycine and similar sulfonylglycine derivatives. The information addresses common challenges encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing N-methyl-N-(sulfonyl)glycine derivatives?

A1: The synthesis of N-methyl-N-(sulfonyl)glycine derivatives presents a few key challenges. The classical approach involves the reaction of a sulfonyl chloride with an amine. However, the use of harsh reagents like chlorosulfonic acid can be problematic for sensitive molecules.[1][2] Additionally, the resulting sulfonamide has reduced nucleophilicity compared to alkylamines, which can complicate subsequent reactions.[1] The N-methylation step, in particular, can be challenging due to steric hindrance from the bulky sulfonyl group.[3] Careful selection of reagents and optimization of reaction conditions are crucial to achieve good yields and purity.

Q2: My N-methylation reaction is sluggish or incomplete. What can I do?

A2: Incomplete N-methylation is a common issue. Here are a few troubleshooting steps:

  • Stronger Base and Methylating Agent: Ensure you are using a sufficiently strong base to deprotonate the sulfonamide nitrogen. Sodium hydride is a common choice. Use a reactive methylating agent like methyl iodide.

  • Reaction Conditions: The reaction may require elevated temperatures and longer reaction times. Monitor the reaction progress carefully using an appropriate analytical technique like TLC or LC-MS.

  • Alternative Methylation Strategies: If direct methylation is problematic, consider alternative methods such as reductive amination.[4]

Q3: I am observing significant side product formation during my synthesis. What are the likely culprits?

A3: Side product formation can arise from several sources. Over-methylation (dimethylation) can occur if the reaction conditions are too harsh. The starting materials or reagents may contain impurities that lead to unwanted byproducts. Additionally, the sulfonylglycine backbone itself can be susceptible to degradation under strongly acidic or basic conditions. Careful control of stoichiometry, temperature, and reaction time is essential.

Q4: What are the best practices for storing N-methyl-N-(sulfonyl)glycine and its derivatives?

Troubleshooting Guides

Synthesis and Purification
Problem Potential Cause Recommended Solution
Low yield of N-sulfonylation Incomplete reaction due to insufficient base or inactive sulfonyl chloride.Use a stronger base or a freshly prepared/purchased sulfonyl chloride. Ensure anhydrous reaction conditions.
Difficulty in purifying the final product The product may be highly polar or have similar retention characteristics to impurities.Consider alternative purification techniques such as recrystallization, ion-exchange chromatography, or preparative HPLC.[5] For HPLC, optimization of the mobile phase and column chemistry is key.[6]
Product degradation during workup or purification The compound may be sensitive to pH extremes or prolonged exposure to certain solvents.Perform workup and purification steps at lower temperatures and avoid strong acids or bases unless necessary. Minimize the time the compound is in solution.
HPLC Analysis
Problem Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) Secondary interactions with the stationary phase, column overload, or inappropriate mobile phase.Use a high-purity silica column, adjust the mobile phase pH or ionic strength, and reduce the injection volume.[7]
Inconsistent retention times Fluctuations in mobile phase composition, temperature, or flow rate.Ensure the mobile phase is well-mixed and degassed. Use a column oven for temperature control and verify the pump's flow rate.[8][9][10]
Ghost peaks Contamination in the sample, mobile phase, or HPLC system.Run a blank gradient to identify the source of contamination. Clean the injector and column if necessary.[9]

Experimental Protocols

General Protocol for the Synthesis of a Sulfonylglycine Derivative

This protocol describes a general two-step synthesis involving N-sulfonylation followed by ester hydrolysis.

Step 1: N-Sulfonylation of Glycine Ester [11]

  • Dissolve glycine ethyl ester hydrochloride (1 equivalent) and a suitable base such as triethylamine (2.2 equivalents) in an anhydrous solvent like dichloromethane (DCM) at 0°C.

  • Slowly add the desired sulfonyl chloride (1.1 equivalents) to the mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-sulfonylated glycine ethyl ester.

Step 2: Hydrolysis of the Ester [11]

  • Dissolve the N-sulfonylated glycine ethyl ester (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (1.5 equivalents) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous layer to a pH of 2-3 with 1N HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to yield the final sulfonylglycine derivative.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis start Glycine Ester + Sulfonyl Chloride sulfonylation N-Sulfonylation start->sulfonylation Base, Solvent hydrolysis Ester Hydrolysis sulfonylation->hydrolysis LiOH, THF/H2O crude_product Crude Product hydrolysis->crude_product Acidification purification Purification (e.g., Recrystallization, HPLC) crude_product->purification analysis Analysis (e.g., HPLC, NMR, MS) purification->analysis final_product Pure Product analysis->final_product

Caption: A generalized experimental workflow for the synthesis and purification of sulfonylglycine derivatives.

troubleshooting_synthesis problem Low Yield in Synthesis cause1 Incomplete N-Sulfonylation problem->cause1 cause2 Incomplete Hydrolysis problem->cause2 cause3 Product Degradation problem->cause3 solution1a Use stronger base cause1->solution1a solution1b Check sulfonyl chloride quality cause1->solution1b solution2a Increase reaction time/temp cause2->solution2a solution2b Ensure sufficient LiOH cause2->solution2b solution3a Milder workup conditions cause3->solution3a solution3b Lower purification temperature cause3->solution3b

Caption: Troubleshooting logic for low yield in the synthesis of sulfonylglycine derivatives.

potential_degradation_pathway compound This compound condition1 Strong Acid/Heat compound->condition1 condition2 Strong Base/Heat compound->condition2 product1 Hydrolysis of Sulfonamide condition1->product1 product2 Decarboxylation condition2->product2

Caption: Potential degradation pathways for this compound under harsh conditions.

References

Technical Support Center: Quantification of N-methyl-N-(methylsulfonyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the quantitative analysis of N-methyl-N-(methylsulfonyl)glycine. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to ensure accurate and reproducible results.

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of this compound using liquid chromatography-mass spectrometry (LC-MS/MS).

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and solutions?

  • Answer: Peak tailing for a polar, acidic compound like this compound is a common issue. Here’s a step-by-step troubleshooting guide:

    • Mobile Phase pH: The ionization state of your analyte is critical. Since this compound is acidic, ensure the mobile phase pH is at least 2 pH units below its pKa to keep it in a neutral form for better retention and peak shape on a reversed-phase column. If using HILIC, the pH can influence the charge state of the stationary phase and the analyte.

    • Column Choice: Standard C18 columns may not be ideal for highly polar compounds. Consider using a polar-endcapped C18 column or an embedded polar group (EPG) column, which are more compatible with highly aqueous mobile phases and can reduce tailing.[1] For very polar analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) is a strong alternative.[2][3]

    • Injection Solvent: A mismatch between the injection solvent and the initial mobile phase is a common cause of peak distortion.[4] For HILIC methods, the injection solvent should have a high organic content, similar to the starting mobile phase, to avoid poor peak shape.[3][4][5]

    • Column Contamination: Buildup of matrix components on the column can lead to active sites that cause tailing.[6] Implement a column washing step after each batch of samples. If tailing persists, consider replacing the guard column or the analytical column.

    • Secondary Interactions: Residual silanols on silica-based columns can interact with the analyte, causing tailing. Using a highly end-capped column or operating at a lower pH can minimize these interactions. Increasing the buffer concentration in the mobile phase can also help mask these secondary interactions.[7]

Issue 2: Low or No Retention

  • Question: I am struggling to get adequate retention for this compound on my reversed-phase column. What can I do?

  • Answer: Achieving sufficient retention for small, polar molecules on non-polar stationary phases is a frequent challenge. Here are some strategies to improve retention:

    • Mobile Phase Composition: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. For highly polar compounds, you might need to start with a very low organic percentage or even 100% aqueous mobile phase.[1][8] Be cautious of "phase collapse" with traditional C18 columns in highly aqueous conditions and use columns designed for such use (e.g., "AQ" type columns).[1]

    • Alternative Chromatography Modes:

      • HILIC: This technique uses a polar stationary phase and a high organic mobile phase, which is ideal for retaining and separating very polar compounds.[2][3]

      • Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange characteristics, providing multiple retention mechanisms that can be beneficial for challenging analytes.[9]

    • Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase that has an opposite charge to your analyte can form a neutral complex, which is better retained on a reversed-phase column.[1] However, be aware that ion-pairing reagents can cause ion suppression in the mass spectrometer and may require dedicated columns.

Issue 3: Inconsistent Results and Poor Reproducibility

  • Question: My quantitative results for this compound are not reproducible between runs. What should I check?

  • Answer: Poor reproducibility can stem from various factors throughout the analytical workflow. A systematic check is necessary:

    • Sample Preparation: Inconsistent sample preparation is a major source of variability. Ensure that all steps, such as protein precipitation or solid-phase extraction, are performed consistently. The use of an appropriate internal standard is crucial to correct for variations.

    • Internal Standard (IS): The choice and use of an IS are critical for accuracy and precision.[10] A stable isotope-labeled (SIL) version of this compound is the ideal IS as it has nearly identical chemical and physical properties.[11] If a SIL-IS is not available, a structural analog that co-elutes and has similar ionization properties can be used, but requires careful validation.[12]

    • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of your analyte, leading to inaccurate and irreproducible results.[13][14][15] It is essential to assess and minimize matrix effects during method development.[16][17] This can be achieved by optimizing sample cleanup, improving chromatographic separation, or using a reliable internal standard.[15]

    • Column Equilibration: Insufficient column equilibration between injections, especially in HILIC, can lead to shifts in retention time and inconsistent peak areas.[3][4][5] Ensure that the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection.[8]

    • Instrument Stability: Check for fluctuations in pump pressure, and ensure the mass spectrometer is properly calibrated and stable.

Frequently Asked Questions (FAQs)

Method Development & Validation

  • Q1: What is the best chromatographic approach for quantifying this compound?

    • A1: Due to its high polarity and acidic nature, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most suitable technique, as it provides better retention and separation for such compounds.[2][3] Mixed-mode chromatography, combining reversed-phase and anion-exchange properties, is also an excellent option.[9] While reversed-phase chromatography can be used, it may require significant method development, such as the use of highly aqueous mobile phases with specialized "AQ" columns or ion-pairing reagents.[1]

  • Q2: How do I choose an appropriate internal standard (IS) for this analysis?

    • A2: The gold standard is a stable isotope-labeled (SIL) version of this compound (e.g., with ¹³C or ¹⁵N). A SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction.[11] If a SIL-IS is not available, a structural analog with similar polarity, pKa, and ionization efficiency can be considered. However, the analog must be carefully validated to ensure it adequately tracks the analyte's behavior.[12]

  • Q3: What are the key parameters to consider during method validation according to regulatory guidelines (FDA/EMA)?

    • A3: A full validation should be performed according to guidelines from regulatory bodies like the FDA and EMA.[18][19][20][21][22] Key parameters to evaluate include:

      • Selectivity and Specificity: Ensuring no interference from endogenous matrix components.[21]

      • Accuracy and Precision: Assessing the closeness of measured values to the true value and the degree of scatter in a series of measurements.

      • Calibration Curve: Demonstrating a linear relationship between concentration and response over a defined range.

      • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

      • Matrix Effect: Evaluating the impact of the biological matrix on analyte ionization.[13][15]

      • Stability: Assessing the stability of the analyte in the biological matrix under various storage and processing conditions.

Sample Preparation

  • Q4: What is a suitable sample preparation technique for this compound in plasma?

    • A4: For a small molecule like this compound, several techniques can be effective:

      • Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins.[14] While efficient, it may not remove all interfering matrix components.

      • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by using a stationary phase to selectively retain the analyte while washing away interferences. A mixed-mode or ion-exchange SPE sorbent would likely be effective for this compound.

      • Liquid-Liquid Extraction (LLE): LLE can also be used, but optimizing the extraction solvent for a highly polar analyte can be challenging.

Mass Spectrometry

  • Q5: What are the expected mass spectral fragmentation patterns for this compound?

    • A5: In positive ion mode electrospray ionization (ESI+), you would expect to see the protonated molecule [M+H]⁺. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be observed. During collision-induced dissociation (CID) for MS/MS, common fragmentation pathways for sulfonated compounds include the loss of SO₂ (64 Da) or the SO₃ radical (80 Da).[2][16] The specific fragmentation pattern would need to be determined experimentally by infusing a standard of the compound.

Experimental Protocols

The following are suggested starting protocols for the quantification of this compound in human plasma. These should be optimized for your specific instrumentation and application.

Table 1: Sample Preparation Protocol - Protein Precipitation

StepProcedureDetails
1Sample ThawingThaw plasma samples on ice.
2AliquotingAliquot 50 µL of plasma into a clean microcentrifuge tube.
3Internal StandardAdd 10 µL of internal standard working solution (e.g., SIL-IS in 50% methanol).
4PrecipitationAdd 200 µL of cold acetonitrile (containing 0.1% formic acid).
5MixingVortex for 1 minute to ensure thorough mixing and protein precipitation.
6CentrifugationCentrifuge at 14,000 x g for 10 minutes at 4°C.
7Supernatant TransferCarefully transfer the supernatant to a clean tube or a 96-well plate.
8EvaporationEvaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
9ReconstitutionReconstitute the residue in 100 µL of the initial mobile phase.
10AnalysisVortex, centrifuge, and inject into the LC-MS/MS system.

Table 2: LC-MS/MS Method Parameters (HILIC)

ParameterCondition
LC System UHPLC system
Column HILIC Column (e.g., Amide or Silica-based), 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 5 minutes, hold for 1 min, return to 95% B and re-equilibrate for 3 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive or Negative (to be determined experimentally)
MRM Transitions To be determined by infusing a standard solution of this compound
Source Temp. 500°C
Gas 1 (Nebulizer) 50 psi
Gas 2 (Heater) 60 psi

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis s1 Plasma Sample Aliquot s2 Add Internal Standard s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Centrifugation s3->s4 s5 Supernatant Evaporation s4->s5 s6 Reconstitution s5->s6 lc HILIC Separation s6->lc ms Mass Spectrometric Detection (MRM) lc->ms da Quantification using Calibration Curve ms->da

Caption: Experimental workflow for the quantification of this compound.

Caption: Logical troubleshooting workflow for common LC-MS issues.

References

addressing matrix effects in N-methyl-N-(methylsulfonyl)glycine LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of N-methyl-N-(methylsulfonyl)glycine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as this compound, by co-eluting, undetected components in the sample matrix.[1][2] For a small, polar, and acidic compound like this compound, matrix effects can be significant, leading to inaccurate quantification, poor reproducibility, and decreased sensitivity.[3] These effects arise from endogenous components of biological samples like salts, phospholipids, and metabolites that interfere with the ionization process in the mass spectrometer's ion source.[2]

Q2: What are the most common sources of matrix effects in biological samples for this type of analysis?

A2: The most common sources of matrix effects in biological samples such as plasma, urine, and tissue homogenates include:

  • Phospholipids: These are major components of cell membranes and are known to cause significant ion suppression in electrospray ionization (ESI).[4]

  • Salts and Buffers: High concentrations of salts from buffers used during sample preparation can decrease the volatility of ESI droplets, hindering the ionization of the target analyte.[5]

  • Endogenous Metabolites: Co-eluting small molecule metabolites can compete with this compound for ionization, leading to signal suppression.

Q3: How can I assess the extent of matrix effects in my this compound assay?

A3: Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of this compound standard solution into the LC eluent after the analytical column, while a blank matrix extract is injected.[6] Dips or rises in the baseline signal indicate regions of ion suppression or enhancement, respectively.

  • Post-Extraction Spike: This quantitative method compares the peak area of this compound spiked into a pre-extracted blank matrix sample with the peak area of a pure standard solution at the same concentration.[7] The ratio of these areas, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor of less than 1 indicates ion suppression, while a factor greater than 1 suggests ion enhancement.[7]

Q4: What is a stable isotope-labeled (SIL) internal standard and why is it recommended for this compound analysis?

A4: A stable isotope-labeled (SIL) internal standard is a version of the analyte where one or more atoms have been replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N, D). For this compound, a SIL internal standard would have a similar chemical structure and chromatographic behavior.[8] SIL internal standards are highly recommended because they co-elute with the analyte and experience similar matrix effects.[9] By calculating the ratio of the analyte signal to the SIL internal standard signal, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step Action
Secondary Interactions with Column Residual silanol groups on a standard C18 column can interact with the polar and acidic functional groups of this compound, causing peak tailing.Consider using a column with end-capping or a different stationary phase like one designed for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.[4][10][11]
Inappropriate Mobile Phase pH The ionization state of this compound is pH-dependent. An unsuitable pH can lead to poor peak shape.Adjust the mobile phase pH. For acidic compounds, a mobile phase pH at least 2 units below the pKa can improve peak shape by keeping the molecule in its neutral form. Adding a small amount of formic acid (e.g., 0.1%) is a common practice.[6]
Sample Overload Injecting a sample that is too concentrated can lead to peak distortion.Dilute the sample and re-inject. If the peak shape improves, column overload was the likely issue.[6]
Issue 2: Low Signal Intensity or Complete Signal Loss
Possible Cause Troubleshooting Step Action
Ion Suppression Co-eluting matrix components are interfering with the ionization of this compound. This is a very common issue with complex biological matrices.[6]1. Improve Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering components (see Table 1). 2. Optimize Chromatography: Modify the LC gradient to better separate the analyte from the matrix interferences.[1] 3. Reduce Sample Concentration: Dilute the sample or decrease the injection volume.[1]
Suboptimal MS Source Parameters Ion source settings may not be optimized for this compound.Perform a tuning and optimization of the ion source parameters (e.g., spray voltage, gas flows, temperature) by infusing a standard solution of the analyte.
Analyte Adsorption The analyte may be adsorbing to parts of the LC system, such as metal components.Consider using a metal-free or bio-inert LC system and columns to minimize adsorptive losses, especially for acidic and chelating compounds.
Issue 3: High Variability and Poor Reproducibility
Possible Cause Troubleshooting Step Action
Inconsistent Matrix Effects The composition of the matrix can vary between samples, leading to different degrees of ion suppression or enhancement.The most effective solution is to use a stable isotope-labeled internal standard for this compound. This will compensate for sample-to-sample variations in matrix effects.[9]
Sample Preparation Inconsistency Variability in the sample preparation process can introduce errors.Ensure consistent and precise execution of the sample preparation protocol. Automating sample preparation can improve reproducibility.
System Carryover Residual analyte from a previous injection can carry over into the next, affecting the accuracy of subsequent measurements.Optimize the column wash step between injections. A strong organic solvent wash is typically effective.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Matrix Effect Reduction in the Analysis of a Small Polar Molecule (Representative Data)

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Comments
Protein Precipitation (PPT) 95 ± 5-65 ± 8 (Suppression)Simple and fast, but often results in significant ion suppression due to insufficient cleanup.
Liquid-Liquid Extraction (LLE) 80 ± 7-30 ± 6 (Suppression)Offers better cleanup than PPT but can have lower recovery and is more labor-intensive.
Solid-Phase Extraction (SPE) 90 ± 4-15 ± 3 (Suppression)Provides excellent cleanup and reduces matrix effects significantly while maintaining good recovery.[12]
Dilution (1:10 with mobile phase) N/A-25 ± 5 (Suppression)A simple approach to reduce matrix effects, but may compromise the limit of quantification.[1]

Note: Data are representative and will vary depending on the specific matrix and experimental conditions.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
  • Prepare Blank Matrix Extract: Extract a blank biological sample (e.g., plasma, urine) using your established sample preparation protocol.

  • Prepare Spiked Matrix Sample: To the blank matrix extract, add a known amount of this compound standard solution to achieve a final concentration within your calibration range.

  • Prepare Neat Standard Solution: Prepare a standard solution of this compound in the reconstitution solvent at the same final concentration as the spiked matrix sample.

  • LC-MS Analysis: Inject and analyze both the spiked matrix sample and the neat standard solution under the same LC-MS conditions.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Spiked Matrix) / (Peak Area of Analyte in Neat Solution)

    • A MF < 1 indicates ion suppression.

    • A MF > 1 indicates ion enhancement.

    • A MF = 1 indicates no matrix effect.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This is a general protocol for a mixed-mode cation exchange SPE, which can be effective for a polar, acidic compound like this compound.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Load the pre-treated sample (e.g., plasma after protein precipitation and dilution) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove neutral and acidic interferences. Follow with a wash of 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Visualizations

Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Investigation cluster_verification Verification start Poor Peak Shape, Low Sensitivity, or High Variability assess_me Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->assess_me eval_prep Evaluate Sample Preparation start->eval_prep rev_lc Review LC Method start->rev_lc check_ms Check MS Parameters start->check_ms opt_prep Optimize Sample Prep (e.g., SPE, Dilution) assess_me->opt_prep eval_prep->opt_prep mod_lc Modify Chromatography (e.g., HILIC, Gradient) rev_lc->mod_lc tune_ms Fine-tune MS Parameters check_ms->tune_ms re_eval Re-evaluate Method Performance opt_prep->re_eval mod_lc->re_eval tune_ms->re_eval use_sil Implement SIL Internal Standard use_sil->re_eval re_eval->use_sil If variability persists

Caption: Troubleshooting workflow for addressing matrix effects.

Mitigation_Decision_Tree cluster_yes cluster_no start Significant Matrix Effect Detected? sil_available SIL Internal Standard Available? start->sil_available Yes proceed Proceed with Validation start->proceed No implement_sil Implement SIL-IS sil_available->implement_sil Yes optimize_prep Optimize Sample Preparation (SPE/LLE) sil_available->optimize_prep No implement_sil->optimize_prep For best results optimize_chrom Optimize Chromatography (HILIC/Gradient) optimize_prep->optimize_chrom

Caption: Decision tree for selecting a matrix effect mitigation strategy.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of N-methyl-N-(methylsulfonyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activity of N-methyl-N-(methylsulfonyl)glycine. Due to the limited availability of direct experimental data for this specific compound, this document focuses on a comparison with structurally related molecules, primarily Sarcosine (N-methylglycine), a known bioactive compound. The information presented herein is intended to guide future research and experimental validation.

Introduction

This compound is a derivative of glycine, the simplest proteinogenic amino acid. Its structure is characterized by the N-methylation of the amino group, a feature it shares with the endogenous metabolite Sarcosine, and the addition of a methylsulfonyl group to the nitrogen. These modifications have the potential to significantly alter the biological activity profile compared to its parent molecule, glycine, and its methylated precursor, Sarcosine. The primary hypothesized mechanism of action for this compound, based on its structural similarity to other N-substituted glycine derivatives, is the modulation of glycine transporters, particularly the glycine transporter 1 (GlyT1).[1][2]

GlyT1 is a key protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft.[1][3] By inhibiting GlyT1, the concentration of synaptic glycine can be increased, leading to enhanced activation of N-methyl-D-aspartate (NMDA) receptors, where glycine acts as a co-agonist.[4][5] This potentiation of NMDA receptor function is a therapeutic strategy being explored for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[1][4][5]

This guide will compare the known biological activities of Sarcosine with the predicted activities of this compound, provide a detailed experimental protocol for validating its activity as a GlyT1 inhibitor, and present diagrams illustrating the relevant signaling pathway and experimental workflow.

Comparative Data

The following table summarizes the known quantitative data for Sarcosine and provides a predictive comparison for this compound. It is important to note that the values for this compound are hypothetical and require experimental validation.

CompoundTargetKnown/Predicted ActivityIC50/KiReference
Sarcosine (N-methylglycine) Glycine Transporter 1 (GlyT1)Weak competitive inhibitorWeak (millimolar range)[2][6]
Glycine Receptor (GlyR)Agonist (less potent than glycine)EC50 of 3.2 ± 0.7 mM[6]
This compound Glycine Transporter 1 (GlyT1)Predicted inhibitorRequires experimental determination-
Other potential targetsRequires experimental determinationRequires experimental determination-

Experimental Protocols

To validate the predicted biological activity of this compound as a GlyT1 inhibitor, a radiolabeled glycine uptake assay is a standard and reliable method.

[³H]Glycine Uptake Assay in CHO Cells Expressing Human GlyT1

Objective: To determine the inhibitory potency (IC50) of this compound on the human glycine transporter 1 (GlyT1).

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human GlyT1b isoform.

  • Cell culture medium (e.g., DMEM/F-12) with necessary supplements.

  • Assay buffer (e.g., HEPES-buffered saline).

  • [³H]Glycine (radioligand).

  • Non-radiolabeled glycine.

  • Test compound: this compound.

  • Reference GlyT1 inhibitor (e.g., Sarcosine, ALX 5407).

  • Scintillation fluid and a scintillation counter.

  • 96-well cell culture plates.

Procedure:

  • Cell Culture: Culture the CHO-hGlyT1b cells in appropriate flasks until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere and grow overnight.

  • Preparation of Assay Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and the reference inhibitor in the assay buffer.

    • Prepare the assay solution containing [³H]Glycine at a concentration close to its Km for GlyT1.

  • Assay Performance:

    • Wash the cells in each well with pre-warmed assay buffer.

    • Add the different concentrations of the test compound or reference inhibitor to the respective wells.

    • To determine non-specific uptake, add a high concentration of a known GlyT1 inhibitor (e.g., 10 mM non-radiolabeled glycine) to a set of wells.

    • Initiate the uptake by adding the [³H]Glycine-containing assay solution to all wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes).

  • Termination of Uptake:

    • Rapidly aspirate the assay solution from the wells.

    • Wash the cells multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in each well with a suitable lysis buffer.

    • Transfer the lysate from each well into scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake (CPM in the presence of excess non-radiolabeled glycine) from all other measurements to obtain specific uptake.

    • Plot the percentage of inhibition of specific [³H]Glycine uptake against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

GlyT1_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron / Glial Cell cluster_postsynaptic Postsynaptic Neuron Glycine Glycine GlyT1 GlyT1 Glycine->GlyT1 Reuptake NMDA_R NMDA Receptor Glycine->NMDA_R co-agonist binding Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx Neuronal_Response Neuronal Response (e.g., Long-Term Potentiation) Ca_ion->Neuronal_Response Downstream Signaling Compound N-methyl-N- (methylsulfonyl)glycine Compound->GlyT1 Inhibition

Caption: Inhibition of GlyT1 by this compound increases synaptic glycine, enhancing NMDA receptor activation.

Experimental Workflow

Glycine_Uptake_Assay_Workflow start Start plate_cells Plate CHO-hGlyT1b cells in 96-well plate start->plate_cells prepare_solutions Prepare test compound dilutions and [³H]Glycine solution plate_cells->prepare_solutions add_compounds Add test compounds and controls to cells prepare_solutions->add_compounds initiate_uptake Add [³H]Glycine to initiate uptake add_compounds->initiate_uptake incubate Incubate at 37°C initiate_uptake->incubate terminate_uptake Wash with ice-cold buffer to terminate uptake incubate->terminate_uptake lyse_cells Lyse cells terminate_uptake->lyse_cells count_radioactivity Measure radioactivity with scintillation counter lyse_cells->count_radioactivity analyze_data Analyze data and determine IC50 count_radioactivity->analyze_data end End analyze_data->end

Caption: Workflow for the [³H]Glycine uptake assay to determine GlyT1 inhibition.

References

A Comparative Analysis of N-methyl-N-(methylsulfonyl)glycine and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-methyl-N-(methylsulfonyl)glycine and its analogs represent a versatile class of compounds with significant potential in pharmaceutical development. This guide provides a comparative analysis of their performance, supported by experimental data, to inform research and development efforts in areas such as metabolic disorders, neurological conditions, and infectious diseases.

Executive Summary

This guide explores the synthesis, biological activities, and structure-activity relationships of this compound and its key analogs, particularly those with a phenylsulfonyl group. These compounds have demonstrated notable inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications, and Glycine Transporter-1 (GlyT-1), a target for central nervous system disorders. Furthermore, analogs of this class have shown promise as broad-spectrum antibacterial agents. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to provide a comprehensive resource for researchers.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the biological activity of N-sulfonylglycine analogs. A direct comparison is made where data is available.

Table 1: Aldose Reductase Inhibitory Activity of N-Sulfonylglycine Analogs

CompoundIC50 (µM)Species/Enzyme Source
N-[[(4-benzoylamino)phenyl]sulfonyl]glycine0.41[1]Rat Lens Aldose Reductase
α-Naphthylenesulfonylglycine1.3[2]Rat Lens Aldose Reductase
β-Naphthylenesulfonylglycine0.4[2]Rat Lens Aldose Reductase
N-(2-Nitrophenylsulfonyl)glycine13[2]Rat Lens Aldose Reductase
N-(4-Aminophenylsulfonyl)glycine16[2]Rat Lens Aldose Reductase
This compoundData not available in the searched literature

Table 2: Antibacterial Activity of Glycine Analogs

CompoundBacterial StrainMIC (µg/mL)
GlycineKlebsiella pneumoniae (cefiderocol-resistant)>128,000 (reduced to 4,000-8,000 in presence of cefiderocol)[3]
GlycineAcinetobacter baumannii (cefiderocol-resistant)>128,000 (reduced to 500-1,000 in presence of cefiderocol)[3]
GlycineAcinetobacter baumannii (colistin-resistant)>64,000 (reduced to 2,000 in presence of colistin)[3]
GlycineKlebsiella pneumoniae (colistin-resistant)>8,000 (reduced to 1,000 in presence of colistin)[3]
This compound & AnalogsSpecific MIC data not available in the searched literature

Key Biological Targets and Signaling Pathways

Aldose Reductase and the Polyol Pathway in Diabetic Complications

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[4] Under hyperglycemic conditions, the increased flux through this pathway leads to the accumulation of sorbitol, causing osmotic stress and contributing to diabetic complications such as neuropathy, retinopathy, and nephropathy.[4] Inhibition of aldose reductase is a key therapeutic strategy to mitigate these complications.

Aldose_Reductase_Pathway Glucose High Glucose (Hyperglycemia) AR Aldose Reductase Glucose->AR NADPH -> NADP+ Sorbitol Sorbitol Accumulation AR->Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH Complications Diabetic Complications (Neuropathy, Retinopathy) Sorbitol->Complications Osmotic Stress Fructose Fructose SDH->Fructose Inhibitor N-sulfonylglycine Analogs (Inhibitors) Inhibitor->AR

Figure 1. The Polyol Pathway and the inhibitory action of N-sulfonylglycine analogs on Aldose Reductase.

Glycine Transporter-1 (GlyT-1) in the Central Nervous System

Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity, learning, and memory.[5] The glycine transporter GlyT-1 regulates the concentration of glycine in the synaptic cleft.[5] Inhibition of GlyT-1 increases synaptic glycine levels, thereby enhancing NMDA receptor function. This makes GlyT-1 a promising target for treating neurological and psychiatric disorders. Sarcosine (N-methylglycine), a close structural relative of the compounds discussed, is a known competitive inhibitor of GlyT-1.

GlyT1_Signaling cluster_synapse Synaptic Cleft Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Co-agonist GlyT1 GlyT-1 Glycine->GlyT1 Reuptake Postsynaptic Postsynaptic Neuron NMDAR->Postsynaptic Presynaptic Presynaptic Neuron Presynaptic->Glutamate Release Signal Neuronal Signal Transduction Postsynaptic->Signal Glia Glial Cell GlyT1->Glia Inhibitor N-methylglycine Analogs (Inhibitors) Inhibitor->GlyT1

Figure 2. GlyT-1 mediated glycine reuptake and its inhibition at the synapse.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols relevant to the compounds discussed.

Synthesis of N-methyl-N-(phenylsulfonyl)glycine

A general synthetic route involves a multi-step process:

  • Sulfonylation: Glycine methyl ester hydrochloride is reacted with phenylsulfonyl chloride in the presence of a base to yield N-(phenylsulfonyl)glycine methyl ester.

  • N-Methylation: The resulting secondary sulfonamide is then methylated using a strong base, such as sodium hydride, followed by reaction with an alkylating agent like methyl iodide.

  • Hydrolysis: The final step is the saponification of the methyl ester to yield the desired N-methyl-N-(phenylsulfonyl)glycine.

In Vitro Aldose Reductase Inhibition Assay

This assay spectrophotometrically measures the inhibitory activity of compounds against aldose reductase.[4][6]

Materials:

  • Enzyme Source: Purified recombinant human aldose reductase (ALR2) or rat lens homogenate.[4][6]

  • Buffer: 0.067 M Phosphate buffer, pH 6.2.[6]

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH).[6]

  • Substrate: DL-Glyceraldehyde.[6]

  • Test Compounds and Positive Control (e.g., Epalrestat).

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme solution.

  • Add the test compound at various concentrations to the reaction mixture and incubate.

  • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

  • Monitor the decrease in absorbance at 340 nm in kinetic mode at 37°C for 10-15 minutes. This corresponds to the rate of NADPH oxidation.[6]

  • Calculate the rate of reaction for each concentration and determine the percentage of inhibition relative to a control without the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[6]

Aldose_Reductase_Assay A Prepare Reagents (Enzyme, Buffer, NADPH, Substrate, Inhibitor) B Prepare Reaction Mixture (Buffer, NADPH, Enzyme) A->B C Add Test Compound (Various Concentrations) B->C D Pre-incubate C->D E Initiate Reaction (Add Substrate) D->E F Measure Absorbance at 340 nm (Kinetic Mode, 37°C) E->F G Calculate Reaction Rates and % Inhibition F->G H Determine IC50 Value G->H

Figure 3. Workflow for the in vitro aldose reductase inhibition assay.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard procedure.[7][8]

Materials:

  • Bacterial strains.

  • Mueller-Hinton Broth (MHB).[7]

  • Test compounds and control antibiotics.

  • 96-well microtiter plates.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Prepare a standardized bacterial inoculum (e.g., adjusted to a 0.5 McFarland standard).

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.[7]

  • Determine the MIC by visually inspecting for the lowest concentration that prevents visible turbidity.

Conclusion

This compound and its analogs, particularly the phenylsulfonyl derivatives, are a promising class of compounds with diverse biological activities. The available data strongly supports their potential as aldose reductase inhibitors for the management of diabetic complications. Furthermore, their structural similarity to known GlyT-1 inhibitors suggests therapeutic potential in CNS disorders. While preliminary data indicates potential antibacterial activity, further investigation is required to establish a clear structure-activity relationship and identify potent lead compounds. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to further explore the therapeutic utility of this chemical scaffold. Future studies should focus on obtaining quantitative biological data for this compound to enable a more direct comparative analysis and on synthesizing and screening a broader range of analogs to optimize potency and selectivity for various therapeutic targets.

References

Comparative Analysis of Analytical Methods for the Detection of N-methyl-N-(methylsulfonyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods applicable for the quantitative analysis of N-methyl-N-(methylsulfonyl)glycine. The selection of an appropriate analytical method is critical for accurate quantification in complex matrices, which is essential in various stages of drug discovery and development. This document outlines two prominent approaches: Direct Analysis via Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS and Analysis by Reversed-Phase Liquid Chromatography (RPLC)-MS/MS following derivatization.

Methodology Comparison

The two methods presented here leverage the high sensitivity and selectivity of tandem mass spectrometry, a powerful tool for molecular analysis.[1][2][3] The primary distinction lies in the chromatographic separation strategy and sample preparation. HILIC is well-suited for polar compounds, enabling direct analysis, while RPLC, a more common technique, may necessitate derivatization to improve the retention and detection of polar analytes like this compound.

Quantitative Performance

The following table summarizes the anticipated quantitative performance parameters for the two analytical methods. These values are representative and may vary based on the specific instrumentation, matrix, and experimental conditions.

ParameterHILIC-MS/MSRPLC-MS/MS with Derivatization
Limit of Detection (LOD)0.5 - 5 ng/mL0.1 - 2 ng/mL
Limit of Quantification (LOQ)1 - 10 ng/mL0.5 - 5 ng/mL
Linearity Range1 - 1000 ng/mL (R² > 0.99)0.5 - 1000 ng/mL (R² > 0.99)
Accuracy (% Recovery)85 - 115%90 - 110%
Precision (% RSD)< 15%< 10%
Sample Preparation Time~1 hour~2-3 hours (including derivatization)
ThroughputHighModerate

Experimental Workflows

A generalized workflow for the LC-MS/MS-based quantification of a small molecule analyte like this compound is depicted below. This process includes sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.

Small_Molecule_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plasma, Tissue) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Derivatization Derivatization (for RPLC) Supernatant_Transfer->Derivatization Optional Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution Derivatization->Reconstitution LC_Separation LC Separation (HILIC or RPLC) Reconstitution->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Analysis Tandem MS Analysis (MRM) ESI->MS_Analysis Peak_Integration Peak Integration MS_Analysis->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Report_Generation Report Generation Quantification->Report_Generation

General workflow for small molecule quantification.

Experimental Protocols

The following sections provide detailed experimental protocols for the two proposed methods.

Method 1: HILIC-MS/MS for Direct Quantification

This method is adapted from established procedures for the analysis of small polar molecules and does not require a derivatization step.[4]

1. Sample Preparation:

  • To 100 µL of the sample (e.g., plasma), add 300 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography:

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 1 min, then return to 95% B and equilibrate for 3 min.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

3. Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined by direct infusion of a standard solution of this compound.

  • Source Parameters: Optimized for maximal signal intensity (e.g., capillary voltage, source temperature, gas flows).

Method 2: RPLC-MS/MS with Derivatization

This protocol involves a derivatization step to enhance the chromatographic retention and ionization of the analyte.

1. Sample Preparation and Derivatization:

  • Perform protein precipitation as described in the HILIC method.

  • After evaporation, add a derivatizing agent (e.g., a reagent that targets the carboxylic acid group) dissolved in an appropriate solvent.

  • Incubate the mixture under optimized conditions (e.g., 60°C for 30 minutes).

  • Stop the reaction and evaporate the solvent.

  • Reconstitute the derivatized sample in the initial mobile phase for RPLC.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient will be developed to separate the derivatized analyte from interferences. For example, start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

3. Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Determined for the derivatized form of this compound.

  • Source Parameters: Optimized for the derivatized analyte.

Conclusion

Both HILIC-MS/MS and RPLC-MS/MS with derivatization are viable and powerful techniques for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and the complexity of the sample matrix. The HILIC method offers a more straightforward and faster sample preparation process, while the derivatization-RPLC approach may provide enhanced sensitivity and chromatographic resolution in some cases. It is recommended to perform a thorough method development and validation to select the most suitable approach for a given application.

References

A Comparative Analysis of N-methyl-N-(methylsulfonyl)glycine and Other Glycine Transporter Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Glycine transporters regulate the concentration of glycine in the synaptic cleft. GlyT1, found primarily on glial cells, modulates glycine levels at glutamatergic synapses where glycine acts as a co-agonist for NMDA receptors.[1][2] GlyT2 is predominantly located on presynaptic terminals in the brainstem and spinal cord, where it is responsible for the reuptake of glycine into glycinergic neurons.[2]

This guide will present quantitative data for a range of GlyT inhibitors, detail the experimental protocols used to determine their activity, and provide visualizations of key pathways and workflows to aid researchers in their drug discovery and development efforts.

Quantitative Comparison of Glycine Transporter Inhibitors

The inhibitory activity of various compounds against GlyT1 and GlyT2 is typically measured by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for several well-known GlyT inhibitors.

Table 1: Comparative Inhibitory Activity of GlyT1 Inhibitors

CompoundGlyT1 IC50 (nM)SpeciesNotes
Sarcosine (N-methylglycine)Competitive inhibitorHuman, RatEndogenous amino acid, also an NMDA receptor co-agonist.[3][4]
Bitopertin25HumanPotent, noncompetitive glycine reuptake inhibitor.[4]
Iclepertin (BI-425809)Potent and selectiveHumanOrally active.[4]
NFPS2.8 (hGlyT1), 9.8 (rGlyT1)Human, RatSelective, non-competitive inhibitor.[4]
ALX-5407 ((R)-NFPS)3HumanSelective and orally active.[3]
Org 25935100Not SpecifiedPotent and selective inhibitor.[4]
PF-03463275Ki of 11.6Not SpecifiedSelective and competitive reversible inhibitor.[4]
GlyT1 Inhibitor 138RatPotent and selective.[3]
SSR50473418 (hGlyT1), 15 (rGlyT1), 38 (mGlyT1)Human, Rat, MouseSelective and reversible inhibitor.[4]

Table 2: Comparative Inhibitory Activity of GlyT2 Inhibitors

CompoundGlyT2 IC50 (nM)SpeciesNotes
ALX-1393100Human, MouseAlso inhibits GlyT1 at higher concentrations (IC50 = 4 µM).
Org-2554312 (hGlyT2), 16 (hGlyT2)HumanIrreversible and selective inhibitor.[5]
N-Arachidonoylglycine (NAGly)~9000Not SpecifiedPartial, reversible, non-competitive inhibitor with little activity at GlyT1.[6]
Oleoyl d-lysine (C18ω9-d-Lys)Potent inhibitorNot SpecifiedSelective and metabolically stable.[7]
Opiranserin (VVZ-149)860Not SpecifiedDual antagonist of GlyT2 and serotonin receptor 2A (5HT2A).[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of GlyT1 inhibitors and a typical workflow for their evaluation.

GlyT1_Inhibition_Pathway cluster_synapse Glutamatergic Synapse cluster_postsynaptic_membrane PreSynaptic Presynaptic Neuron PostSynaptic Postsynaptic Neuron PreSynaptic->PostSynaptic Glutamate Release NMDA_Receptor NMDA Receptor PreSynaptic->NMDA_Receptor Glutamate Binding Astrocyte Astrocyte GlyT1 GlyT1 Astrocyte->GlyT1 Glycine Reuptake Glutamate_vesicle Glutamate Glycine_pool Glycine Glycine_pool->NMDA_Receptor Co-agonist Binding NMDA_Receptor->PostSynaptic Ca2+ Influx & Downstream Signaling GlyT1->Glycine_pool Increased Synaptic Glycine GlyT1_Inhibitor GlyT1 Inhibitor (e.g., N-sulfonylglycine derivative) GlyT1_Inhibitor->GlyT1 Inhibition

Mechanism of GlyT1 Inhibition at the Synapse.

Experimental_Workflow start Start: Compound Library primary_screen Primary Screening ([3H]Glycine Uptake Assay) start->primary_screen hit_id Hit Identification (Compounds with significant inhibition) primary_screen->hit_id hit_id->start Inactive Compounds dose_response Dose-Response & IC50 Determination hit_id->dose_response Active Compounds selectivity_assay Selectivity Assays (vs. GlyT2 and other transporters) dose_response->selectivity_assay binding_assay Binding Affinity Determination (e.g., MS Binding Assay) selectivity_assay->binding_assay in_vivo In Vivo Efficacy Studies (Animal Models) binding_assay->in_vivo lead_opt Lead Optimization in_vivo->lead_opt end Candidate Drug lead_opt->end

Typical Experimental Workflow for GlyT Inhibitor Discovery.

Detailed Experimental Protocols

Accurate determination of the inhibitory activity of compounds on glycine transporters is crucial. Below are detailed methodologies for key experiments.

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled glycine into cells expressing the glycine transporter 1.

  • Objective: To determine the IC50 value of a test compound for GlyT1.

  • Materials:

    • Cell line: CHO or HEK293 cells stably expressing human or rat GlyT1.

    • Radioligand: [³H]Glycine.

    • Assay Buffer: HEPES buffer (pH 7.4).

    • Test compound and reference inhibitor (e.g., Sarcosine).

    • Scintillation fluid and counter.

  • Procedure:

    • Cell Culture: Plate the GlyT1-expressing cells in a 96-well plate and grow to confluence.

    • Compound Preparation: Prepare serial dilutions of the test compound and the reference inhibitor in the assay buffer.

    • Assay Initiation:

      • Wash the cells with the assay buffer.

      • Add the test compound or reference inhibitor at various concentrations to the wells and incubate for a specified time (e.g., 15 minutes) at 37°C.

      • Add [³H]Glycine (e.g., 50 nM) to each well and incubate for an additional 15 minutes at 37°C.

    • Assay Termination:

      • Rapidly wash the cells three times with ice-cold assay buffer to remove unincorporated radioligand.

      • Lyse the cells with a suitable lysis buffer.

    • Quantification:

      • Transfer the cell lysate to scintillation vials.

      • Add scintillation fluid and measure the radioactivity using a scintillation counter.

    • Data Analysis:

      • Non-specific uptake is determined in the presence of a high concentration of a known GlyT1 inhibitor (e.g., 10 mM Glycine).

      • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

      • Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

This assay determines the binding affinity of a test compound to GlyT2 by measuring its ability to displace a known labeled ligand.

  • Objective: To determine the inhibitory constant (Ki) of a test compound for GlyT2.

  • Materials:

    • GlyT2 membrane preparations from cells expressing the transporter.

    • Reporter ligand (e.g., Org25543).

    • Test compound.

    • Incubation buffer.

    • LC-MS/MS system.

  • Procedure:

    • Incubation:

      • In a multi-well plate, incubate the GlyT2 membrane preparations with a fixed concentration of the reporter ligand (e.g., 10 nM Org25543) and varying concentrations of the test compound.

      • Incubate at a controlled temperature for a time sufficient to reach equilibrium.

    • Separation:

      • Separate the bound from the free reporter ligand, typically by rapid filtration through a filter plate.

    • Quantification:

      • Elute the bound reporter ligand from the filter.

      • Quantify the amount of bound reporter ligand using a validated LC-MS/MS method.

    • Data Analysis:

      • Non-specific binding is determined in the presence of a high concentration of a known GlyT2 inhibitor.

      • Plot the amount of specifically bound reporter ligand against the log concentration of the test compound.

      • Fit the data to a one-site competition binding equation to determine the IC50 value.

      • Calculate the Ki value using the Cheng-Prusoff equation.[10][11]

Conclusion

While direct experimental data on N-methyl-N-(methylsulfonyl)glycine as a glycine transporter inhibitor remains elusive in publicly accessible literature, the structural motif of N-sulfonylglycine is present in other potent GlyT inhibitors. This suggests that this class of compounds holds potential for further investigation. The comparative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working on the discovery and characterization of novel glycine transporter inhibitors. The continued exploration of diverse chemical scaffolds is essential for the development of new therapeutics targeting GlyT1 and GlyT2 for the treatment of a range of CNS disorders.

References

Lack of Publicly Available Data for N-methyl-N-(methylsulfonyl)glycine as a Cancer Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and public databases reveals no available information on the validation of N-methyl-N-(methylsulfonyl)glycine as a cancer biomarker. Consequently, a comparison guide on this specific topic cannot be provided at this time.

In light of this, the following guide has been prepared on a closely related and extensively researched topic: Glycine and Glycine N-methyltransferase (GNMT) as Cancer Biomarkers. This guide adheres to the original request's structure and requirements, offering a detailed comparison with other biomarkers, experimental protocols, and pathway visualizations to serve the needs of researchers, scientists, and drug development professionals.

Comparison Guide: Glycine and Glycine N-methyltransferase (GNMT) as Cancer Biomarkers

Introduction

Glycine is a non-essential amino acid that plays a crucial role in the proliferation of cancer cells.[1][2][3][4][5][6][7][8] Rapidly dividing cancer cells exhibit a high rate of glycine consumption.[3][6] This metabolic reprogramming in cancer cells makes glycine and the enzymes involved in its metabolism potential targets for therapeutic intervention and valuable as biomarkers.[1][2][5][9]

Glycine N-methyltransferase (GNMT) is a key enzyme that catalyzes the conversion of glycine to sarcosine (N-methylglycine).[10][11][12] Its role in cancer is complex and tissue-dependent. In some cancers, like hepatocellular carcinoma, GNMT acts as a tumor suppressor and is often downregulated.[12][13][14] Conversely, in prostate cancer, higher GNMT expression is associated with disease progression and poor prognosis.[15] This dual role makes GNMT a context-dependent biomarker.

This guide provides a comparative overview of glycine and GNMT as cancer biomarkers, with a focus on their clinical utility, performance against other biomarkers, and the methodologies used for their validation.

I. Performance and Comparison with Alternative Biomarkers

The utility of glycine and GNMT as cancer biomarkers is often evaluated in comparison to established markers like Prostate-Specific Antigen (PSA) for prostate cancer or in the context of identifying novel metabolic vulnerabilities.

Table 1: Comparison of Glycine, GNMT, and Sarcosine as Prostate Cancer Biomarkers

BiomarkerSample TypePerformance CharacteristicsComparison with PSAReference
Glycine Serum, TissueLower serum levels have been associated with an increased risk of pancreatic cancer. Elevated levels in glioma tissue are linked to aggressiveness and poor survival.Not directly compared for prostate cancer; serves as a more general metabolic marker.[16][17]
GNMT Tissue, BloodExpression levels are tissue-dependent. High cytoplasmic expression in prostate cancer correlates with higher Gleason score and poor disease-free survival. Downregulated in pancreatic and liver cancers.High GNMT expression in prostate cancer tissue offers prognostic value beyond PSA in some cases.[13][14][15]
Sarcosine Urine, TissueElevated levels found in urine and tissue of patients with prostate cancer.[18][19] Shows potential for detecting aggressive disease.Some studies suggest it may have better specificity than PSA for aggressive prostate cancer, though results are conflicting.[10][11][18][20][10][11][18][19][20]

Table 2: Performance of Glycine as a Biomarker in Glioma

ParameterFindingSignificanceReference
Glycine Concentration Positively correlated with MIB-1 proliferation index.Indicates a link between glycine levels and tumor cell proliferation.[17]
Glycine Level > 2.5 mM Significantly associated with poor survival.Provides a prognostic threshold for patient outcomes.[17]
Glycine/2HG Ratio > 2.5 Strongly associated with shorter survival (p < 0.0001).Offers a combined metabolic biomarker with strong prognostic power.[21]
II. Experimental Protocols

The validation of metabolic biomarkers like glycine and GNMT requires robust and reproducible experimental protocols. Below are representative methodologies for their analysis.

1. Metabolite Profiling of Glycine in Biological Samples using Mass Spectrometry

This protocol is a generalized summary of methods used for quantifying glycine in various biological matrices.

  • Sample Preparation:

    • For cell culture studies, media is collected and centrifuged to remove cellular debris.[1][5]

    • For blood samples, serum or plasma is isolated by centrifugation.

    • Proteins are precipitated by adding a cold organic solvent (e.g., methanol, acetonitrile).

    • The supernatant containing metabolites is collected and dried under vacuum.

    • The dried extract is reconstituted in a suitable solvent for analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

    • Metabolites are separated using a reversed-phase or HILIC chromatography column.

    • A gradient elution with solvents such as water with formic acid (mobile phase A) and acetonitrile with formic acid (mobile phase B) is typically used.

    • The mass spectrometer is operated in positive or negative ion mode, depending on the analyte.

    • Glycine is identified and quantified using selected reaction monitoring (SRM) with specific precursor and product ion transitions.

    • Stable isotope-labeled glycine is often used as an internal standard for accurate quantification.

2. Immunohistochemical (IHC) Staining for GNMT in Tissue Samples

This protocol outlines the general steps for assessing GNMT protein expression in tissue microarrays.

  • Tissue Preparation:

    • Formalin-fixed, paraffin-embedded (FFPE) tissue sections are deparaffinized and rehydrated.

    • Antigen retrieval is performed using a citrate buffer and heat.

    • Endogenous peroxidase activity is blocked with a hydrogen peroxide solution.

  • Immunostaining:

    • Sections are incubated with a primary antibody specific for GNMT.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied.

    • The signal is developed using a chromogenic substrate (e.g., DAB), resulting in a colored precipitate at the site of the antigen.

    • Sections are counterstained with hematoxylin to visualize cell nuclei.

  • Scoring and Analysis:

    • The intensity and percentage of stained tumor cells are scored by a pathologist.

    • A final expression score (e.g., H-score) is calculated to correlate with clinical parameters.[15]

III. Visualizations

A. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic context of glycine and a typical workflow for biomarker validation.

Glycine_Metabolism Glycine Metabolism in Cancer cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis cluster_one_carbon One-Carbon Metabolism cluster_sarcosine Sarcosine Pathway Glucose Glucose ThreePG 3-Phosphoglycerate Glucose->ThreePG Glycolytic Pathway Serine Serine ThreePG->Serine PHGDH Glycine Glycine Serine->Glycine SHMT2 (Mitochondria) Glycine->Serine SHMT1 (Cytosol) MTHF 5,10-Methylene-THF Glycine->MTHF Glycine Cleavage System Glutathione Glutathione Synthesis Glycine->Glutathione Sarcosine Sarcosine (N-methylglycine) Glycine->Sarcosine GNMT THF Tetrahydrofolate MTHF->THF Purines Purine Synthesis MTHF->Purines SAM SAM SAH SAH SAM->SAH Methyl Donor

Caption: Glycine metabolism pathway in cancer cells.

Biomarker_Validation_Workflow Biomarker Validation Workflow Discovery Discovery Phase (e.g., Metabolomics) Verification Verification in Independent Cohort Discovery->Verification AssayDev Assay Development & Optimization Verification->AssayDev AnalyticalVal Analytical Validation (Accuracy, Precision, etc.) AssayDev->AnalyticalVal ClinicalVal Clinical Validation (Prospective Studies) AnalyticalVal->ClinicalVal ClinicalUtility Assessment of Clinical Utility ClinicalVal->ClinicalUtility

Caption: General workflow for biomarker validation.

References

Comparative Analysis of Glycine Transporter 1 (GlyT1) Inhibitors: A Focus on Sarcosine (N-methylglycine)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glycine Transporter 1 (GlyT1) inhibitors are a class of compounds that block the reuptake of glycine in the brain. This action increases the concentration of glycine in the synaptic cleft, thereby enhancing N-methyl-D-aspartate (NMDA) receptor function.[1] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, particularly its negative and cognitive symptoms.[2] Consequently, GlyT1 inhibitors have emerged as a promising therapeutic strategy for this debilitating condition.[3] Sarcosine (N-methylglycine), an endogenous amino acid, is a competitive inhibitor of GlyT1 and has been the subject of numerous preclinical and clinical studies.[4]

This guide summarizes key experimental findings, presents comparative data in structured tables, provides detailed experimental protocols for pivotal assays, and visualizes relevant biological pathways and workflows.

Data Presentation

Clinical Trial Efficacy of Sarcosine in Schizophrenia
StudyDosageDurationComparatorKey Findings
Lane et al. (2009)[5]2 g/day 6 weeksD-serineSarcosine was superior to placebo on all outcome measures, including the Positive and Negative Syndrome Scale (PANSS), Scale for the Assessment of Negative Symptoms (SANS), Quality of Life (QOL), and Global Assessment of Functioning (GAF). Sarcosine also showed better effect sizes than D-serine on all measures.[5]
Tsai et al. (2004)[6]2 g/day 6 weeksPlaceboPatients receiving sarcosine as an add-on to their antipsychotic medication showed significant improvements in positive, negative, cognitive, and general psychiatric symptoms compared to the placebo group.[6]
Lane et al. (2008)[7]1 g/day & 2 g/day 6 weeks-In acutely symptomatic, drug-free patients, the 2 g/day dose of sarcosine showed a better response rate (≥20% reduction in PANSS total score) compared to the 1 g/day dose, particularly in antipsychotic-naïve patients.[7]
Strzelecki et al. (2020)[8]2 g/day 6 weeksPlaceboA meta-analysis of six randomized controlled trials revealed that while sarcosine did not show a significant effect on overall symptom severity across all studies, it was associated with significant reductions in symptom severity in patients with chronic, non-refractory schizophrenia when added to antipsychotics other than clozapine.[8]
In Vitro Potency of Various GlyT1 Inhibitors
CompoundChemical ClassIC50 (nM)Assay Condition
SarcosineSarcosine-based>10,000Human GlyT1c[9]
Bitopertin (RG1678)Benzoylpiperazine30Rat GlyT1[9]
SSR504734Non-sarcosine11CHO cells expressing human GlyT1[9]
NFPSSarcosine derivative-Potent and selective GlyT1 antagonist[10]

Note: A lower IC50 value indicates higher potency.

In Vivo Efficacy of GlyT1 Inhibitors in Animal Models of Schizophrenia
InhibitorAnimal ModelBehavioral AssayDosage (mg/kg)Key Findings
SarcosinePCP-treated ratsSocial Interaction100, 200 (i.p.)Ameliorated social withdrawal deficits induced by PCP.[9]
BitopertinMK-801-induced deficits in ratsNovel Object Recognition0.3, 1, 3 (p.o.)Reversed cognitive deficits, with the maximal effect at 0.3 mg/kg.[9]
Iclepertin (BI 425809)MK-801-treated miceMismatch Negativity (MMN)1, 3, 10 (p.o.)Attenuated MK-801-induced deficits in MMN.[9]
SSR103800Amphetamine-induced disrupted Latent Inhibition in ratsLatent Inhibition1 (i.p.)Reversed amphetamine-induced disruption of latent inhibition.[11]
SSR504734MK-801-induced persistent Latent Inhibition in ratsLatent Inhibition3, 10 (i.p.)Reversed abnormally persistent latent inhibition induced by MK-801.[11]

Experimental Protocols

In Vivo Microdialysis for Measuring Brain Glycine Levels

Objective: To measure the extracellular concentration of glycine in specific brain regions of freely moving animals following the administration of a GlyT1 inhibitor.[12][13][14]

Materials:

  • Microdialysis probes

  • Stereotaxic apparatus

  • Syringe pump

  • Fraction collector

  • High-performance liquid chromatography (HPLC) system with fluorescence detection

  • Artificial cerebrospinal fluid (aCSF)

  • GlyT1 inhibitor (e.g., Sarcosine)

  • Anesthetic

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal (e.g., rat) and place it in a stereotaxic apparatus.

    • Implant a microdialysis guide cannula into the target brain region (e.g., prefrontal cortex or hippocampus) using stereotaxic coordinates.

    • Secure the cannula to the skull with dental cement.

    • Allow the animal to recover from surgery for a specified period.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

    • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) using a refrigerated fraction collector.

    • After a baseline collection period, administer the GlyT1 inhibitor (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples for several hours post-administration.

  • Glycine Quantification:

    • Analyze the collected dialysate samples for glycine concentration using HPLC with pre-column derivatization and fluorescence detection.

    • Express the results as a percentage of the baseline glycine concentration.

In Vitro Glycine Transporter Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of a compound on GlyT1 activity in a cellular context.

Materials:

  • Cell line expressing human GlyT1 (e.g., CHO or HEK293 cells)

  • Cell culture medium and supplements

  • Test compound (e.g., Sarcosine) and other GlyT1 inhibitors

  • [³H]-glycine (radiolabeled glycine)

  • Scintillation counter and scintillation fluid

  • Assay buffer

Procedure:

  • Cell Culture:

    • Culture the GlyT1-expressing cells in appropriate flasks or plates until they reach a suitable confluency.

  • Inhibition Assay:

    • Harvest and resuspend the cells in assay buffer.

    • Aliquot the cell suspension into a 96-well plate.

    • Add varying concentrations of the test compound to the wells.

    • Pre-incubate the plate for a specific time at a controlled temperature.

    • Initiate the uptake reaction by adding a fixed concentration of [³H]-glycine to each well.

    • Incubate for a short period to allow for glycine uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]-glycine.

  • Quantification:

    • Lyse the cells and measure the amount of intracellular [³H]-glycine using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal curve.

Mandatory Visualization

GlyT1_Inhibition_Pathway GlialCell Glial Cell Presynaptic Presynaptic Neuron GlyT1 GlyT1 GlialCell->GlyT1 expresses Postsynaptic Postsynaptic Neuron Glycine_synapse Glycine Glycine_synapse->GlyT1 reuptake NMDA_R NMDA Receptor Glycine_synapse->NMDA_R co-agonist binding Ca_ion Ca²⁺ NMDA_R->Ca_ion channel opening allows influx Glutamate Glutamate Glutamate->NMDA_R binds Ca_ion->Postsynaptic downstream signaling Sarcosine Sarcosine (GlyT1 Inhibitor) Sarcosine->GlyT1 inhibits

Caption: Mechanism of action of Sarcosine as a GlyT1 inhibitor.

Experimental_Workflow cluster_InVivo In Vivo Microdialysis cluster_InVitro In Vitro GlyT1 Inhibition Assay AnimalPrep Animal Preparation (Surgery) ProbeInsert Probe Insertion AnimalPrep->ProbeInsert Baseline Baseline Sample Collection ProbeInsert->Baseline DrugAdmin Sarcosine Administration Baseline->DrugAdmin PostDrug Post-Drug Sample Collection DrugAdmin->PostDrug HPLC HPLC Analysis PostDrug->HPLC CellCulture Cell Culture (GlyT1-expressing cells) CompoundAdd Add Sarcosine (various concentrations) CellCulture->CompoundAdd RadiolabelAdd Add [³H]-glycine CompoundAdd->RadiolabelAdd Uptake Glycine Uptake RadiolabelAdd->Uptake Wash Wash Cells Uptake->Wash Measure Measure Radioactivity (Scintillation Counting) Wash->Measure IC50 Calculate IC50 Measure->IC50

Caption: Experimental workflows for in vivo and in vitro studies.

References

A Head-to-Head Comparison of Novel N-methyl-N-(methylsulfonyl)glycine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive, head-to-head comparison of a series of novel N-methyl-N-(methylsulfonyl)glycine derivatives. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of this chemical scaffold for therapeutic applications. The following sections detail the hypothetical performance of these derivatives against a key biological target, provide comprehensive experimental methodologies for validation, and illustrate relevant biological pathways and workflows.

While direct comparative data for this compound derivatives is not extensively available in current literature, this guide constructs a predictive comparison based on established structure-activity relationships (SAR) observed in analogous N-sulfonylglycine and sarcosine derivatives. The data presented herein is illustrative and intended to serve as a framework for future experimental investigation.

Postulated Biological Target: Glycine Transporter 1 (GlyT-1)

Based on the structural similarity to sarcosine (N-methylglycine), a known inhibitor of the glycine transporter 1 (GlyT-1), this guide will postulate GlyT-1 as the primary biological target for our hypothetical series of this compound derivatives.[1][2][3] GlyT-1 is a crucial regulator of glycine levels in the synaptic cleft and is a validated target for neurological and psychiatric disorders.[4]

Hypothetical Performance Data

The following table summarizes the predicted inhibitory activity (IC50) of a series of this compound derivatives against GlyT-1. The variations in the "R" group on the methylsulfonyl moiety are designed to explore the effects of steric and electronic properties on binding affinity, drawing parallels from SAR studies of similar sulfonamide-based inhibitors.[5]

Compound IDR Group on Methylsulfonyl MoietyPredicted GlyT-1 IC50 (nM)Predicted Selectivity vs. GlyT-2
NMSG-001 -H (this compound)150Moderate
NMSG-002 -CH3 (N-methyl-N-(ethylsulfonyl)glycine)125Moderate
NMSG-003 -Phenyl50High
NMSG-004 -4-Fluorophenyl35High
NMSG-005 -4-Chlorophenyl40High
NMSG-006 -4-Methoxyphenyl65Moderate

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to guide future experimental design based on structure-activity relationships observed in related chemical series.

Experimental Protocols

To validate the predicted activities of the this compound derivatives, the following experimental protocols are provided.

Synthesis of this compound Derivatives

A general synthetic route can be adapted from established methods for the synthesis of N-sulfonylglycines and subsequent N-methylation.[6][7]

Step 1: N-Sulfonylation of Glycine Ethyl Ester To a solution of glycine ethyl ester hydrochloride (1.0 eq) in dichloromethane (DCM), triethylamine (2.2 eq) is added at 0°C. The desired sulfonyl chloride (R-SO2Cl) (1.1 eq) is then added dropwise. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then washed with 1N HCl, saturated sodium bicarbonate, and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the N-sulfonylated glycine ethyl ester.

Step 2: N-Methylation The N-sulfonylated glycine ethyl ester (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF). Sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0°C. The mixture is stirred for 30 minutes, followed by the addition of methyl iodide (1.5 eq). The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

Step 3: Hydrolysis The N-methyl-N-(sulfonyl)glycine ethyl ester is dissolved in a mixture of THF and water. Lithium hydroxide (1.5 eq) is added, and the reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The THF is removed under reduced pressure, and the aqueous layer is acidified to pH 2-3 with 1N HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried to yield the final this compound derivative.

GlyT-1 Inhibition Assay: Radiolabeled Glycine Uptake

This protocol is adapted from established methods for measuring GlyT-1 function.[8]

Cell Culture: CHO-K1 cells stably overexpressing human GlyT-1a (CHO-K1/hGlyT1a) are cultured in a suitable medium (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

Assay Procedure:

  • Seed cryopreserved CHO-K1/hGlyT1a cells in a 384-well plate and culture overnight.

  • Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution).

  • Add the test compounds (this compound derivatives) at various concentrations and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Add a solution containing [3H]glycine to initiate the uptake reaction.

  • Incubate for a specific time (e.g., 10 minutes) at room temperature.

  • Terminate the uptake by washing the cells rapidly with ice-cold assay buffer.

  • Lyse the cells with a suitable lysis buffer.

  • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a known GlyT-1 inhibitor (e.g., 8 mM sarcosine).

  • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

  • IC50 values are determined by plotting the percentage of specific uptake against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway: GlyT-1 and NMDA Receptor Modulation

GlyT1_NMDA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glycine_pool Glycine Pool Glycine Glycine Glycine_pool->Glycine Release NMDAR NMDA Receptor Glycine->NMDAR Co-agonist Binding GlyT1 GlyT-1 Glycine->GlyT1 Uptake Glutamate Glutamate Glutamate->NMDAR Binds Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Activation Neuronal_Response Neuronal Response Ca_ion->Neuronal_Response Leads to NMSG NMSG Derivative (Inhibitor) NMSG->GlyT1 Inhibition

Caption: GlyT-1 inhibition by NMSG derivatives increases synaptic glycine, enhancing NMDA receptor activation.

Experimental Workflow: GlyT-1 Inhibition Assay

GlyT1_Assay_Workflow start Start cell_culture Seed CHO-K1/hGlyT1a cells in 384-well plate start->cell_culture wash1 Wash cells with assay buffer cell_culture->wash1 add_compounds Add NMSG derivatives (various concentrations) wash1->add_compounds incubate1 Incubate at RT add_compounds->incubate1 add_glycine Add [³H]glycine to initiate uptake incubate1->add_glycine incubate2 Incubate at RT add_glycine->incubate2 terminate Terminate uptake by washing with cold buffer incubate2->terminate lyse Lyse cells terminate->lyse measure Measure radioactivity (Scintillation Counter) lyse->measure analyze Calculate specific uptake and IC50 values measure->analyze end End analyze->end

Caption: Workflow for determining GlyT-1 inhibition using a radiolabeled glycine uptake assay.

This guide provides a foundational framework for the investigation of this compound derivatives as potential therapeutic agents. The provided protocols and hypothetical data are intended to accelerate research and development in this promising area of medicinal chemistry.

References

A Comparative Guide to Establishing the Purity of N-methyl-N-(methylsulfonyl)glycine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of N-methyl-N-(methylsulfonyl)glycine, a key building block in medicinal chemistry and drug development, is critical to ensuring the reliability and reproducibility of experimental results. Impurities can arise from starting materials, synthetic byproducts, or degradation and may significantly impact the compound's biological activity, toxicity, and overall safety profile. This guide provides an objective comparison of essential analytical techniques for determining the purity of this compound, complete with detailed experimental protocols and data presentation to aid researchers in selecting the most appropriate methods for their needs.

Comparison of Key Analytical Techniques

A multi-pronged analytical approach is indispensable for the comprehensive purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantifying chemical purity, while Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information and the ability to quantify the analyte against a certified standard. Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is paramount for confirming molecular weight and identifying trace impurities.

Analytical Method Parameter Measured Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Chemical Purity (detection of related substances)High resolution and sensitivity for a broad range of impurities; well-established for quantitative analysis.[1][2]May not resolve all structurally similar impurities without extensive method development; reference standards are typically required for impurity identification.
Quantitative Nuclear Magnetic Resonance (qNMR) Absolute Purity & Structural ConfirmationProvides unambiguous structural information; non-destructive; allows for absolute quantification against a certified internal standard without needing a standard of the target compound.Lower sensitivity compared to HPLC for trace impurities; complex spectra may require advanced techniques for interpretation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular Weight Confirmation & Impurity IdentificationHighly sensitive and specific; provides molecular weight information for the main compound and impurities, aiding in their structural elucidation.[1]Isomeric impurities may not be differentiated by MS alone; quantification can be more complex than with UV detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Volatile and Semi-Volatile Impurity AnalysisExcellent for separating and identifying volatile organic impurities and residual solvents.Requires derivatization for non-volatile compounds like this compound, adding complexity to sample preparation.
Fourier-Transform Infrared Spectroscopy (FTIR) Functional Group IdentificationProvides rapid confirmation of functional groups present in the molecule, serving as a quick identity check.Limited in its ability to detect and quantify minor impurities; provides little information on the overall purity percentage.

Experimental Workflow for Purity Assessment

A logical workflow ensures a thorough and efficient analysis of this compound samples. The process typically begins with qualitative and identity confirmation, followed by quantitative purity determination and impurity identification.

G Figure 1. General Workflow for Purity Assessment cluster_0 Initial Analysis cluster_1 Quantitative Purity Determination cluster_2 Impurity Identification & Characterization cluster_3 Final Report Start This compound Sample FTIR FTIR Spectroscopy (Identity Confirmation) Start->FTIR GCMS GC-MS (Residual Solvents) Start->GCMS NMR_Qual 1H NMR Spectroscopy (Structural Confirmation) FTIR->NMR_Qual HPLC HPLC-UV (Relative Purity) NMR_Qual->HPLC qNMR Quantitative NMR (qNMR) (Absolute Purity) NMR_Qual->qNMR LCMS LC-MS/MS (Impurity ID & MW) HPLC->LCMS Report Certificate of Analysis (Purity Statement) qNMR->Report LCMS->Report

Caption: A typical workflow for establishing the purity of this compound.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is designed to separate this compound from potential process-related impurities and degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18.1-22 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution. Further dilute with the same solvent to a working concentration of 0.1 mg/mL.

Quantitative ¹H NMR (qNMR) for Absolute Purity

This protocol allows for the determination of the absolute purity of a sample using an internal standard.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean vial.

    • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard 1D proton experiment with a 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest (typically 30-60 seconds to ensure full relaxation for quantification).

    • Number of Scans: 8 or 16, depending on the desired signal-to-noise ratio.

  • Data Analysis:

    • Integrate a well-resolved signal from this compound (e.g., the singlet for the N-CH₂-C=O protons) and the singlet from the olefinic protons of maleic acid.

    • Calculate the purity using the following formula:

      Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This method is used to confirm the molecular weight of the target compound and identify potential impurities.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., with an Electrospray Ionization - ESI source).

  • LC Conditions: Use the same HPLC method as described above, but replace phosphoric acid with a volatile mobile phase modifier like 0.1% formic acid.

  • MS Conditions:

    • Ionization Mode: ESI, positive and negative modes.

    • Scan Range: m/z 50 - 500.

    • Data Acquisition: Full scan mode to detect all ions. For structural elucidation of impurities, tandem MS (MS/MS) can be performed.

Data Presentation

Clear presentation of quantitative data is crucial for easy comparison and interpretation.

Table 1: Representative HPLC Purity Data

Sample ID Retention Time (min) Area (%) Identity
Batch A8.5299.85This compound
6.210.08Impurity 1
9.740.07Impurity 2
Batch B8.5399.54This compound
6.220.21Impurity 1
7.890.15Impurity 3
9.750.10Impurity 2

Table 2: Representative ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~12.9br s1H-COOH
4.05s2H-N-CH₂-C=O
2.95s3H-SO₂-CH₃
2.80s3H-N-CH₃

Table 3: Representative Mass Spectrometry Data

Ionization Mode Observed m/z Assignment
ESI+168.03[M+H]⁺
ESI+190.01[M+Na]⁺
ESI-166.02[M-H]⁻

Visualization of Analytical Techniques' Strengths

The primary analytical techniques each offer unique insights into the purity and identity of a sample.

G Figure 2. Strengths of Primary Analytical Techniques center Purity of N-methyl-N- (methylsulfonyl)glycine HPLC HPLC-UV center->HPLC Relative Purity (Area %) qNMR qNMR center->qNMR Absolute Purity & Structure LCMS LC-MS center->LCMS Impurity ID & MW

Caption: Core contributions of HPLC, qNMR, and LC-MS to purity assessment.

References

Safety Operating Guide

Prudent Disposal of N-methyl-N-(methylsulfonyl)glycine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

I. Essential Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and disposed of properly after handling the chemical.[1]

  • Eye Protection: Safety glasses with side shields or goggles are necessary to protect from splashes or dust.[2]

  • Lab Coat: A standard lab coat should be worn to protect clothing and skin.

General Handling Precautions:

  • Avoid generating dust.[1][2]

  • Prevent contact with skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[2]

  • Wash hands thoroughly after handling the material.[1][2]

II. Step-by-Step Disposal Protocol

The proper disposal route for N-methyl-N-(methylsulfonyl)glycine will depend on its classification and local regulations. In the absence of a specific SDS, the precautionary principle should be applied, and the substance should be treated as a chemical waste product.

  • Waste Identification and Collection:

    • Collect waste this compound in a designated, clearly labeled, and sealed container.

    • The container should be appropriate for chemical waste and compatible with the substance.

    • For spills, carefully sweep up the solid material, taking care to avoid creating dust. The collected material should be placed in the designated hazardous waste container.

  • Storage:

    • Store the waste container in a secure, designated chemical waste storage area.

    • This area should be accessible only to authorized personnel.

  • Engage Professional Disposal Services:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for pickup and proper disposal.

    • Provide the disposal service with all available information about the chemical, including its name and any known hazard information.

  • Documentation:

    • Maintain accurate records of the amount of waste generated and the date of disposal.

    • Follow all institutional and regulatory requirements for hazardous waste manifest documentation.

Crucially, do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your institution's EHS department and local regulations.

III. Quantitative Data Summary for Glycine (Parent Compound)

The following table summarizes key quantitative data for glycine, the parent compound of this compound. Note: These values are for glycine and may not be representative of this compound.

PropertyValueSource
Molecular Formula C₂H₅NO₂--INVALID-LINK--
Molecular Weight 75.07 g/mol --INVALID-LINK--
Melting Point 233 °C (decomposes)--INVALID-LINK--
pH 5.9 - 6.4 (5% aqueous solution)--INVALID-LINK--
Water Solubility Soluble--INVALID-LINK--
Partition Coefficient (log Pow) -3.21--INVALID-LINK--[3]
Acute Toxicity (Oral LD50, Rat) 7930 mg/kg--INVALID-LINK--[1]

IV. Disposal Decision Workflow

The following diagram illustrates a general workflow for making decisions about the disposal of a laboratory chemical like this compound.

G start Start: Chemical Waste for Disposal sds_check Consult Supplier's Specific SDS start->sds_check hazardous Is it classified as hazardous? sds_check->hazardous SDS available ehs_consult Consult Institutional EHS for Guidance sds_check->ehs_consult SDS unavailable non_hazardous Is it classified as non-hazardous? hazardous->non_hazardous No hazardous_waste Dispose as Hazardous Chemical Waste hazardous->hazardous_waste Yes non_hazardous->ehs_consult Unsure/Check local regulations specific_protocol Follow Specific EHS Protocol (e.g., drain disposal, regular trash) non_hazardous->specific_protocol Yes, with EHS approval ehs_consult->hazardous_waste Treat as hazardous ehs_consult->specific_protocol Specific guidance provided end End: Proper Disposal hazardous_waste->end specific_protocol->end

Caption: Chemical Disposal Decision Workflow.

References

Personal protective equipment for handling N-methyl-N-(methylsulfonyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides immediate, essential safety and logistical information for handling N-methyl-N-(methylsulfonyl)glycine. The following procedures are based on general laboratory safety principles for handling chemicals of unknown toxicity, due to the limited availability of a specific Safety Data Sheet (SDS). A thorough, activity-specific risk assessment is mandatory before any handling.

This compound is a derivative of the amino acid glycine and is utilized in various chemical syntheses, including the development of agrochemicals.[1] While specific toxicity data is limited, its chemical structure, containing a sulfonyl group, suggests that it should be handled with care, similar to other organosulfur compounds which can be irritating to the skin, eyes, and respiratory system.[2]

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided below.

PropertyValue
CAS Number 115665-52-6
Molecular Formula C₄H₉NO₄S
Molecular Weight 167.18 g/mol
Appearance Solid
Purity ≥95%

Personal Protective Equipment (PPE)

A stringent adherence to PPE protocols is crucial to minimize exposure. The following table outlines the minimum PPE requirements for handling this compound.

ActivityMinimum PPE Requirement
Receiving & Unpacking Laboratory coat, safety glasses, nitrile gloves.
Weighing (Solid Form) Laboratory coat, safety glasses with side shields (or goggles), double nitrile gloves, N95 respirator (or handle within a chemical fume hood or ventilated balance enclosure).
Solution Preparation Chemical-resistant laboratory coat, chemical splash goggles, double nitrile gloves. All work should be performed in a certified chemical fume hood.[3]
General Handling (Solutions) Laboratory coat, safety glasses, nitrile gloves.
Waste Disposal Chemical-resistant laboratory coat, chemical splash goggles, heavy-duty nitrile gloves.

Glove Selection: Use chemically resistant gloves such as neoprene or nitrile rubber.[4] Latex gloves are not recommended as they may not provide adequate protection.[4] Always inspect gloves for any signs of degradation or perforation before use.[5]

Eye Protection: Safety glasses with side shields are the minimum requirement.[6] When there is a risk of splashing, chemical splash goggles and a face shield should be used.[2][6]

Body Protection: A laboratory coat is standard. For tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit should be considered.[6][7]

Respiratory Protection: For handling the solid compound outside of a ventilated enclosure, a NIOSH-approved N95 respirator is recommended to prevent inhalation of dust particles.[8]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is used when handling the solid form or preparing solutions to minimize inhalation exposure.[3][9]

  • An emergency eyewash station and safety shower must be readily accessible.

  • Keep a spill kit appropriate for solid organic compounds nearby.

2. Handling the Solid Compound:

  • Before handling, review the available safety information and have a clear plan for the experiment.

  • Don the appropriate PPE as outlined in the table above.

  • When weighing, use a ventilated balance enclosure or a chemical fume hood to control dust.

  • Use designated spatulas and weighing papers.

  • Avoid creating dust. If dust is generated, do not attempt to blow it away. Gently clean with a damp paper towel (if compatible with the chemical) or a vacuum with a HEPA filter.

3. Solution Preparation:

  • Work within a chemical fume hood.[9]

  • When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • If the dissolution is exothermic, use an ice bath to control the temperature.

  • Clearly label all solutions with the chemical name, concentration, date, and your initials.

4. General Handling:

  • Always wash hands thoroughly after handling the chemical, even if gloves were worn.[3]

  • Avoid contact with skin and eyes.[5]

  • Do not eat, drink, or apply cosmetics in the laboratory.[5]

Disposal Plan

Chemical waste must be disposed of according to institutional and local regulations.

1. Waste Segregation:

  • Collect all waste containing this compound in a dedicated, labeled hazardous waste container.

  • Do not mix this waste with other chemical waste streams unless compatibility is known.[10]

2. Container Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • List all components of the waste, including solvents.

3. Disposal of Contaminated Materials:

  • Used gloves, weighing papers, and other disposable materials contaminated with the chemical should be placed in the solid hazardous waste container.

  • Contaminated glassware should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before washing.

4. Final Disposal:

  • Arrange for pickup of the hazardous waste by your institution's Environmental Health and Safety (EHS) department.

  • Do not pour any waste containing this chemical down the drain.[10]

Safety Workflow

cluster_prep Preparation cluster_handling Handling Procedure cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response prep_risk Conduct Risk Assessment prep_sds Review Safety Information prep_risk->prep_sds prep_ppe Gather Required PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng prep_spill Prepare Spill Kit prep_eng->prep_spill handle_ppe Don Appropriate PPE prep_spill->handle_ppe handle_weigh Weigh Solid in Ventilated Enclosure handle_ppe->handle_weigh handle_dissolve Prepare Solution in Fume Hood handle_weigh->handle_dissolve handle_use Perform Experiment handle_dissolve->handle_use cleanup_decon Decontaminate Work Area handle_use->cleanup_decon emergency_spill Spill: Evacuate, Alert, Use Spill Kit handle_use->emergency_spill emergency_exposure Exposure: Use Eyewash/Shower, Seek Medical Attention handle_use->emergency_exposure cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_remove_ppe Remove PPE Correctly cleanup_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.